2-Bromo-5-methylnicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLFQJCGEWXUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743832 | |
| Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227577-73-2 | |
| Record name | 2-Bromo-5-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methylnicotinaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Bromo-5-methylnicotinaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic strategies, including mechanistic insights, comparative analysis of different routes, and step-by-step experimental protocols. The synthesis of this versatile molecule, characterized by its bromine atom, methyl group, and aldehyde functionality on a pyridine scaffold, presents unique regiochemical challenges and opportunities that will be discussed in depth.
Introduction: The Significance of this compound
This compound, also known as 2-bromo-5-methylpyridine-3-carbaldehyde, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of its functional groups offers multiple avenues for chemical modification, making it a valuable intermediate for constructing complex molecular architectures. The bromine atom is amenable to various cross-coupling reactions, the aldehyde group serves as a handle for chain extensions and the formation of diverse heterocycles, and the methyl group can be a site for further functionalization.
This guide will focus on the most practical and scientifically robust methods for the synthesis of this target molecule, with a strong emphasis on the underlying chemical principles that govern each transformation.
Key Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. The three primary strategies that will be elaborated upon are:
-
Directed Ortho-Metalation (DoM) of 2-Bromo-5-methylpyridine.
-
Vilsmeier-Haack Formylation of 2-Bromo-5-methylpyridine.
-
Oxidation of (2-Bromo-5-methylpyridin-3-yl)methanol.
A comparative overview of these methodologies is presented in the table below.
| Synthesis Pathway | Starting Material | Key Reagents | Advantages | Challenges |
| Directed Ortho-Metalation | 2-Bromo-5-methylpyridine | n-BuLi or LDA, DMF | High regioselectivity, direct formylation. | Requires strictly anhydrous conditions, cryogenic temperatures. |
| Vilsmeier-Haack Reaction | 2-Bromo-5-methylpyridine | POCl₃, DMF | Milder conditions than DoM, scalable. | Potential for regioselectivity issues, requires careful control. |
| Oxidation of Precursor Alcohol | (2-Bromo-5-methylpyridin-3-yl)methanol | MnO₂, PCC, or Swern oxidation reagents | High-yielding final step, mild oxidation conditions available. | Requires prior synthesis of the alcohol precursor. |
Pathway 1: Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[1][2][3] In this approach, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.[4] For 2-bromo-5-methylpyridine, the pyridine nitrogen and the bromine atom can both act as directing groups.
Mechanistic Rationale and Regioselectivity
The lithiation of 2-bromopyridines is a well-established method for introducing substituents at the 3-position. The pyridine nitrogen acts as the primary directing group, coordinating to the lithium cation of the organolithium reagent, thereby increasing the acidity of the adjacent C-3 proton. The use of a hindered lithium amide base like lithium diisopropylamide (LDA) is often preferred over alkyllithiums (like n-BuLi) to prevent nucleophilic addition to the pyridine ring.[5]
The presence of the methyl group at the 5-position is unlikely to sterically hinder the approach to the 3-position. The bromine at the 2-position further acidifies the C-3 proton through an inductive effect, favoring lithiation at this site.
Diagram 1: Directed Ortho-Metalation of 2-Bromo-5-methylpyridine
Sources
A Technical Guide to 2-Bromo-5-methylnicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Value of a Functionalized Pyridine Scaffold
In the landscape of modern medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. 2-Bromo-5-methylnicotinaldehyde is a highly functionalized pyridine building block that offers chemists a strategic entry point for creating complex molecular architectures. Its structure is distinguished by three key features: a pyridine ring, a reactive aldehyde group, and a bromine atom positioned for versatile cross-coupling reactions. This combination allows for sequential, regioselective modifications, making it an invaluable intermediate in the synthesis of novel compounds for drug discovery programs.[1]
This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound. We will explore its role as a precursor in advanced synthetic transformations and discuss the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are the foundation of all subsequent experimental work.
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Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1227577-73-2 | [2] |
| Molecular Formula | C₇H₆BrNO | [3] |
| Molecular Weight | 200.04 g/mol | [3] |
| IUPAC Name | 2-bromo-5-methylpyridine-3-carbaldehyde | N/A |
Table 2: Physicochemical and Spectroscopic Properties
Note: Experimentally derived data for this compound (CAS 1227577-73-2) is not widely available in published literature. The following data includes properties of the closely related isomer, 2-bromo-6-methylnicotinaldehyde, and the precursor, 2-bromo-5-methylpyridine, to provide valuable estimations.
| Property | Estimated/Analog Value | Analog Compound | Source |
| Appearance | Solid | N/A | General observation for similar compounds |
| Melting Point | 66 °C | 2-bromo-6-methylnicotinaldehyde | [3] |
| Boiling Point | 95-96 °C / 12.5 mmHg | 2-bromo-5-methylpyridine | |
| ¹H NMR | Predicted: Aldehyde proton (~10 ppm), two aromatic protons (~7.5-8.5 ppm), and a methyl singlet (~2.5 ppm). | N/A | Based on general principles and analog data[4][5] |
| ¹³C NMR | Predicted: Carbonyl carbon (~190 ppm), aromatic carbons (120-160 ppm), and a methyl carbon (~18-25 ppm). | N/A | Based on general principles and analog data[6] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound can be strategically achieved through the formylation of a suitable brominated precursor. A robust method involves a Grignard exchange reaction followed by trapping with an electrophilic formylating agent.
Recommended Synthetic Route: Grignard Exchange and Formylation
This pathway leverages the differential reactivity of di-substituted pyridines. Starting from 2,5-dibromopyridine, a selective bromine-magnesium exchange can be performed at the more reactive 5-position, followed by formylation to install the aldehyde group. While a patent describes this for a "2-bromo-5-aldehyde pyridine," the principles are directly applicable.[7] A subsequent methylation step would be required to arrive at the final product, though a more direct route starting from 2-bromo-5-methylpyridine via lithiation and formylation is also a plausible, expert-driven alternative.
For the purpose of this guide, we will detail a protocol based on the well-established Grignard methodology.
Experimental Protocol: Synthesis of 2-Bromo-5-formylpyridine
This protocol is adapted from established methods for preparing bromonicotinaldehydes.[7]
Materials:
-
2,5-Dibromopyridine
-
Isopropylmagnesium chloride (i-PrMgCl) in Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve 2,5-dibromopyridine (1.0 equiv.) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Grignard Formation: Cool the solution to 0 °C using an ice bath. Slowly add isopropylmagnesium chloride (1.1 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Causality Insight: The use of i-PrMgCl facilitates a halogen-magnesium exchange rather than direct nucleophilic addition. The 5-position of the pyridine ring is more kinetically favorable for this exchange compared to the electron-deficient 2-position adjacent to the nitrogen.
-
-
Activation: Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: Add anhydrous DMF (1.5 equiv.) dropwise to the reaction mixture, again maintaining a low temperature (0-5 °C).
-
Causality Insight: DMF serves as the electrophilic source of the formyl group. The reaction must be kept cold to prevent side reactions, such as the addition of the Grignard reagent to the newly formed aldehyde product.
-
-
Reaction Monitoring: Stir for an additional 30-60 minutes at 0 °C. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Slowly quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-5-formylpyridine.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its aldehyde and bromo- functionalities. This allows for a modular approach to library synthesis.
Transformations of the Aldehyde Group
The aldehyde is a versatile handle for introducing diversity. Key reactions include:
-
Reductive Amination: To install various amine side chains.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With active methylene compounds to build more complex heterocyclic systems.[1]
-
Oxidation/Reduction: To provide the corresponding carboxylic acid or alcohol, respectively.
The Power of the C-Br Bond: Palladium Cross-Coupling
The bromine atom at the 2-position is ideally suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[1][8]
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the bromopyridine with a boronic acid or ester.[9][10] It enables the introduction of a vast array of aryl and heteroaryl substituents, which is critical for exploring the Structure-Activity Relationship (SAR) of a drug candidate.[11]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol adaptable for many arylboronic acids.[8][12]
-
Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Purge the vessel with an inert gas (N₂ or Ar) and heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours, or until the starting material is consumed. For faster results, microwave irradiation can be employed.[8]
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-5-methylnicotinaldehyde.
Safety and Handling
-
Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood. For solids, a dust mask may be appropriate.
-
Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a strategically designed building block with significant potential in synthetic and medicinal chemistry. Its orthogonal reactive sites—the aldehyde and the carbon-bromine bond—provide a robust platform for the efficient construction of diverse and complex molecular libraries. Understanding the principles behind its synthesis and reactivity, particularly in palladium-catalyzed cross-coupling reactions, empowers researchers to fully leverage its capabilities in the quest for novel therapeutic agents.
References
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BLD Pharm. (n.d.). This compound CAS 1227577-73-2. Retrieved from BLD Pharm website.[2]
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BenchChem. (2025). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Retrieved from BenchChem website.[1]
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ChemWhat. (2025). 2-bromo-6-methylnicotinaldehyde CAS 853179-74-5. Retrieved from ChemWhat website.[3]
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BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. Retrieved from BenchChem website.[8]
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BLD Pharm. (n.d.). 2-Bromo-5-methylisonicotinic acid CAS 1211535-59-9. Retrieved from BLD Pharm website.[16]
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The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from rsc.org.[4]
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Wikipedia. (2024). Suzuki reaction. Retrieved from en.wikipedia.org.[9]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org.[10]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Myers Research Group, Harvard University.[13]
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Rlavie. (n.d.). 2-Bromo-5-Fluoroisonicotinaldehyde CAS 1005291-43-9. Retrieved from Rlavie website.[17]
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BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Retrieved from BenchChem website.[12]
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ChemicalBook. (2025). 2-Bromo-5-fluoroisonicotinaldehyde CAS 1005291-43-9. Retrieved from ChemicalBook website.[18]
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Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98% CAS 3510-66-5. Retrieved from Sigma-Aldrich website.
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BLD Pharm. (n.d.). 5-Bromo-2-methylisonicotinaldehyde CAS 1060810-15-2. Retrieved from BLD Pharm website.[23]
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ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum. Retrieved from ChemicalBook website.[5]
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Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine 99% CAS 4487-59-6. Retrieved from Sigma-Aldrich website.[15]
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A Comprehensive Technical Guide to 2-Bromo-5-methylnicotinaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-Bromo-5-methylnicotinaldehyde (CAS No. 1227577-73-2), a key heterocyclic building block in medicinal chemistry. The document elucidates the principal synthesis strategies, delves into the nuanced reactivity of its functional groups, and outlines its strategic application in the construction of complex molecular architectures for drug discovery. Detailed experimental protocols, predicted spectroscopic data, and workflow visualizations are presented to equip researchers with the practical and theoretical knowledge required to effectively utilize this versatile reagent.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure. Halogenated pyridines, in particular, serve as exceptionally versatile intermediates, offering regioselective handles for carbon-carbon and carbon-heteroatom bond formation through modern cross-coupling reactions.
This compound emerges as a particularly valuable synthon due to its trifunctional nature. The bromine atom at the 2-position is primed for palladium-catalyzed cross-coupling reactions, the aldehyde at the 3-position provides a gateway for a multitude of classical transformations, and the methyl group at the 5-position offers a point for further functionalization or can be used to modulate steric and electronic properties. This guide will systematically dissect the chemistry of this compound, providing a framework for its application in the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
While detailed experimental data for this compound is not extensively published, its properties can be reliably predicted based on closely related analogs.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1227577-73-2 | Chemical Supplier Databases[1] |
| Molecular Formula | C₇H₆BrNO | - |
| Molecular Weight | 200.03 g/mol | - |
| Appearance | Expected to be a solid at room temperature | Analogy to similar substituted pyridines |
| Solubility | Likely soluble in common organic solvents (DCM, THF, Dioxane, Ethyl Acetate) | General solubility of similar organic compounds |
Predicted NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra are crucial for the characterization of this compound. Based on data from analogous compounds such as 2-bromopyridine and 2-bromo-5-methylpyridine, the following chemical shifts can be anticipated (in CDCl₃).[2][3]
¹H NMR (Predicted):
-
Aldehyde Proton (-CHO): ~10.2 - 10.4 ppm (singlet). This downfield shift is characteristic of aldehyde protons.
-
Aromatic Proton (H-4): ~7.8 - 8.0 ppm (doublet).
-
Aromatic Proton (H-6): ~8.2 - 8.4 ppm (doublet).
-
Methyl Protons (-CH₃): ~2.4 - 2.6 ppm (singlet).
¹³C NMR (Predicted):
-
Aldehyde Carbon (-CHO): ~190 - 193 ppm.
-
C-Br (C-2): ~145 - 148 ppm.
-
C-CHO (C-3): ~132 - 135 ppm.
-
C-4: ~138 - 141 ppm.
-
C-5: ~135 - 138 ppm.
-
C-6: ~150 - 153 ppm.
-
Methyl Carbon (-CH₃): ~18 - 22 ppm.
Synthesis of this compound
The synthesis of this compound is not widely documented in peer-reviewed literature. However, a logical and industrially scalable approach can be devised based on established methodologies for related compounds, particularly the formylation of bromopyridines. A highly relevant synthetic strategy involves the Grignard exchange of a dibromopyridine precursor followed by formylation.[4]
Proposed Synthetic Pathway
A plausible and efficient route starts from the commercially available 2,5-dibromopyridine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of 2-bromo-5-formylpyridine.[4]
Step 1: Preparation of 2-Bromo-5-methylpyridine from 2,5-Dibromopyridine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Grignard Formation: Cool the solution to 0-10 °C in an ice bath. Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.05 eq) dropwise, maintaining the internal temperature.
-
Methylation: After stirring for 1-2 hours at the same temperature, add methyl iodide (MeI) (1.1 eq) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-5-methylpyridine.
Step 2: Formylation of 2-Bromo-5-methylpyridine
-
Reaction Setup: In a similar setup to Step 1, dissolve the purified 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF.
-
Second Grignard Formation: Cool the solution to 0-10 °C and add a solution of i-PrMgCl in THF (1.05 eq) dropwise.
-
Formylation: After stirring for 1-2 hours, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, maintaining the low temperature.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to obtain the final product, this compound.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is derived from the distinct reactivity of its bromo and aldehyde functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse biaryl and heteroaryl structures.[5][6][7]
Caption: Reaction pathways for this compound.
Suzuki-Miyaura Coupling: A Protocol
The Suzuki-Miyaura reaction is arguably the most important transformation for this class of compounds.[8]
-
Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). Purge the reaction vessel with an inert gas for 10-15 minutes.
-
Reaction: Heat the mixture at 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Transformations of the Aldehyde Group
The aldehyde functional group is a versatile handle for a wide range of synthetic transformations:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid (2-bromo-5-methylnicotinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Selective reduction to the primary alcohol (2-bromo-5-methylpyridin-3-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: A crucial reaction for introducing amine functionalities, it involves condensation with a primary or secondary amine to form an imine, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃].
-
Wittig Reaction: Allows for the formation of a carbon-carbon double bond by reacting the aldehyde with a phosphonium ylide.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples detailing the use of this compound (CAS 1227577-73-2) in the synthesis of named active pharmaceutical ingredients (APIs) are not prevalent in publicly accessible literature, its structural motifs are central to many areas of drug discovery. Compounds of this class are key intermediates in the synthesis of inhibitors for various enzyme classes, particularly kinases, and modulators of G-protein coupled receptors (GPCRs).[9][10][11]
The general strategy involves using the C2-bromo position for a Suzuki or other cross-coupling reaction to introduce a larger, often aromatic, substituent that can interact with a specific binding pocket of a biological target. The aldehyde at C3 can then be elaborated into a variety of functional groups to modulate solubility, cell permeability, and to form additional interactions with the target protein.
Conclusion
This compound represents a potent and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined points of reactivity allow for a modular and strategic approach to library synthesis and lead optimization in drug discovery programs. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for any medicinal chemist aiming to leverage the power of substituted pyridines in their research.
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Anwar, S., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PMC. Available at: [Link]
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De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Available at: [Link]
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LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
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Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available at: [Link]
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University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Available at: [Link]
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"2-Bromo-5-methylnicotinaldehyde" molecular structure
An In-depth Technical Guide to 2-Bromo-5-methylnicotinaldehyde: A Versatile Trifunctional Scaffold for Modern Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 1227577-73-2) is a strategically important heterocyclic building block in medicinal chemistry and materials science. Possessing three distinct points of functionality—a reactive bromine atom at the 2-position, a versatile aldehyde at the 3-position, and a methyl group at the 5-position—this molecule offers a rich platform for the synthesis of complex, highly substituted pyridine derivatives. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, the aldehyde serves as a gateway for a multitude of classical transformations, and the pyridine scaffold itself is a privileged core in numerous pharmaceuticals. This guide provides a comprehensive analysis of the molecule's structure, a predictive spectroscopic profile for its unambiguous identification, plausible synthetic routes, and a detailed exploration of its chemical reactivity, thereby serving as a critical resource for researchers engaged in the design and synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
This compound, systematically named 2-bromo-5-methylpyridine-3-carbaldehyde, is a substituted pyridine derivative. The pyridine ring, an electron-deficient aromatic system, is rendered even more electrophilic by the presence of the bromine atom and the electron-withdrawing aldehyde group. This electronic nature is central to its reactivity profile.
The precise spatial arrangement and electronic properties of its functional groups enable orthogonal chemical strategies, where one functional group can be reacted selectively in the presence of others. This characteristic is invaluable in multi-step synthetic campaigns common in drug development.
Key Physicochemical Data
Quantitative experimental data for this compound is not extensively reported in peer-reviewed literature. The data presented below is a consolidation of information from chemical supplier databases and computational predictions. Researchers should perform their own characterization for definitive values.[1][2]
| Property | Value / Information | Source |
| CAS Number | 1227577-73-2 | [1] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [2] |
| IUPAC Name | 2-bromo-5-methylpyridine-3-carbaldehyde | PubChem |
| Synonyms | 2-Bromo-5-methylpyridine-3-carboxaldehyde | [2] |
| Appearance | Likely a solid (predicted) | Inferred from storage conditions |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Solubility | Expected to be soluble in common organic solvents like CH₂Cl₂, CHCl₃, THF, and DMF.[3] | Chemical Principles |
Spectroscopic Profile for Structural Elucidation
Unambiguous structural confirmation is the bedrock of chemical synthesis. While public databases lack the specific spectra for this compound, a robust and accurate spectroscopic profile can be predicted based on the known data of its precursors, such as 2-Bromo-5-methylpyridine[4][5][6], and the well-established principles of NMR, IR, and MS spectroscopy.[7][8][9][10]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show four distinct signals:
-
Aldehyde Proton (CHO): A singlet appearing far downfield, typically in the range of δ 9.9-10.2 ppm . This deshielded position is characteristic of aldehyde protons.
-
Pyridine Ring Protons (H-4 and H-6): The pyridine ring has two aromatic protons. H-6, adjacent to the nitrogen, is expected to be the most downfield of the ring protons, appearing as a doublet around δ 8.5-8.7 ppm . H-4, situated between the aldehyde and methyl groups, would likely appear as a doublet around δ 8.0-8.2 ppm . The coupling between these protons would be a small meta-coupling (J ≈ 2-3 Hz).
-
Methyl Protons (CH₃): A sharp singlet corresponding to the three methyl protons, expected around δ 2.4-2.6 ppm .
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The molecule possesses seven unique carbon atoms, which should result in seven distinct signals:
-
Aldehyde Carbonyl (C=O): The most downfield signal, characteristic of an aldehyde, is predicted to be in the δ 190-195 ppm range.[7]
-
Pyridine Ring Carbons:
-
C2 (C-Br): The carbon bearing the bromine atom is expected around δ 145-148 ppm .
-
C6: The carbon adjacent to the nitrogen (position 6) is predicted to be highly deshielded, around δ 152-155 ppm .
-
C4 & C5: These carbons are expected in the aromatic region between δ 130-140 ppm .
-
C3 (C-CHO): The carbon attached to the aldehyde group is predicted around δ 133-136 ppm .
-
-
Methyl Carbon (CH₃): The methyl carbon signal is expected to be the most upfield, in the range of δ 18-22 ppm .
Predicted Infrared (IR) Spectrum
The IR spectrum provides crucial information about the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1715 cm⁻¹ . This is a definitive peak for the carbonyl group.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter is particularly diagnostic for an aldehyde C-H bond.
-
C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
-
C-H Bending (Aromatic/Alkyl): Various bands corresponding to in-plane and out-of-plane C-H bending will appear in the fingerprint region (< 1400 cm⁻¹).
Predicted Mass Spectrum (MS)
Electron Ionization (EI) mass spectrometry would be expected to show:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 200 and another at m/z 202 in an approximate 1:1 ratio. This isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Patterns:
-
Loss of the aldehyde proton (M-1): A peak at m/z 199/201.
-
Loss of the formyl group (M-29): A significant fragment at m/z 171/173, corresponding to the 2-bromo-5-methylpyridine cation.
-
Loss of the bromine atom (M-79/81): A fragment at m/z 121.
-
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available 2-bromo-5-methylnicotinic acid.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Oxidation of (2-Bromo-5-methylpyridin-3-yl)methanol
This protocol details the final oxidation step. The causality for choosing Dess-Martin periodinane (DMP) lies in its mild and highly selective nature, which allows for the clean conversion of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like KMnO₄.[4][11]
Materials:
-
(2-Bromo-5-methylpyridin-3-yl)methanol (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (2-bromo-5-methylpyridin-3-yl)methanol (e.g., 2.02 g, 10 mmol). Dissolve it in anhydrous DCM (50 mL).
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin periodinane (6.36 g, 15 mmol) portion-wise over 15 minutes. Rationale: Portion-wise addition at low temperature helps to control the initial exotherm of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (50 mL). Stir vigorously for 20 minutes until the layers become clear. Rationale: Sodium thiosulfate neutralizes the excess DMP and iodine byproducts, while sodium bicarbonate neutralizes the acetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the differential reactivity of its bromo and aldehyde functionalities. This allows for its use as a versatile scaffold in building complex molecular architectures.
Reactions at the C2-Bromine: Palladium-Catalyzed Cross-Coupling
The bromine atom at the electron-poor 2-position of the pyridine ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a cornerstone of modern medicinal chemistry for creating C-C bonds.[14][15][16][17][18]
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A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-methylnicotinaldehyde
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Bromo-5-methylnicotinaldehyde, a key heterocyclic building block in medicinal and materials chemistry. The unique arrangement of a bromine atom, a methyl group, and an aldehyde on the pyridine ring gives this molecule distinct spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside practical experimental protocols.
Introduction: The Structural Significance of this compound
This compound is a versatile intermediate in organic synthesis. Its structure, featuring an electron-withdrawing bromine atom and an aldehyde group, alongside an electron-donating methyl group on a pyridine core, makes it a valuable precursor for a wide range of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide will provide a detailed theoretical framework for its characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous information about its atomic connectivity and chemical environment.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the methyl group, in addition to the aldehyde proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| H-4 | 7.8 - 8.2 | Doublet (d) | 2-3 | This proton is ortho to the aldehyde group and will experience deshielding. It will show a small coupling to H-6. |
| H-6 | 8.3 - 8.7 | Doublet (d) | 2-3 | This proton is ortho to the nitrogen atom and will be the most deshielded aromatic proton. It will show a small coupling to H-4. |
| Methyl-H | 2.3 - 2.6 | Singlet (s) | - | The methyl group protons are attached to the pyridine ring and will appear as a singlet. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 190 - 200 | The carbonyl carbon of the aldehyde is highly deshielded.[1] |
| C-2 | 140 - 145 | This carbon is attached to the electronegative bromine atom, leading to a downfield shift. |
| C-3 | 135 - 140 | The carbon bearing the aldehyde group. |
| C-4 | 138 - 142 | Aromatic carbon. |
| C-5 | 130 - 135 | The carbon attached to the methyl group. |
| C-6 | 150 - 155 | The carbon adjacent to the ring nitrogen is significantly deshielded. |
| CH₃ | 15 - 20 | The methyl carbon is in the typical aliphatic region. |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[2]
-
Data Acquisition:
-
Spectrometer: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.[2]
-
¹³C NMR: Acquire the spectrum with proton decoupling, a 45-degree pulse angle, a relaxation delay of 2 seconds, and an accumulation of 1024 or more scans to achieve a good signal-to-noise ratio.[2]
-
Caption: A streamlined workflow for NMR analysis.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aldehyde and the substituted pyridine ring.
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the pyridine ring.[3] |
| 2950 - 2850 | Medium | Aliphatic C-H stretch | Arises from the methyl group C-H bonds. |
| 2850 - 2750 | Medium, often two bands | Aldehyde C-H stretch | A characteristic, and often diagnostic, pair of bands for an aldehyde C-H bond. |
| 1700 - 1720 | Strong | C=O stretch | The strong absorption of the aldehyde carbonyl group. Conjugation with the aromatic ring may slightly lower this frequency. |
| 1600 - 1585 & 1500 - 1400 | Medium to Strong | C=C and C=N ring stretching | These absorptions are characteristic of the aromatic pyridine ring.[3] |
| 1200 - 1000 | Medium | C-Br stretch | The carbon-bromine stretch typically appears in the fingerprint region. |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.[2]
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[2]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
Caption: The straightforward process of ATR-IR spectroscopy.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Predicted Mass Spectrum (Electron Ionization - EI)
In an EI mass spectrum, this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
| m/z | Predicted Relative Abundance | Assignment | Rationale |
| 201/199 | ~1:1 | [M]⁺˙ / [M+2]⁺˙ | The molecular ion peak, showing the characteristic isotopic signature of one bromine atom. |
| 172/170 | Variable | [M-CHO]⁺ | Loss of the formyl radical. |
| 120 | Variable | [M-Br]⁺ | Loss of a bromine radical. |
| 91 | Variable | [M-Br-CHO]⁺ | Subsequent loss of the formyl radical after the loss of bromine. |
Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with an appropriate column (e.g., a non-polar capillary column). The temperature program should be optimized to ensure good separation.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
Caption: From sample injection to mass spectrum in GC-MS.
Conclusion
The spectroscopic data of this compound, as predicted from established principles and data from analogous structures, presents a unique and identifiable fingerprint. The combination of NMR, IR, and MS provides a comprehensive characterization of this important synthetic intermediate. The experimental protocols outlined in this guide offer a starting point for researchers to obtain high-quality data for this compound, ensuring its unambiguous identification and facilitating its use in further research and development.
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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LookChem. (n.d.). 2-bromo-6-methylnicotinaldehyde. Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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A Senior Scientist's Guide to 2-Bromo-5-methylnicotinaldehyde: Strategic Applications in Modern Synthesis
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 2-Bromo-5-methylnicotinaldehyde, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block. Its utility stems from the orthogonal reactivity of its three key functional components: an electron-deficient pyridine ring, a reactive aldehyde group, and a strategically placed bromine atom amenable to a host of cross-coupling reactions.
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of reactions to explain the causality behind experimental choices, offering field-proven insights into the application of this powerful synthetic intermediate. We will explore its core reactivity, present detailed, validated protocols for its use, and illustrate its strategic role in the construction of complex molecular architectures.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. While extensive peer-reviewed data for this specific isomer is not abundant, key properties can be compiled from supplier technical data.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Registry Number | 1227577-73-2 | [1] |
| Molecular Formula | C₇H₆BrNO | |
| Molecular Weight | 200.03 g/mol | |
| Appearance | Likely a solid (based on related isomers) | |
| SMILES | O=Cc1cc(C)ccc1Br |
Note: Experimental data such as melting and boiling points for this specific CAS number are not consistently reported in public literature; values should be determined empirically upon receipt.
Safety & Handling
As with all halogenated aromatic aldehydes, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[2][3][4]
-
Hazard Statements: Based on analogous structures, it is expected to cause skin and serious eye irritation.[3][4][5] It may also be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2][3][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]
Core Reactivity & Synthetic Strategy
The synthetic power of this compound lies in the ability to selectively address its two primary reactive sites: the aldehyde (formyl group) and the carbon-bromine bond. This allows for a modular and predictable approach to molecular construction.
Caption: Key synthetic transformations of this compound.
Application Focus 1: Reductive Amination at the Aldehyde
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control, which avoids the over-alkylation common in direct alkylation methods.[8][9] The reaction proceeds via the in situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced by a selective hydride agent.[10]
Expertise & Causality: Choosing the Right Reducing Agent
The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can work, it can also reduce the starting aldehyde. A superior choice is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is a milder, more selective agent that efficiently reduces the protonated iminium intermediate while being slow to react with the aldehyde starting material.[11] This selectivity is key to achieving high yields, especially when working with precious or complex amines.[10] For industrial applications, amine-borane complexes like 2-picoline borane are also excellent, stable alternatives.[12]
Protocol: General Procedure for Reductive Amination
This protocol is a generalized procedure and should be optimized for specific amine substrates.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Solvent Addition: Dissolve the components in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[11]
-
Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate imine formation, especially with less nucleophilic amines.[11] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired N-substituted amine.
Application Focus 2: Suzuki-Miyaura Cross-Coupling at the Bromo Group
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[13] It is one of the most powerful and widely used methods for constructing C-C bonds, particularly for biaryl structures common in pharmaceuticals.[13][14] The reaction's popularity stems from its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[13][15]
Expertise & Causality: Catalyst and Ligand Selection
The success of a Suzuki coupling hinges on the palladium catalyst system. For an electron-deficient heteroaromatic halide like this compound, the oxidative addition of Pd(0) into the C-Br bond is generally facile.[16][17] The challenge often lies in the transmetalation and reductive elimination steps.
-
Catalyst Precursor: A common and effective choice is Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂) , which are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is crucial. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the catalytic species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent, field-proven choices for this type of coupling.[14]
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Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methylnicotinaldehyde
This compound is a strategically functionalized pyridine derivative that serves as a highly valuable intermediate in medicinal chemistry and materials science. Its structure incorporates three key points of reactivity: a reactive carbon-bromine bond at the 2-position, a versatile aldehyde group at the 3-position, and a methyl group at the 5-position. The electron-deficient nature of the pyridine ring, further activated by the aldehyde, renders the C-Br bond susceptible to a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide provides a comprehensive overview of the reactivity profile of this compound, offering field-proven insights and detailed protocols for its application in complex molecule synthesis.
PART I: Reactivity at the Carbon-Bromine Bond
The C(2)-Br bond is the most prominent site for derivatization, enabling the introduction of diverse carbon and heteroatom substituents. This is primarily achieved through transition-metal catalysis, which has revolutionized the synthesis of complex aryl and heteroaryl structures.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, allowing for the formation of C-C and C-N bonds with exceptional functional group tolerance.[1][2] For this compound, these reactions provide a powerful platform for molecular elaboration.
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a highly versatile method for creating biaryl and heteroaryl-aryl structures by reacting an organohalide with an organoboron compound.[3][4] This reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it ideal for the late-stage functionalization of complex molecules.[3]
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for success, especially with a potentially sensitive aldehyde group present.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice as it is a pre-formed Pd(0) source.[3] Alternatively, a combination of a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand can be used.[5]
-
Ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos can improve reaction rates and yields.[5]
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to prevent undesired side reactions with the aldehyde moiety, such as aldol condensation.[3][5]
-
Solvent: A mixture of an organic solvent like dioxane or toluene with water is typically used to dissolve both the organic and inorganic reagents.[3][5]
Comparative Data for Suzuki-Miyaura Coupling
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95 | [3][5] |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic Acid | K₂CO₃ | Toluene | 100 | 12 | High | [5] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent & Catalyst Addition: Add a degassed solvent system (e.g., 4:1 dioxane/water). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[3]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[6][7] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[6][8]
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine or amine precursor, facilitating the formation of the key palladium-amido complex.[8][9]
-
Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., Josiphos, XPhos) are often necessary to promote the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[10]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry, sealable reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction typically uses a dual catalytic system of palladium and copper(I).[12][13]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step.[12]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.[11]
-
Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling) promoted by copper, copper-free Sonogashira protocols have been developed, though they may require different conditions or more active palladium catalysts.[12]
Detailed Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with aqueous ammonium chloride solution to remove copper salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
PART II: Reactivity at the Aldehyde Group
The aldehyde functional group is a gateway to a vast number of chemical transformations, allowing for the construction of new C-N and C-C bonds and modification of the oxidation state.
Reductive Amination
Reductive amination is a highly efficient, two-step (or one-pot) process that converts an aldehyde into an amine.[14] It involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine.[15] This is arguably one of the most important reactions for derivatizing the aldehyde of this compound.
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is key to the success of a one-pot procedure. A mild reducing agent that selectively reduces the protonated iminium ion but not the aldehyde is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as it is less reactive than sodium borohydride (NaBH₄) and performs well under the slightly acidic conditions that favor imine formation.[16] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, though concerns about cyanide toxicity exist.[15] For a two-step process, a more powerful reductant like NaBH₄ can be used after the imine is formed and isolated.
-
pH Control: The reaction is typically run under weakly acidic conditions (pH 4-6), often by adding acetic acid. This is a crucial balance: the acid catalyzes the dehydration step to form the imine, but too much acid will protonate the starting amine, rendering it non-nucleophilic.[15]
Caption: Workflow for one-pot reductive amination.
Detailed Experimental Protocol: One-Pot Reductive Amination
-
Setup: To a round-bottom flask, add a solution of this compound (1.0 equiv.) and the amine (primary or secondary, 1.1 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
pH Adjustment (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 equiv.) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to control any effervescence.
-
Reaction: Stir the reaction at room temperature for 3-12 hours until TLC or LC-MS analysis shows complete consumption of the intermediate imine.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or crystallization.[16]
Conclusion
This compound demonstrates a rich and predictable reactivity profile, making it a powerful and versatile scaffold for chemical synthesis. The C-Br bond serves as a primary handle for diversification through robust palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Concurrently, the aldehyde group provides an orthogonal site for transformations, most notably reductive amination, to install a wide variety of aminomethyl side chains. By understanding and strategically employing these distinct modes of reactivity, researchers can efficiently generate complex molecular libraries for applications in drug discovery and materials science.
References
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[Functionalization of 6-substituted 2-bromopyridine compounds] . ResearchGate. Available at: [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . PubMed Central. Available at: [Link]
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The 4-substitution of 3-bromopyridines with additional nucleophiles. a... . ResearchGate. Available at: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . PubMed Central. Available at: [Link]
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Flow Synthesis of 2-Methylpyridines via α-Methylation . PubMed Central. Available at: [Link]
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Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
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Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives . Dissertation. Available at: [Link]
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Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Reductive amination . Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines . ResearchGate. Available at: [Link]
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Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. Available at: [Link]
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2-bromo-6-methylnicotinaldehyde . ChemBK. Available at: [Link]
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Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]
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Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]
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Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
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Reductive Amination . ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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Reductive Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions . National Institutes of Health. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]
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Sonogashira coupling . Wikipedia. Available at: [Link]
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Synthesis of 2-bromo-5-bromomethylpyridine . PrepChem.com. Available at: [Link]
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Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile . PubMed. Available at: [Link]
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Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... . ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds . Chemical Science (RSC Publishing). Available at: [Link]
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2-Bromo-5-methylpyridine . PubChem. Available at: [Link]
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Palladium-Catalyzed Reactions . MDPI. Available at: [Link]
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An In-depth Technical Guide to the Derivatives and Analogs of 2-Bromo-5-methylnicotinaldehyde: Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of 2-Bromo-5-methylnicotinaldehyde and its analogs. As a versatile heterocyclic building block, this compound serves as a critical starting material for the development of a wide array of biologically active molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth insights into the strategic utilization of this scaffold. We will explore key synthetic transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, providing detailed experimental protocols and mechanistic discussions. Furthermore, this guide will delve into the significant role of this compound derivatives as kinase inhibitors and other therapeutic agents, supported by relevant biological data and pathway analysis.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No: 1227577-73-2) has emerged as a particularly valuable building block due to its unique combination of reactive sites.[2] The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The aldehyde group at the 3-position is a key functional group for a variety of transformations, including reductive amination and the formation of other heterocyclic rings. The methyl group at the 5-position can influence the molecule's steric and electronic properties, contributing to target binding and metabolic stability.
This guide will provide a detailed exploration of the chemical space accessible from this versatile starting material, with a focus on practical synthetic methodologies and their application in the discovery of novel therapeutic agents.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the this compound core is paramount for its widespread use in drug discovery programs. While multiple synthetic routes can be envisaged, a common and effective strategy involves a multi-step sequence starting from readily available precursors. A plausible and efficient method is adapted from procedures for structurally related brominated pyridines.[3][4]
A likely synthetic approach begins with the nitration of 2-amino-5-methylpyridine, followed by a Sandmeyer-type diazotization and bromination to introduce the bromine atom at the 2-position. Subsequent oxidation of the methyl group to an aldehyde would yield the target compound.
Alternatively, a Grignard reaction on 2,5-dibromopyridine can be employed to introduce the aldehyde functionality.[5] This method offers a different strategic approach to the target molecule.
Below is a representative, detailed protocol for a potential synthetic route.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 2-Amino-5-methylpyridine
A solution of 2-amino-5-methylpyridine in concentrated sulfuric acid is cooled in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred until completion. The mixture is carefully poured onto crushed ice and neutralized with a base to precipitate the product, 2-amino-5-methyl-3-nitropyridine.
Step 2: Diazotization and Bromination
The 2-amino-5-methyl-3-nitropyridine is dissolved in hydrobromic acid and cooled. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This is followed by the addition of cuprous bromide to facilitate the Sandmeyer reaction, replacing the diazonium group with bromine to yield 2-bromo-5-methyl-3-nitropyridine.
Step 3: Reduction of the Nitro Group
The nitro group of 2-bromo-5-methyl-3-nitropyridine can be reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This step yields 2-bromo-5-methyl-pyridin-3-amine.
Step 4: Conversion of the Amino Group to an Aldehyde
The amino group can be converted to an aldehyde via a Sandmeyer-type reaction followed by hydrolysis of an intermediate imine or through other modern synthetic methods.
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[6][7]
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methylnicotinaldehyde Derivatives
The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds between an organohalide and an organoboron compound.[8][9] This reaction is widely used in medicinal chemistry to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other drug classes.[10]
dot
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from procedures for similar substrates.[10]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring (typically 80-100 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 80-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 75-90 |
| Pd₂(dba)₃ / SPhos | K₂CO₃ | DMF | 110 | 6 | 70-85 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling. Yields are indicative and may vary based on the specific arylboronic acid used.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methylnicotinaldehyde Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines.[1][7] This reaction is particularly valuable for synthesizing derivatives of this compound with primary and secondary amines.
dot
Caption: Generalized Buchwald-Hartwig Amination Workflow.
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:[1]
-
Oxidative Addition: Insertion of the Pd(0) catalyst into the C-Br bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: Formation of the C-N bond and regeneration of the Pd(0) catalyst.
The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[11]
The following is a general protocol for the Buchwald-Hartwig amination of this compound, based on established procedures for similar substrates.[12]
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (often 4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
| Palladium Precursor / Ligand | Base | Solvent | Temperature (°C) | Typical Substrates |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Primary and secondary amines |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | Anilines, primary alkylamines |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | THF | 80 | Secondary amines |
Table 2: Common Conditions for Buchwald-Hartwig Amination.
Applications in Drug Discovery: Targeting Kinases and Beyond
Derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[13][14] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[15]
The 2-aryl-5-methylnicotinamide scaffold, readily accessible from this compound, is a key pharmacophore in a number of potent and selective kinase inhibitors. The 2-aryl group can be tailored to interact with the ATP-binding site of the target kinase, while the nicotinamide core provides a rigid framework and potential hydrogen bonding interactions.
dot
Caption: Simplified Signaling Pathway Targeted by Kinase Inhibitors.
Beyond kinase inhibition, the diverse functionalities of this compound derivatives make them attractive scaffolds for targeting other biological pathways. The aldehyde group can be used to synthesize a variety of heterocyclic systems with potential applications as antibacterial, antiviral, and anti-inflammatory agents.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic placement of reactive functional groups allows for the efficient synthesis of a diverse range of derivatives and analogs through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The demonstrated utility of the resulting scaffolds, particularly in the development of kinase inhibitors, underscores the importance of this core structure in drug discovery.
Future research in this area will likely focus on the development of novel catalytic systems for the even more efficient and sustainable derivatization of this scaffold. Furthermore, the exploration of the biological activities of a wider range of derivatives will undoubtedly uncover new therapeutic opportunities for this privileged heterocyclic core.
References
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Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025). PubMed Central. [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Methyl 5-bromo-2-chloro-6-methylnicotinate. (n.d.). MySkinRecipes. [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. (2020). ResearchGate. [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
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The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
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Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. (2023). PubMed Central. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Hindawi. [Link]
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Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). PubMed Central. [Link]
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2-bromo-6-methylnicotinaldehyde. (n.d.). Chembase.cn. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
- Preparation method of 2-bromo-5-aldehyde pyridine. (2021).
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). ResearchGate. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). PubMed Central. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
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Synthesis of some new 5- substituted of. (n.d.). JOCPR. [Link]
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Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2022). PubMed Central. [Link]
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5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. (2018). Chemistry of Heterocyclic Compounds. [Link]
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Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. (2019). ResearchGate. [Link]
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A Technical Guide to the Research Applications of 2-Bromo-5-methylnicotinaldehyde: A Versatile Pyridine Scaffold
This guide provides an in-depth exploration of 2-Bromo-5-methylnicotinaldehyde, a key heterocyclic building block, for researchers and professionals in drug discovery and materials science. We will move beyond a surface-level overview to dissect the compound's reactivity, strategic applications, and the experimental logic behind its use in synthesizing molecules of significant scientific interest.
Core Chemical Attributes and Strategic Value
This compound (CAS No. 205503-90-2) is a trifunctional pyridine derivative. Its value in synthetic chemistry stems from the distinct reactivity of its three functional groups: the aldehyde, the bromine atom, and the pyridine ring itself, influenced by the methyl group.
-
Aldehyde Group: Serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, and aldol condensations. This is often the primary site for introducing diversity and building out molecular complexity.
-
Bromo Substituent at C2: The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties.
-
Pyridine Ring: The nitrogen atom within the ring acts as a hydrogen bond acceptor and a coordination site for metal ions, making it a critical pharmacophore in many biologically active molecules. The electron-withdrawing nature of the nitrogen influences the reactivity of the ring.
This trifunctional nature allows for a modular and sequential approach to synthesis, enabling the construction of complex molecular architectures from a single, readily available starting material.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
A prominent application of this compound is in the synthesis of potent and selective kinase inhibitors, a cornerstone of modern oncology and immunology drug development. The pyridine core mimics the hinge-binding region of ATP, a common feature in many kinase inhibitor pharmacophores.
Synthesis of Pyrazolopyridine-Based Inhibitors
One notable application is in the creation of pyrazolo[3,4-b]pyridine derivatives, which have shown activity against various kinases. The synthesis leverages the aldehyde and bromo functionalities in a sequential manner.
Experimental Protocol: Synthesis of a Pyrazolopyridine Core
This protocol outlines a typical synthetic sequence starting from this compound.
Step 1: Hydrazine Condensation
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, the resulting hydrazone often precipitates and can be collected by filtration.
Step 2: Intramolecular Cyclization
-
The crude hydrazone is then subjected to cyclization conditions to form the pyrazolopyridine ring system. This step is often thermally induced or catalyzed.
-
The specific conditions for this cyclization can vary, but a common approach involves heating the intermediate in a high-boiling solvent.
Step 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
-
To a solution of the brominated pyrazolopyridine intermediate (1.0 eq) in a solvent system like 1,4-dioxane and water, add the desired boronic acid (1.2 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, typically Na₂CO₃ or K₂CO₃ (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor by LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
This sequence highlights the modularity afforded by the starting material, where the aldehyde is used to construct the core heterocyclic system, and the bromine is subsequently used to introduce key diversity elements that can be tailored to target a specific kinase.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates the strategic workflow for utilizing this compound in the synthesis of a diverse library of potential kinase inhibitors.
Caption: Synthetic workflow from this compound to a library of kinase inhibitors.
Applications in Materials Science
The rigid, aromatic structure of the pyridine ring, combined with the potential for functionalization at the bromo and aldehyde positions, makes this compound an attractive building block for novel organic materials.
Synthesis of Conjugated Polymers and Dyes
The ability to perform cross-coupling reactions at the bromine position allows for the incorporation of this pyridine unit into the backbone of conjugated polymers. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Experimental Protocol: Sonogashira Coupling for Polymer Backbone Formation
-
To a degassed solution of this compound (1.0 eq) and a di-alkyne monomer (1.0 eq) in a solvent mixture like THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) and a copper(I) co-catalyst (e.g., CuI, 0.04 eq).
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the progress of the polymerization by techniques such as GPC (Gel Permeation Chromatography) to track the increase in molecular weight.
-
Once the desired molecular weight is achieved, the polymer is typically precipitated by adding the reaction mixture to a non-solvent like methanol, filtered, and dried.
The aldehyde group can be retained in the final polymer for post-polymerization modification, or it can be used in a pre-polymerization step to create more complex monomers.
Summary of Key Reactions and Potential Yields
The following table summarizes the key transformations involving this compound and provides typical, literature-derived yield ranges. These yields are context-dependent and can be optimized through careful selection of catalysts, ligands, and reaction conditions.
| Reaction Type | Reagents & Conditions | Functional Group Transformed | Product Type | Typical Yield Range |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃) | 2-Bromo | 2-Aryl-5-methylnicotinaldehyde | 70-95% |
| Reductive Amination | Primary/Secondary Amine, reducing agent (e.g., NaBH(OAc)₃) | Aldehyde | N-substituted aminomethylpyridine | 60-90% |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst system, base (e.g., Et₃N) | 2-Bromo | 2-Alkynyl-5-methylnicotinaldehyde | 75-95% |
| Wittig Reaction | Phosphonium ylide | Aldehyde | 2-Bromo-5-methyl-3-vinylpyridine | 50-85% |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃) | 2-Bromo | 2-Amino-5-methylnicotinaldehyde | 65-90% |
Safety and Handling
As with all halogenated aromatic aldehydes, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. The compound is an irritant, and inhalation, ingestion, or skin contact should be avoided. Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.
Conclusion
This compound is a high-value synthetic intermediate whose true potential is realized through the strategic and sequential manipulation of its functional groups. Its utility in constructing complex heterocyclic systems for drug discovery, particularly in the kinase inhibitor space, is well-established. Furthermore, its application as a monomer for advanced organic materials is a growing area of research. This guide has provided a framework for understanding and leveraging the unique chemical properties of this versatile building block, offering both the strategic rationale and practical protocols for its effective use in a research setting.
References
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PubChem Compound Summary for CID 2765373, this compound. National Center for Biotechnology Information. [Link]
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General information on Suzuki Coupling. Organic Chemistry Portal. [Link]
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General information on Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
General information on Sonogashira Coupling. Organic Chemistry Portal. [Link]
Methodological & Application
Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-5-methylnicotinaldehyde
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in both academic and industrial research, particularly in the synthesis of complex molecules.[1]
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous pharmaceutical agents. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. 2-Bromo-5-methylnicotinaldehyde is a valuable and highly functionalized building block. Its Suzuki coupling provides a direct route to 2-aryl-5-methylnicotinaldehydes, which are key intermediates in the development of novel therapeutics, agrochemicals, and functional materials.[1][2] This guide provides a comprehensive overview of the reaction, detailed experimental protocols, and troubleshooting advice for the successful Suzuki coupling of this compound.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3] The reaction couples an organohalide (this compound) with an organoboron species (typically an arylboronic acid) in the presence of a base.[3][4] The cycle is generally understood to comprise three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[1][3] For bromopyridines, this step is often facilitated by electron-rich and bulky phosphine ligands on the palladium center.[5]
-
Transmetalation: The base plays a crucial role in this step by activating the boronic acid to form a more nucleophilic boronate species.[6][7][8] This boronate then transfers its organic group (e.g., an aryl group) to the palladium(II) complex, displacing the bromide. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium center—the nicotinoyl moiety and the newly transferred aryl group—couple and are eliminated from the metal center. This step forms the desired C-C bond of the 2-aryl-5-methylnicotinaldehyde product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific arylboronic acid used.
Protocol 1: Conventional Thermal Heating
This procedure is a robust, general method suitable for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%))
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Degassed Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.[9]
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-5-methylnicotinaldehyde.[2]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can improve yields.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos (2 mol%) or a pre-catalyst like XPhos Pd G2 (2 mol%))
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed Solvent: 1,4-Dioxane or DMF
-
Microwave reaction vial with a crimp cap
-
Microwave reactor
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent and a magnetic stir bar.
-
Microwave Irradiation: Securely seal the vial with a crimp cap. Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120–150 °C) for 15–30 minutes.
-
Work-up and Purification: After the reaction, allow the vial to cool to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product using the procedure described in Protocol 1.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Optimization of Reaction Parameters
The success and efficiency of the Suzuki coupling are highly dependent on the choice of catalyst, base, and solvent. The following table provides guidance for optimizing these parameters for this compound.
| Parameter | Common Choices & Recommendations | Rationale & Causality |
| Palladium Catalyst | Precursors: Pd(OAc)₂, Pd₂(dba)₃Ligands: PPh₃, SPhos, XPhos, dppfIntegrated Catalysts: Pd(PPh₃)₄, PdCl₂(dppf) | 2-Bromopyridines can be challenging substrates. Electron-rich and sterically bulky phosphine ligands (like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher yields.[3][5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is critical for activating the boronic acid to the more reactive boronate.[6] K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings due to their strength and solubility. The choice of base can significantly impact yield and should be screened for optimal performance.[9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | Biphasic solvent systems (e.g., Dioxane/Water) are common and facilitate the dissolution of both the organic substrates and the inorganic base.[11] The choice of solvent can influence catalyst activity and selectivity, especially for heteroaryl halides.[12][13][14] |
| Temperature | 80–120 °C (Conventional)120–150 °C (Microwave) | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition and an increase in side reactions like dehalogenation.[15][16] Microwave heating provides rapid, uniform heating, often leading to cleaner reactions and shorter times.[10] |
| Boron Source | Arylboronic AcidsArylboronic Esters (e.g., pinacol esters)Potassium Aryltrifluoroborates | Boronic acids are most common. However, they can be prone to decomposition (protodeboronation).[9] Pinacol esters and trifluoroborate salts offer greater stability and can be beneficial for sluggish reactions or when using precious boronic acid derivatives.[17] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Yield | Inactive Catalyst: Oxygen has deactivated the Pd(0) catalyst.Poor Base/Solvent Choice: Suboptimal conditions for the specific substrate.Substrate Reactivity: The 2-chloropyridine moiety can be less reactive.[9] | • Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[16]• Screen a panel of bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene, DMF).• Switch to a more active catalyst system, such as one with a bulky phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[5][9] |
| Homocoupling | Presence of Oxygen: Pd(II) species, often formed by oxidation of Pd(0) by O₂, can catalyze the homocoupling of the boronic acid.[18] | • Improve degassing procedures for all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction.[16]• Use a direct Pd(0) source like Pd(PPh₃)₄ to minimize the presence of Pd(II) precursors. |
| Protodeboronation | Hydrolysis of Boronic Acid: The C-B bond is cleaved and replaced by a C-H bond, often promoted by water and base, especially at elevated temperatures.[9] | • Use fresh, high-purity boronic acid.• Minimize the amount of water in the reaction or consider anhydrous conditions if feasible.• Switch to a more stable boron source, such as a boronic acid pinacol ester or a potassium trifluoroborate salt.[9][17] |
| Dehalogenation | Reduction of Aryl Halide: The C-Br bond is replaced by a C-H bond. This can be promoted by certain solvents, bases, or high temperatures.[15][18] | • Lower the reaction temperature or shorten the reaction time.• Change the solvent or base. Some bases can act as hydride sources.• Use a different phosphine ligand, as its properties can influence the relative rates of cross-coupling versus dehalogenation.[15] |
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Source Link.
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Source Link.
- Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. Source Link.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2020). ACS Catalysis. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2014). ResearchGate. Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2018). ResearchGate. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. Available at: [Link]
-
Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. ResearchGate. Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). ResearchGate. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). RSC Publishing. Available at: [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. OUCI. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2020). RSC Advances. Available at: [Link]
-
For the pro's (Suzuki). Reddit. Available at: [Link]
-
Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of 2-Bromo-5-methylnicotinaldehyde
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylnicotinaldehyde. This key transformation enables the synthesis of diverse 2-aryl-5-methylnicotinaldehydes, which are valuable scaffolds in medicinal chemistry and materials science. This guide moves beyond simple step-by-step instructions to explain the rationale behind catalyst selection, reaction parameter optimization, and troubleshooting common challenges associated with heteroaromatic substrates.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable reliability in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organohalide, demonstrating broad functional group tolerance and generally mild reaction conditions.[3] The resulting 2-aryl-5-methylnicotinaldehyde products are pivotal intermediates for synthesizing complex molecules with potential biological activities.[2]
However, the substrate at hand, this compound, presents a specific challenge inherent to many pyridine-based molecules. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which can result in low or no yield.[4] Therefore, the judicious selection of the catalyst system—comprising the palladium source and, most critically, the ancillary ligand—is paramount for success.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[2][6]
-
Transmetalation: In the presence of a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.[3][6][7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the 2-aryl-5-methylnicotinaldehyde product and regenerating the active Pd(0) catalyst.[2][6]
Rational Catalyst System Design for a Heteroaromatic Substrate
The success of coupling this compound is dictated by the careful selection of the palladium source, ligand, base, and solvent.
| Component | Recommended Options | Rationale & Field Insights |
| Palladium Source | Pd(PPh₃)₄Pd(OAc)₂Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable Pd(0) pre-catalyst that includes the necessary phosphine ligands. It is an excellent choice for routine transformations.[1][8] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that require the addition of an external ligand. This allows for greater modularity and the use of highly specialized ligands for challenging substrates.[9][10] |
| Ligand | PPh₃ (Triphenylphosphine)SPhos (Buchwald Ligand)XPhos (Buchwald Ligand) | While PPh₃ is a standard, the key to overcoming catalyst inhibition by the pyridine nitrogen lies in using bulky, electron-rich phosphine ligands like SPhos or XPhos.[9] These ligands accelerate both the oxidative addition and reductive elimination steps and sterically shield the palladium center, preventing inhibitory coordination with the substrate's nitrogen atom.[3][5] |
| Base | K₃PO₄K₂CO₃Cs₂CO₃ | A base is essential for activating the boronic acid.[7] K₃PO₄ is a moderately strong and highly effective base for a wide range of substrates.[8][9] K₂CO₃ is a milder option suitable for base-sensitive functional groups. Cs₂CO₃ is often highly effective but is a more expensive choice. |
| Solvent System | 1,4-Dioxane / H₂O (4:1)Toluene / H₂OTHF / H₂O | A biphasic solvent system is standard.[3] The organic solvent (e.g., 1,4-dioxane) solubilizes the organohalide and catalyst, while water is required to dissolve the inorganic base and facilitate the transmetalation step.[1][8][10] Rigorous degassing of the solvent is critical to prevent oxygen from causing side reactions like boronic acid homocoupling.[4] |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst degradation.
Protocol 1: Standard Conditions using Tetrakis(triphenylphosphine)palladium(0)
This protocol is a reliable starting point for many arylboronic acids.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe. A typical concentration is 0.1 M with respect to the starting halide.
-
Reaction Execution: Stir the mixture at 85-95 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[2]
Protocol 2: High-Efficiency Conditions for Challenging Couplings
This protocol utilizes a more advanced Buchwald ligand system, recommended for sterically hindered boronic acids or if Protocol 1 gives low yields.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.) and SPhos (0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Stir the mixture at 80-100 °C. These reactions are often faster, typically complete within 2-8 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
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- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Utility of 2-Bromo-5-methylnicotinaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Pyridine Scaffold
The pyridine ring system stands as one of the most prolific heterocyclic scaffolds in the landscape of drug design, lauded for its profound impact on pharmacological activity.[1] This nitrogen-bearing heterocycle is a cornerstone in a multitude of FDA-approved therapeutics, demonstrating its versatility across a wide spectrum of diseases.[2][3] The unique physicochemical properties of the pyridine nucleus, including its ability to act as a hydrogen bond acceptor and its capacity for ionization, often enhance the solubility and bioavailability of drug candidates.[4] Within this privileged class of compounds, functionalized pyridine derivatives serve as indispensable building blocks for the construction of complex molecular architectures. 2-Bromo-5-methylnicotinaldehyde has emerged as a particularly valuable intermediate, offering a strategic combination of reactive sites for the elaboration of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis, reactivity, and application, with a focus on enabling researchers to leverage its full potential in their drug discovery programs.
Physicochemical Properties and Synthesis
This compound is a crystalline solid at room temperature. Its molecular structure features a pyridine ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a formyl (aldehyde) group at the 3-position. This arrangement of functional groups provides a rich platform for a variety of chemical transformations.
| Property | Value |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| CAS Number | 1227577-73-2 |
| Appearance | Pale yellow to white crystalline solid |
A summary of the key physicochemical properties of this compound.
Synthetic Protocol: Grignard-Mediated Formylation
A robust and scalable synthesis of this compound can be achieved via a Grignard reaction, starting from the readily available 2,5-dibromo-3-methylpyridine. This method offers a direct and efficient route to the target aldehyde.
Reaction Scheme:
Caption: Synthesis of this compound via Grignard reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromo-3-methylpyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Formation: Cool the solution to 0-10 °C using an ice bath. Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.0-1.2 equiv) in THF via the dropping funnel, maintaining the internal temperature below 20 °C. Stir the mixture for 1-2 hours at this temperature to ensure the formation of the pyridyl Grignard reagent.
-
Formylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add anhydrous N,N-dimethylformamide (DMF, 2.0-3.0 equiv) via the dropping funnel, ensuring the temperature remains below -70 °C.
-
Reaction Completion and Quenching: After the addition of DMF is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The strategic placement of the bromine atom and the aldehyde group makes this compound a highly sought-after building block in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Case Study: Synthesis of Abemaciclib (Verzenio®)
A prominent example of the utility of a closely related analogue, 2-bromo-5-formylpyridine, is in the synthesis of Abemaciclib , a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer.[2][5][6] The synthesis of Abemaciclib showcases a key transformation of the aldehyde group via reductive amination.[2]
Caption: Simplified retrosynthetic analysis of Abemaciclib highlighting the role of the bromopyridine aldehyde.
Key Synthetic Transformations and Protocols
The versatility of this compound stems from the distinct reactivity of its functional groups. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the aldehyde group can undergo a wide range of transformations to introduce further molecular diversity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents at the 2-position of the pyridine ring.
General Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Solvent and Reaction: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene/ethanol/water. Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 70-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 75-98 |
Representative conditions for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to 2-amino-5-methylnicotinaldehyde derivatives, which are also valuable intermediates in medicinal chemistry.
General Protocol:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., Xantphos or BINAP).
-
Solvent and Reaction: Add an anhydrous solvent such as toluene or dioxane. Heat the reaction mixture with vigorous stirring at a temperature between 80 and 110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product by column chromatography.
Reductive Amination
The aldehyde functionality can be readily converted to a variety of amine-containing substituents through reductive amination. This reaction is crucial for introducing flexible linkers and basic groups that can interact with biological targets.[7]
Caption: General workflow for the reductive amination of this compound.
General Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add the desired primary or secondary amine (1.0-1.2 equiv).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv) portion-wise.
-
Reaction Completion and Work-up: Continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify as needed.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, offering a route to a variety of vinyl-substituted pyridine derivatives.[8]
General Protocol:
-
Ylide Formation: In a dry flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group) in an anhydrous solvent like THF. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphorus ylide.
-
Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound (1.0 equiv) in the same solvent.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. The product is then purified, often by column chromatography, to separate it from the triphenylphosphine oxide byproduct.
Conclusion
This compound is a versatile and strategically important building block in medicinal chemistry. Its dual reactivity, stemming from the bromine atom and the aldehyde functionality, provides a robust platform for the synthesis of diverse and complex molecules, particularly in the realm of kinase inhibitors. The protocols outlined in this guide offer a solid foundation for researchers to utilize this valuable intermediate in their drug discovery endeavors. The continued exploration of the synthetic potential of this compound is expected to lead to the development of novel therapeutic agents for a range of diseases.
References
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Bansal, R., & Kumar, A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(16), 4883. Available at: [Link]
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Wikipedia. (n.d.). Abemaciclib. Retrieved from [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. Retrieved from [Link]
-
De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385–15406. Available at: [Link]
-
Kumar P, et al. (2017). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chem Curr Res, 11(1), 1000254. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Carroll, W. A., et al. (2018). Development of an Improved Route for the Synthesis of an Abemaciclib Intermediate. Organic Process Research & Development, 22(9), 1239-1246. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Grignard Synthesis of Triphenylmethanol. (n.d.).
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methoxynicotinaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (2017). Longdom Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation method for 2,5-dibromo-3-methylpyridine. (2016). Google Patents.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from [Link]
- Preparation method of 2-bromo-5-aldehyde pyridine. (2021). Google Patents.
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- 8. Wittig Reaction [organic-chemistry.org]
The Versatile Scaffold: A Guide to the Synthesis of Heterocyclic Compounds from 2-Bromo-5-methylnicotinaldehyde
Introduction: Unlocking Molecular Complexity from a Privileged Starting Material
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the cornerstone of many pharmaceuticals, owing to their diverse three-dimensional structures and their ability to engage with biological targets. Within this context, strategically functionalized building blocks are invaluable tools for the synthetic chemist. 2-Bromo-5-methylnicotinaldehyde has emerged as a particularly versatile scaffold, offering two distinct and reactive handles: a bromine atom poised for cross-coupling reactions and an aldehyde group ready for a myriad of condensation and cyclization transformations.
The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing aldehyde, renders the C2-bromine atom susceptible to a range of powerful bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. These reactions provide reliable and modular strategies for the introduction of aryl, heteroaryl, and amino substituents, respectively. Simultaneously, the aldehyde functionality serves as a linchpin for constructing new ring systems through reactions such as Knoevenagel condensations and multicomponent reactions like the Gewald synthesis.
This comprehensive technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthetic utility of this compound. We will delve into the core chemical transformations, providing not just step-by-step protocols, but also the underlying mechanistic principles that govern these reactions. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods for the synthesis of their unique target molecules.
Part 1: Core C-C and C-N Bond Forming Reactions
The initial functionalization of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a robust and predictable way to introduce molecular diversity at the 2-position of the pyridine ring.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance and stereospecificity.[1] In the context of this compound, this reaction provides a powerful avenue for the synthesis of 2-aryl- and 2-heteroaryl-5-methylnicotinaldehydes, which are key intermediates for a wide range of more complex heterocyclic systems.
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The active Pd(0) catalyst first undergoes oxidative addition into the C-Br bond of this compound. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.[3]
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ | DMF | 110 | 6 | 70-80 |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[4] This reaction is particularly valuable for the synthesis of 2-amino-5-methylnicotinaldehyde derivatives, which are precursors to a variety of fused heterocyclic systems, such as pyridopyrimidines.
Mechanism: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[5] Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with primary and secondary amines.[7]
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 4-8 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
-
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) / DavePhos (5) | K₃PO₄ | THF | 80 | 24 | 70-80 |
Part 2: Leveraging the Aldehyde for Heterocyclic Synthesis
The aldehyde functionality of this compound is a gateway to a vast array of heterocyclic systems. Through condensation and multicomponent reactions, this group can be incorporated into new ring structures, often in a highly efficient and atom-economical manner.
Knoevenagel Condensation: Creating Activated Alkenes for Cyclization
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[8] This reaction, when applied to this compound, generates versatile intermediates that can undergo subsequent intramolecular cyclization to form fused heterocycles.
Mechanism: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a nucleophilic carbanion.[9] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to afford the thermodynamically stable conjugated system.
Caption: General workflow for Knoevenagel condensation followed by cyclization.
Protocol 3: Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol describes the Knoevenagel condensation of this compound with ethyl cyanoacetate, a common active methylene compound.[10]
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Ethyl cyanoacetate (1.1 equiv)
-
Base (e.g., piperidine, a few drops)
-
Solvent (e.g., ethanol or toluene)
-
-
Procedure:
-
Dissolve this compound and ethyl cyanoacetate in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Gewald Reaction: A Multicomponent Route to Thiophenes
The Gewald reaction is a powerful multicomponent reaction that allows for the one-pot synthesis of highly substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[11] Using this compound in this reaction provides direct access to 2-amino-3-cyano-4-(2-bromo-5-methylpyridin-3-yl)thiophenes, which are valuable intermediates for the synthesis of thienopyridines and other fused systems.
Mechanism: The Gewald reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the activated nitrile.[12] The resulting α,β-unsaturated dinitrile then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.
Protocol 4: Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol provides a method for the Gewald reaction using this compound, malononitrile, and sulfur.[13]
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Base (e.g., morpholine or triethylamine, catalytic amount)
-
Solvent (e.g., ethanol or methanol)
-
-
Procedure:
-
To a stirred suspension of elemental sulfur in the solvent, add this compound, malononitrile, and the base.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold solvent to remove any unreacted starting materials.
-
The product can be further purified by recrystallization.
-
Part 3: Advanced Strategies for Fused Heterocyclic Systems
By combining the primary transformations of the bromo and aldehyde groups, more complex, fused heterocyclic systems can be constructed. These multi-step sequences unlock a vast chemical space of potential therapeutic agents.
Synthesis of Pyridopyrimidines
Pyridopyrimidines are a class of fused heterocycles with a wide range of biological activities. A common synthetic strategy involves the initial conversion of this compound to 2-amino-5-methylnicotinaldehyde via Buchwald-Hartwig amination, followed by cyclization with a suitable C1 or N-C=N synthon.
Caption: Synthetic pathway to pyridopyrimidinones.
Protocol 5: Two-Step Synthesis of a 6-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
This protocol outlines a two-step synthesis of a pyridopyrimidinone derivative from this compound.
-
Step 1: Synthesis of 2-Amino-5-methylnicotinaldehyde
-
Follow the general procedure for Buchwald-Hartwig amination (Protocol 2) using a suitable ammonia surrogate (e.g., benzophenone imine followed by hydrolysis, or using an ammonia salt with an appropriate ligand system).
-
-
Step 2: Cyclization to the Pyridopyrimidinone
-
Reagents and Materials:
-
2-Amino-5-methylnicotinaldehyde (1.0 equiv)
-
Urea or thiourea (1.5 equiv)
-
Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP))
-
Acid or base catalyst (optional, e.g., HCl or NaOEt)
-
-
Procedure:
-
Combine 2-amino-5-methylnicotinaldehyde and urea in the solvent.
-
If using a catalyst, add it to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with a cold solvent.
-
The product can be purified by recrystallization.
-
-
Synthesis of Thienopyridines
Thienopyridines are another important class of fused heterocycles with applications in medicinal chemistry. A versatile approach to their synthesis from this compound involves a Gewald reaction to form a 2-aminothiophene, which can then undergo intramolecular cyclization. Alternatively, a Fiesselmann-type synthesis can be envisioned.
Protocol 6: Synthesis of a Thieno[2,3-b]pyridine Derivative
This protocol describes a potential route to a thieno[2,3-b]pyridine derivative.
-
Step 1: Knoevenagel Condensation
-
Perform a Knoevenagel condensation of this compound with methyl thioglycolate using a base like sodium methoxide in methanol.
-
-
Step 2: Intramolecular Cyclization
-
The resulting intermediate can undergo an intramolecular nucleophilic aromatic substitution, where the thiolate displaces the bromide to form the thiophene ring. This cyclization is often promoted by heating in a high-boiling solvent like DMF or NMP, sometimes with the addition of a stronger base like potassium carbonate.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its two orthogonal reactive sites—the C-Br bond and the aldehyde group—allow for a modular and strategic approach to the construction of complex molecular architectures. By mastering the core transformations of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Knoevenagel condensation, and Gewald multicomponent reactions, and by creatively combining these in multi-step sequences, researchers can unlock a vast chemical space of novel heterocycles with significant potential in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a solid foundation for the exploration of this privileged scaffold in the pursuit of new and impactful chemical entities.
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Fiesselmann, H. The Fiesselmann Thiophene Synthesis. Wikipedia, [Link].
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Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health, [Link].
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Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and other Fused Heterocycles. National Institutes of Health, [Link].
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Buchwald–Hartwig amination. Wikipedia, [Link].
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The Knoevenagel Condensation. Organic Reactions, [Link].
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Gewald reaction. Wikipedia, [Link].
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Scheme 6. Mechanism of Fiesselmann thiophene synthesis. ResearchGate, [Link].
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Latvian Institute of Organic Synthesis, [Link].
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Fiesselmann thiophene synthesis. Semantic Scholar, [Link].
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An efficient Knoevenagel condensation of aldehydes with active methylene compounds over novel, robust CeZrO4−δ catalyst. Semantic Scholar, [Link].
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Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate, [Link].
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The Knoevenagel condensation is a special case of the aldol conde... Pearson+, [Link].
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Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. National Institutes of Health, [Link].
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pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO, [Link].
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The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Mol-Instincts, [Link].
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv, [Link].
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Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate, [Link].
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Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. National Institutes of Health, [Link].
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health, [Link].
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Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. National Institutes of Health, [Link].
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Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate, [Link].
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Ethyl Cyanoacetate Reactions. ResearchGate, [Link].
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Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. JETIR, [Link].
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Synthesis of 3- and 5-Amino Derivatives of Methylcytisine. ResearchGate, [Link].
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Application Notes & Protocols: 2-Bromo-5-methylnicotinaldehyde as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
In the landscape of modern medicinal chemistry, substituted pyridine scaffolds are foundational elements in the design of novel therapeutics.[1] 2-Bromo-5-methylnicotinaldehyde has emerged as a particularly valuable and versatile building block. Its unique arrangement of a reactive aldehyde, a strategically placed bromine atom amenable to cross-coupling, and a methyl group on an electron-deficient pyridine ring offers a powerful toolkit for synthetic chemists. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this intermediate. We will explore its physicochemical properties, detail robust protocols for key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and outline essential analytical methods for quality control, thereby providing a comprehensive framework for its effective utilization in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][]
Physicochemical Properties & Safety Guidelines
A thorough understanding of the intermediate's physical properties and safety requirements is paramount for successful and safe experimentation.
Compound Properties
| Property | Value | Source |
| CAS Number | 1227577-73-2 | BLD Pharm[4] |
| Molecular Formula | C₇H₆BrNO | Self-calculated |
| Molecular Weight | 200.03 g/mol | Self-calculated |
| Appearance | Off-white to yellow solid | Generic Data |
| Purity | ≥97% (Typical) | NINGBO INNO PHARMCHEM CO.,LTD.[5] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[6][7][8] | Fisher Scientific[7][8] |
Safety & Handling: A Non-Negotiable Protocol
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[7][8] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid breathing dust.
-
Handling: Avoid contact with skin, eyes, and clothing.[6][7] Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[7]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[6][7] If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.[6][7][8]
Core Synthetic Applications: The Gateway to Molecular Complexity
The synthetic utility of this compound stems from its two primary reactive sites: the C2-bromine and the C3-aldehyde. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, which are fundamental transformations in drug synthesis.[9]
Suzuki-Miyaura Cross-Coupling: Building Carbon Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the creation of biaryl structures prevalent in many kinase inhibitors and other pharmaceuticals.[9][10] It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid, catalyzed by a palladium(0) complex.[10][11]
The general transformation is as follows:
-
R-B(OH)₂ + this compound → 2-Aryl-5-methylnicotinaldehyde
The catalytic cycle proceeds via three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[10][12]
Buchwald-Hartwig Amination: Forging Critical C-N Bonds
The formation of carbon-nitrogen bonds is indispensable in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful method for coupling amines with aryl halides.[13][14] This reaction is crucial for synthesizing a vast array of biologically active molecules containing arylamine moieties.
The general transformation is as follows:
-
R¹R²NH + this compound → 2-(N-R¹R²)-5-methylnicotinaldehyde
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination and deprotonation of the amine to form a palladium-amido complex, and subsequent reductive elimination to yield the N-substituted product.[13] The choice of palladium catalyst, phosphine ligand, and base is critical for success, especially given the presence of the potentially sensitive aldehyde group.[15]
Application Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling reaction. This procedure serves as a robust starting point that can be optimized for specific substrates.
Workflow Visualization
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
Objective: To synthesize 2-(4-methoxyphenyl)-5-methylnicotinaldehyde.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 200.03 | 200 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 228 mg | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| SPhos | 410.47 | 41 mg | 0.10 | 0.10 |
| K₃PO₄ | 212.27 | 637 mg | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Causality: Using an oven-dried flask and solid reagents prevents the introduction of moisture, which can be detrimental to the catalyst's activity. The base (K₃PO₄) is crucial for the transmetalation step.[11]
-
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Causality: The Pd(0) catalyst is sensitive to oxidation, which would render it inactive. An inert atmosphere is essential to protect the catalyst throughout the reaction.[16]
-
-
Solvent Addition: Add the degassed solvent mixture (8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Catalyst Addition: Briefly remove the stopper under a positive flow of argon and add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (SPhos).
-
Causality: The ligand (SPhos) coordinates to the palladium center, stabilizing it and facilitating the oxidative addition and reductive elimination steps.[11]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Causality: The aqueous washes remove the base and other water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Quality Control & Analytical Workflow
Ensuring the identity and purity of this compound is a non-negotiable step before its use in a synthetic sequence. A multi-technique approach is recommended for comprehensive characterization.[17]
Recommended Analytical Techniques
| Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structural Elucidation & Confirmation | Unambiguous confirmation of the chemical structure by showing the chemical environment and connectivity of protons and carbons.[18][19] |
| HPLC-UV | Purity Assessment & Quantification | Determines the percentage purity of the main component and quantifies process-related impurities.[17] |
| GC-MS | Volatile Impurity Profiling | Identifies and quantifies residual solvents and other volatile or semi-volatile impurities.[17][20] |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the compound.[19] |
Quality Control Workflow Visualization
Caption: A standard quality control workflow for pharmaceutical intermediates.
Conclusion
This compound stands as a potent and highly adaptable intermediate for pharmaceutical research and development. Its capacity to undergo strategic C-C and C-N bond-forming reactions allows for the efficient construction of complex molecular architectures that are central to many modern drug candidates. The protocols and analytical frameworks presented in this guide offer a validated starting point for scientists to harness the full synthetic potential of this valuable building block, ultimately accelerating the path of drug discovery.
References
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- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- McQuade, D. T., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry.
- Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- BenchChem. (n.d.). 5-Bromo-4-chloronicotinaldehyde.
- ResearchGate. (n.d.). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine.
- BenchChem. (n.d.). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.
- BenchChem. (n.d.). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.
- ResearchGate. (n.d.). Figure 2: a) Flow scheme to produce the enamine intermediate 5 from....
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 6-Bromo-5-methylnicotinaldehyde: High-Purity Chemical Intermediate for Synthesis.
- BOC Sciences. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.
- Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of... PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Virginia Commonwealth University. (n.d.). Nevirapine Batch Transfer Document.
- BenchChem. (n.d.). Application Notes and Protocols for 5-Bromonicotinaldehyde in Multicomponent Reactions for Drug Discovery.
- BenchChem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.
- Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
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- BLD Pharm. (n.d.). This compound.
- BOC Sciences. (n.d.). API Synthesis Intermediates & Raw Materials.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 2-Bromo-5-methylhexane: A GC-MS Perspective.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (n.d.). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
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Application Notes and Protocols for the Grignard Reaction with 2-Bromo-5-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview and detailed protocols for the successful execution of a Grignard reaction with 2-Bromo-5-methylnicotinaldehyde. This versatile reaction is a cornerstone of synthetic organic chemistry, enabling the formation of crucial carbon-carbon bonds. The resulting secondary or tertiary pyridylmethanols are valuable intermediates in the synthesis of novel therapeutic agents and functional materials, where the substituted pyridine motif is a common and important scaffold.
This document moves beyond a simple recitation of steps, offering in-depth explanations for key procedural choices, highlighting potential challenges, and providing a framework for troubleshooting and optimization. The protocols described herein are designed to be self-validating, incorporating best practices for ensuring anhydrous conditions and maximizing yield and purity.
I. Scientific Principles and Mechanistic Considerations
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[1] In the context of this compound, the aldehyde group serves as the electrophile. The Grignard reagent, with its highly polarized carbon-magnesium bond, effectively acts as a carbanion, attacking the partially positive carbon of the carbonyl.[2] This initial nucleophilic attack forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the desired secondary alcohol.[3]
Challenges and Key Considerations for this Substrate:
-
Presence of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can potentially coordinate with the magnesium of the Grignard reagent, affecting its reactivity. This can sometimes be mitigated by the choice of solvent and reaction temperature.
-
The Bromo Substituent: While the primary reaction is expected at the aldehyde, the bromo-substituent presents a potential site for side reactions, such as halogen-magnesium exchange, especially if the Grignard reagent is prepared in situ from a different organohalide. Using pre-formed Grignard reagents can minimize this.
-
Steric Hindrance: The methyl group at the 5-position and the bromo group at the 2-position may exert some steric influence on the approach of the Grignard reagent to the aldehyde, potentially affecting reaction rates.
II. Experimental Workflow Overview
The successful execution of a Grignard reaction with this compound hinges on a meticulously planned and executed workflow. The following diagram outlines the critical stages of the process, from initial setup to final product isolation.
Caption: Logical workflow for the Grignard reaction with this compound.
III. Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the addition of a Grignard reagent (e.g., Methylmagnesium Bromide) to this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
| Reagent | Molecular Weight ( g/mol ) | Suggested Molar Ratio | Notes |
| This compound | 200.02 | 1.0 | Must be anhydrous. |
| Grignard Reagent (e.g., MeMgBr, 3.0 M in Ether) | - | 1.1 - 1.5 | Excess is used to ensure complete reaction. |
| Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | - | - | Reaction solvent. Must be strictly anhydrous. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | - | Quenching solution. |
| Ethyl Acetate | - | - | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | Drying agent. |
| Brine (Saturated Aqueous NaCl) | - | - | For washing. |
Procedure:
-
Preparation of Glassware: All glassware must be rigorously dried in an oven at a minimum of 120°C overnight and assembled while still hot under a stream of inert gas to ensure strictly anhydrous conditions.[4]
-
Reaction Setup: Assemble the three-necked flask with the dropping funnel, condenser (with an inert gas inlet at the top), and a rubber septum. Maintain a positive pressure of inert gas throughout the experiment.
-
Aldehyde Solution: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cooling: Cool the aldehyde solution to 0°C using an ice bath.
-
Grignard Reagent Addition: Transfer the Grignard reagent (1.1 - 1.5 eq) to the dropping funnel via syringe. Add the Grignard reagent dropwise to the stirred aldehyde solution, maintaining the temperature at 0°C.[3] A color change may be observed upon addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.[4] This step is exothermic and may cause gas evolution.
-
Work-up:
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyridylmethanol.[4]
IV. Safety and Handling
-
Grignard Reagents: These reagents are highly reactive, flammable, and react violently with water and other protic solvents.[3] All manipulations must be carried out under strictly anhydrous conditions and an inert atmosphere.
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable. Ensure all operations are conducted in a well-ventilated fume hood, away from any potential ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves, when handling these chemicals.
-
Quenching: The quenching process is highly exothermic. Perform the addition of the aqueous solution slowly and with efficient cooling to control the reaction rate.
V. Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate or is Sluggish | - Inadequate drying of glassware or reagents.- Poor quality Grignard reagent. | - Ensure all components are scrupulously dried.- Titrate the Grignard reagent before use to determine its exact concentration. |
| Low Yield of Desired Product | - Incomplete reaction.- Side reactions (e.g., enolization of the aldehyde, Wurtz coupling). | - Increase the excess of Grignard reagent.- Maintain low temperatures during addition.- Ensure rapid and efficient stirring. |
| Formation of Bipyridyl Side Products | - Halogen-magnesium exchange with the 2-bromopyridine moiety. | - Use a pre-formed Grignard reagent rather than generating it in situ in the presence of the aldehyde.- Consider a Br/Mg exchange reaction at low temperatures.[5] |
| Difficult Purification | - Presence of magnesium salts in the crude product. | - Ensure thorough washing during the workup to remove inorganic byproducts. |
VI. Chemical Transformation Diagram
The following diagram illustrates the chemical transformation occurring during the Grignard reaction with this compound, followed by the workup step.
Caption: Overall transformation of this compound to a secondary alcohol.
VII. References
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]
-
Cahiez, G., et al. (2004). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Synthesis, 2004(1), 1-5. Retrieved from [Link]
-
Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Retrieved from
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methylnicotinaldehyde
Introduction: Strategic Importance in Medicinal Chemistry
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][4] The amination of heteroaromatic halides, such as 2-Bromo-5-methylnicotinaldehyde, is of particular significance in drug discovery. The resulting 2-amino-5-methylnicotinaldehyde scaffold is a key building block for a variety of biologically active compounds, including kinase inhibitors and receptor antagonists.[5][6] The presence of both a pyridine ring and an aldehyde functional group on the substrate presents unique challenges and necessitates carefully optimized reaction conditions to achieve high yields and selectivity.
Reaction Mechanism: A Symphony of Catalytic Events
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1][7][8] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][2][9][10] This is often the rate-determining step of the reaction.[10]
-
Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a weakly bound ligand.
-
Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[2][8] The choice of base is critical and can significantly influence the reaction outcome.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[1][9]
The selection of the appropriate ligand is paramount to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps, while also preventing catalyst deactivation.[1][8]
Experimental Workflow Visualization
Caption: A generalized workflow for the Buchwald-Hartwig amination.
General Protocol for the Amination of this compound
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates.
Reagents and Materials
| Reagent/Material | Purpose | Typical Grade/Purity | Supplier Example |
| This compound | Aryl Halide Substrate | >97% | Commercially Available |
| Amine | Nucleophile | >98% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Pre-catalyst | >98% | Sigma-Aldrich |
| XPhos | Ligand | >98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | Base | >97% | Sigma-Aldrich |
| Anhydrous Toluene | Solvent | >99.8% | Acros Organics |
| Nitrogen or Argon Gas | Inert Atmosphere | High Purity | Local Supplier |
| Celite® | Filtration Aid | N/A | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Drying Agent | >99% | Fisher Scientific |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Sparge the reaction mixture with argon for 10-15 minutes to ensure the removal of dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-methylnicotinaldehyde derivative.
Key Considerations and Troubleshooting
The success of the Buchwald-Hartwig amination can be sensitive to several factors.[11] Below are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, impure reagents or solvent, inappropriate ligand or base. | Use a fresh batch of catalyst and ligand. Ensure thorough degassing. Use anhydrous solvents and pure reagents. Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7][11] |
| Formation of Side Products | Hydrodehalogenation of the starting material, competitive side reactions of the aldehyde. | Use a less sterically hindered base. Lower the reaction temperature. Protect the aldehyde group if it is found to be reactive under the reaction conditions. |
| Poor Reproducibility | Sensitivity to air and moisture, variations in reagent quality. | Strictly maintain an inert atmosphere throughout the reaction setup and execution. Use high-purity, anhydrous reagents and solvents.[11] |
| Difficult Purification | Co-elution of product with ligand or byproducts. | Choose a ligand that is easily separable from the product. Optimize the chromatographic conditions. |
Scope and Limitations
The Buchwald-Hartwig amination is a broadly applicable reaction, tolerating a wide range of functional groups.[7][12] However, certain functionalities can interfere with the catalytic cycle. For instance, substrates with unprotected acidic protons (e.g., carboxylic acids, phenols) may require the use of a stronger base or protection of the acidic group.[7] The aldehyde group in this compound is generally stable under these conditions, but can be sensitive in some cases, especially with highly reactive amines or prolonged reaction times at high temperatures. The choice of amine is also a critical factor. While a wide variety of primary and secondary amines can be used, sterically hindered amines may require more forcing conditions or specialized ligands.[1][13]
Conclusion
The Buchwald-Hartwig amination of this compound provides an efficient and modular route to a valuable class of synthetic intermediates. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired aminated products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and organic synthesis.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
NIH. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
PubMed Central. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]
-
PubMed. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
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- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylnicotinaldehyde | 1023814-35-8 [chemicalbook.com]
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- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-5-methylnicotinaldehyde with Boronic Acids
Introduction: The Strategic Importance of 2-Aryl-5-methylnicotinaldehydes
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the Suzuki-Miyaura coupling of 2-Bromo-5-methylnicotinaldehyde with a variety of aryl and heteroaryl boronic acids.
The resulting 2-aryl-5-methylnicotinaldehyde scaffold is of significant interest in medicinal chemistry and materials science. The pyridine ring is a privileged structure in numerous pharmaceuticals, and its substitution pattern dramatically influences biological activity.[3] The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, making these products valuable intermediates in the synthesis of complex molecules, including potential kinase inhibitors and other biologically active compounds.[3][4]
This guide offers a comprehensive exploration of the reaction, from its mechanistic underpinnings to detailed, field-tested protocols and troubleshooting advice, designed to empower researchers to successfully synthesize these valuable compounds.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle centered on a palladium catalyst.[5] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyridine ring generally facilitates this step compared to electron-rich aryl bromides.[6]
-
Transmetalation : In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base and solvent is critical to ensure efficient transmetalation and to prevent premature decomposition of the boronic acid (protodeboronation).[8]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the 2-aryl-5-methylnicotinaldehyde product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Reagents
-
Substrate : this compound
-
Boronic Acids : A range of aryl and heteroaryl boronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid)
-
Palladium Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice for this transformation. Other catalysts such as PdCl₂(dppf) or Buchwald-type pre-catalysts can be screened for optimization.[5][9]
-
Base : Anhydrous potassium phosphate (K₃PO₄) is highly effective. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used.[10]
-
Solvent : A degassed mixture of 1,4-dioxane and water (typically 4:1 or 5:1 v/v) is recommended.[9][10]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography : Ethyl acetate, hexanes, dichloromethane.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with various boronic acids.[9][10]
-
Reaction Setup : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition : Under a positive flow of inert gas (argon or nitrogen), add the palladium catalyst, Pd(PPh₃)₄ (3–5 mol%).
-
Inert Atmosphere : Seal the vessel with a septum or screw cap, and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[8]
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the starting bromide.
-
Reaction Execution : Heat the reaction mixture to 85–100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–24 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methylnicotinaldehyde.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Optimizing Reaction Parameters
The success and yield of the Suzuki-Miyaura coupling are highly dependent on the interplay of several parameters. The choice of catalyst, ligand, base, and solvent can dramatically affect the outcome, especially when dealing with electronically distinct boronic acids.[2] The following table provides a summary of recommended starting conditions and expected outcomes for different classes of boronic acids when coupled with this compound.
| Arylboronic Acid (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Considerations |
| Phenylboronic Acid (Neutral) | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 85-95 | Standard conditions are generally effective. |
| 4-Methoxyphenylboronic Acid (Electron-Rich) | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (4:1) | 85-90 | 90-98 | Electron-rich partners often react faster and at slightly lower temperatures.[11] |
| 4-Trifluoromethylphenylboronic Acid (Electron-Deficient) | PdCl₂(dppf) (3 mol%) or XPhos Pd G3 (2 mol%) | Cs₂CO₃ (2.5 equiv) | Dioxane/H₂O (5:1) | 100 | 70-85 | Slower transmetalation may require a more active catalyst system, stronger base, and higher temperature.[8] |
| 2-Methylphenylboronic Acid (Sterically Hindered) | XPhos Pd G3 (3 mol%) | K₃PO₄ (3 equiv) | Toluene/H₂O (10:1) | 100-110 | 65-80 | Bulky ligands like XPhos are crucial to facilitate coupling with sterically demanding partners. |
Note: Yields are illustrative and may vary based on the specific reaction scale, purity of reagents, and precise conditions.
Troubleshooting and Scientific Insights
Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations for troubleshooting.
-
Low or No Conversion :
-
Cause : Inactive catalyst. The Pd(0) source may have oxidized.
-
Cause : Inefficient oxidative addition.
-
Solution : For electron-rich bromides (not the case here, but a general point), a more electron-rich and bulky phosphine ligand can accelerate this step.[5]
-
-
Protodeboronation (Loss of Boronic Acid) :
-
Cause : The boronic acid reacts with water or other protic sources to revert to the parent arene before it can transmetalate. This is more common with electron-deficient boronic acids.[8]
-
Solution : Use anhydrous conditions with a non-aqueous base like potassium fluoride (KF) or use boronate esters (e.g., pinacol esters), which are more stable.[7] Minimizing the amount of water in the solvent system can also help.
-
-
Homocoupling of Boronic Acid :
-
Cause : The presence of oxygen can lead to the oxidative coupling of two boronic acid molecules.[6]
-
Solution : Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.
-
-
Dehalogenation of the Starting Material :
-
Cause : The aryl bromide is reduced to the corresponding arene. This can be promoted by certain bases or impurities.[10]
-
Solution : Screen different bases. Sometimes switching from a phosphate or carbonate to a milder base like potassium fluoride can mitigate this side reaction.
-
-
Catalyst Deactivation by Pyridine Nitrogen :
-
Cause : The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, inhibiting catalytic activity.[8]
-
Solution : Using bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can sterically disfavor this inhibitory binding and promote the desired catalytic cycle.
-
Characterization of Products
The identity and purity of the synthesized 2-aryl-5-methylnicotinaldehydes should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expect to see the disappearance of the signal corresponding to the proton ortho to the bromine on the pyridine ring and the appearance of new signals in the aromatic region corresponding to the newly introduced aryl group. The aldehyde proton will appear as a highly deshielded singlet, typically between 9.5-10.5 ppm.[12] The methyl group on the pyridine ring will be a singlet around 2.4-2.6 ppm.
-
¹³C NMR : The spectrum will show a characteristic signal for the aldehyde carbonyl carbon between 185-195 ppm.[13] The appearance of new aromatic carbon signals and the shift of the pyridine ring carbons will confirm the successful coupling.
-
-
Mass Spectrometry (MS) :
-
Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) will confirm the molecular weight of the product. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated mass of the coupled product. Common fragmentation patterns for aldehydes include the loss of the aldehyde proton (-1 amu) or the entire formyl group (-29 amu, -CHO).[4] Alpha cleavage next to the carbonyl group is also a characteristic fragmentation pathway.[4]
-
-
Infrared (IR) Spectroscopy :
-
A strong absorption band in the region of 1690–1715 cm⁻¹ is indicative of the aldehyde C=O stretch.[12]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and adaptable method for the synthesis of a diverse library of 2-aryl-5-methylnicotinaldehydes. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the intricacies of this reaction, enabling the efficient production of these valuable compounds for applications in drug discovery, materials science, and beyond.
References
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Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025). PMC - PubMed Central. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Suzuki coupling reactions of bromoarenes with phenylboronic acid with... ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. PubMed. [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-portal.org. [Link]
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - PubMed Central - NIH. [Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. PubMed. [Link]
-
12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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A Strategic Guide to Protecting Group Chemistry for 2-Bromo-5-methylnicotinaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 2-bromo-5-methylnicotinaldehyde is a highly valuable building block, prized for its trifunctional nature that allows for sequential and diverse molecular elaborations. The presence of a reactive aldehyde, a pyridine ring, and a bromine atom suitable for cross-coupling reactions provides a powerful toolkit for the synthesis of complex molecules in drug discovery and materials science. However, the inherent reactivity of these functional groups necessitates a strategic approach to chemical synthesis, where the selective masking and unmasking of specific sites is paramount. This technical guide offers a comprehensive overview of protecting group strategies for this compound, providing not only detailed protocols but also the rationale behind the choice of protecting groups for specific synthetic transformations.
Understanding the Reactivity Landscape of this compound
The synthetic utility of this compound is derived from the distinct and sometimes competing reactivity of its three functional groups:
-
The Aldehyde: As a potent electrophile, the aldehyde readily participates in nucleophilic additions, reductions, and oxidations. Its presence can interfere with organometallic reactions targeting the C-Br bond or reactions at the pyridine nitrogen.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen imparts basic and nucleophilic character. It can be protonated by acids, quaternized by electrophiles, or act as a ligand for metal catalysts, potentially inhibiting catalytic cycles.
-
The C-Br Bond: The bromine atom at the 2-position of the pyridine ring is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.
A judicious choice of protecting groups is therefore essential to orchestrate a synthetic sequence that selectively modifies one part of the molecule while leaving the others intact. This concept of "orthogonal protection," where one protecting group can be removed under conditions that do not affect another, is a central theme in the chemistry of this versatile building block.
Aldehyde Protection: Enabling C-Br and Pyridine Ring Functionalization
The protection of the aldehyde group is a common first step in many synthetic routes involving this compound. This is particularly crucial when employing strong nucleophiles or bases that would otherwise react with the aldehyde. The most common and reliable method for aldehyde protection is the formation of an acetal.
Acetal Protection: A Robust and Reversible Strategy
Acetal formation involves the reaction of the aldehyde with an alcohol or a diol under acidic catalysis. Cyclic acetals, such as the 1,3-dioxolane formed with ethylene glycol, are particularly stable due to the chelate effect.
Protocol 1: 1,3-Dioxolane Protection of this compound
-
Rationale: The 1,3-dioxolane protecting group is stable to a wide range of reaction conditions, including Grignard reagents, organolithiums, and the basic conditions often employed in palladium-catalyzed cross-coupling reactions.[1][2] Its removal is typically achieved under mild aqueous acidic conditions.
-
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv) in toluene (10 volumes), add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).
-
Equip the flask with a Dean-Stark apparatus to facilitate the removal of water by azeotropic distillation.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude 2-(2-bromo-5-methylpyridin-3-yl)-1,3-dioxolane, which can often be used in the next step without further purification.
-
Protocol 2: Deprotection of the 1,3-Dioxolane Group
-
Rationale: The cleavage of the acetal is an acid-catalyzed hydrolysis. The use of a biphasic system or a water-miscible co-solvent ensures efficient reaction.
-
Step-by-Step Methodology:
-
Dissolve the acetal-protected compound (1.0 equiv) in a mixture of acetone and 1 M aqueous hydrochloric acid (e.g., a 4:1 v/v mixture).
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected this compound.
-
Visualizing the Acetal Protection Workflow
Sources
Introduction: The Strategic Importance of Substituted Pyridine Aldehydes
An Application Note and Protocol for the Scalable Synthesis of 2-Bromo-5-methylnicotinaldehyde and its Derivatives
In the landscape of modern medicinal chemistry and drug development, pyridine-based scaffolds are of paramount importance. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in a vast array of biologically active molecules. Among these, functionalized pyridine aldehydes such as this compound serve as exceptionally versatile intermediates.[1] The strategic placement of an aldehyde, a bromine atom, and a methyl group on the pyridine core provides three distinct points for chemical modification. This allows for the systematic construction of complex molecular architectures through reactions like nucleophilic additions, condensations, and, most critically, transition-metal-catalyzed cross-coupling reactions.[1]
This guide provides a detailed examination of scalable synthetic strategies for this compound and key downstream derivatization reactions. The protocols and insights are tailored for researchers, chemists, and process development scientists aiming to leverage this critical building block in their synthetic campaigns.
Part 1: Scale-Up Synthesis of the this compound Core
The efficient and scalable synthesis of the target aldehyde is the cornerstone of any subsequent drug discovery effort. Several synthetic routes are plausible, each with distinct advantages and challenges in a scale-up context. We will analyze the most viable strategies and provide a detailed protocol for the recommended approach.
Strategic Analysis of Synthetic Routes
A successful scale-up synthesis prioritizes cost-effectiveness, safety, operational simplicity, and high yield. Below is a comparative analysis of potential routes to this compound.
| Synthetic Route | Starting Material | Key Transformation(s) | Advantages | Potential Scale-Up Challenges |
| Route A: Direct Bromination | 5-Methylnicotinaldehyde | Electrophilic Aromatic Bromination | Potentially the most direct route (1 step). | Poor regioselectivity is a major risk, leading to difficult purification. Harsh conditions (e.g., strong acids) may be required.[2] |
| Route B: Grignard Formylation | 2-Bromo-5-methylpyridine | Halogen-Metal Exchange, Formylation with DMF | Excellent regioselectivity. Milder conditions than direct bromination. Well-documented for pyridine systems.[3][4] | Requires strictly anhydrous conditions. Grignard reagent formation can have initiation challenges at scale. |
| Route C: Oxidation of Alcohol | 2-Chloro-5-methylnicotinic acid | Reduction to alcohol, Halogen exchange, Oxidation | Well-defined, sequential steps.[5] | Longer synthetic sequence. Use of specific oxidizing agents (e.g., MnO₂) can pose waste and cost issues at scale. |
Workflow for Synthesis via Grignard Formylation
The following diagram outlines the key stages of the recommended synthetic process, from starting material to the purified final product.
Caption: Recommended workflow for the synthesis of this compound.
Detailed Protocol: Grignard Formylation of 2-Bromo-5-methylpyridine
This protocol is adapted from established methodologies for the formylation of halopyridines, optimized for safety and scalability.[3][4]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Notes |
| 2-Bromo-5-methylpyridine | 172.02 | 1.0 equiv | Ensure dryness. |
| Isopropylmagnesium Chloride (2.0 M in THF) | - | 1.1 equiv | A commercial solution is preferred for safety and consistency. Less pyrophoric than n-BuLi. |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.0-3.0 equiv | Must be anhydrous. |
| Tetrahydrofuran (THF) | 72.11 | - | Anhydrous, inhibitor-free solvent. |
| Saturated aq. NH₄Cl | - | - | For quenching. |
| Ethyl Acetate | 88.11 | - | For extraction. |
| Brine | - | - | For washing. |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | For drying. |
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized, oven-dried reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with 2-Bromo-5-methylpyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (approx. 5-10 volumes relative to the starting material). Stir until all solids are dissolved and cool the solution to 0-5 °C using an ice-water bath.
-
Grignard Reagent Addition: Slowly add isopropylmagnesium chloride solution (1.1 equiv) via the addition funnel, maintaining the internal temperature below 10 °C.
-
Causality Insight: Using a slight excess of the Grignard reagent ensures complete conversion of the starting material. Isopropylmagnesium chloride is preferred over making the Grignard in situ from magnesium turnings at scale, as it avoids unpredictable initiation times.[7]
-
-
Reaction & Monitoring: Stir the mixture at 0-10 °C for 1-2 hours. The formation of the pyridyl Grignard is typically complete within this timeframe. Monitor by taking a quenched aliquot for TLC or LC-MS analysis.
-
Formylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate dry vessel, dissolve anhydrous DMF (2.0-3.0 equiv) in anhydrous THF (1-2 volumes). Add the DMF solution dropwise to the cold Grignard reagent, ensuring the internal temperature does not exceed -70 °C.
-
Causality Insight: The low temperature is critical to prevent side reactions, such as the Grignard reagent adding to the newly formed aldehyde product.[8]
-
-
Warm-up & Quench: After the addition is complete, stir the mixture at -78 °C for an additional hour. Then, allow the reaction to warm slowly to 0 °C before quenching. Carefully add saturated aqueous ammonium chloride solution, ensuring the temperature is controlled.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Part 2: Synthesis of High-Value Derivatives
The true utility of this compound lies in its capacity as a versatile precursor. The following sections detail protocols for two of the most impactful cross-coupling reactions in modern drug discovery.
A. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling the aryl bromide with an organoboron species.[10]
Mechanistic Overview:
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst & Solvent: Under a positive flow of inert gas, add the palladium catalyst and ligand. Then, add the degassed solvent system.
-
Reaction: Heat the mixture with stirring to the target temperature (typically 80-110 °C) for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.[11]
Typical Reaction Conditions:
| Component | Example(s) | Molar Loading | Purpose |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | 1-5 mol% | The active Pd(0) source that drives the catalytic cycle. |
| Ligand | SPhos, XPhos, PPh₃ (if not part of catalyst) | 2-10 mol% | Stabilizes the Pd center and facilitates the reaction steps. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0-3.0 equiv | Activates the boronic acid for transmetalation.[12] |
| Solvent | Dioxane/H₂O, DMF, Toluene | - | Solubilizes reagents and facilitates heat transfer. |
B. Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method, coupling the aryl bromide with a primary or secondary amine.[13][14]
Mechanistic Overview:
Similar to the Suzuki reaction, the cycle involves oxidative addition of the aryl bromide to Pd(0), coordination and deprotonation of the amine by a base to form a palladium-amido complex, followed by reductive elimination to yield the C-N coupled product.[15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination:
-
Setup: To an oven-dried, sealable reaction tube, add this compound (1.0 equiv), the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with an inert gas (repeat 3x).
-
Reagent Addition: Add the amine (1.2-1.5 equiv) and the degassed solvent via syringe.
-
Reaction: Seal the tube tightly and heat the mixture with vigorous stirring to the target temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to obtain the desired arylamine derivative.
Typical Reaction Conditions:
| Component | Example(s) | Molar Loading | Purpose |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd(0) precursor for the catalytic cycle. |
| Ligand | BINAP, Xantphos, BrettPhos | 2-10 mol% | Sterically hindered phosphine ligands are crucial for promoting reductive elimination.[13] |
| Base | NaOtBu, K₂CO₃, LiHMDS | 1.4-2.5 equiv | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene, Dioxane, THF | - | Anhydrous, non-protic solvents are required. |
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
- BenchChem. (n.d.). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- University of California, Irvine. (n.d.). Grignard Reaction.
- Google Patents. (2015). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyridine Aldehydes in Modern Organic Synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Google Patents. (2019). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 6. 2-Bromo-5-methylpyridine 98 3510-66-5 [sigmaaldrich.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-5-methylnicotinaldehyde
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methylnicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols based on established literature and field experience. Our goal is to help you navigate the complexities of this reaction to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
The Suzuki coupling of this compound presents a unique set of challenges primarily due to the electronic nature of the pyridine ring and the presence of the aldehyde functional group.
-
Electron-Deficient Heterocycle: The pyridine ring is electron-deficient, which can make the initial oxidative addition step of the palladium catalyst into the C-Br bond more challenging compared to electron-rich aryl bromides.[1][2] This often necessitates the use of more electron-rich and bulky phosphine ligands to facilitate this key step in the catalytic cycle.[3][4][5]
-
Reactive Aldehyde Group: The aldehyde is a versatile functional group but can be sensitive to certain reaction conditions. While generally tolerant in Suzuki couplings, strong bases or high temperatures could potentially lead to side reactions, although this is less common than issues with the coupling itself.[6]
-
Potential for Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of ligand is critical to mitigate this effect and maintain a high catalytic turnover.
Q2: Can you illustrate the catalytic cycle for this specific reaction?
Certainly. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[5][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of this compound to the active Pd(0) catalyst.[9] This is followed by transmetalation, where the aryl group from the boronic acid (activated by a base) is transferred to the palladium center.[8][9] Finally, reductive elimination occurs, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst.[7][9]
Troubleshooting Guide
Low or No Yield
A common issue in any cross-coupling reaction is a disappointingly low yield. This can typically be traced back to one of the core components of the reaction.
Q3: My reaction is sluggish and the yield is poor. Is my catalyst system optimal?
This is the most common cause of failure for this substrate. Standard catalysts like Pd(PPh₃)₄ can be effective but often require higher temperatures and longer reaction times.[10] For challenging substrates like electron-deficient bromopyridines, more advanced catalyst systems are recommended.
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are highly effective. These ligands stabilize the palladium center and accelerate the rate-limiting oxidative addition step.[3][11]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are known for their high activity and stability, making them excellent choices for large-scale synthesis.[3][11]
-
Check Catalyst Loading: While higher loading can sometimes improve conversion, it's often more effective to switch to a more active catalyst. Typical loadings range from 0.5 to 5 mol%.[3][12]
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ / SPhos | Buchwald Phosphine | 1 - 2 | High activity for electron-deficient halides.[3][13] |
| Pd₂(dba)₃ / XPhos | Buchwald Phosphine | 1 - 2 | Excellent for sterically hindered substrates. |
| PEPPSI-IPr | N-Heterocyclic Carbene | 0.5 - 1 | Highly active and robust, good for scale-up.[3] |
| Pd(PPh₃)₄ | Triphenylphosphine | 3 - 5 | Classical, widely available, but less active.[7][14] |
Q4: I've optimized my catalyst, but the yield is still low. Could the base be the problem?
Yes, the choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[8][15]
Troubleshooting Steps:
-
Base Strength: A moderately strong inorganic base is usually required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like potassium carbonate (K₂CO₃) for this type of substrate.[3][4][7]
-
Solubility: The base must have some solubility in the reaction medium to be effective. K₃PO₄ is a good all-around choice.
-
Quality of Base: Ensure the base is finely powdered to maximize surface area and is anhydrous if the reaction is sensitive to excess water.[4]
Q5: What is the best solvent system, and how important is degassing?
The solvent system plays a crucial role in solubilizing the reagents and facilitating the reaction. Degassing is non-negotiable for preventing catalyst decomposition.
Troubleshooting Steps:
-
Solvent Choice: A mixture of an organic solvent and water is standard.[4][7]
-
Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] It is imperative to thoroughly degas the solvent and the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[4]
Common Side Reactions and Their Mitigation
Even with an optimized system, side reactions can lower your yield and complicate purification.
Q6: I am observing a significant amount of 5-methylnicotinaldehyde in my crude product. What is this, and how can I stop it?
This side product is the result of protodebromination (also called dehalogenation), where the bromine atom is replaced by a hydrogen atom.[1]
Causality & Prevention:
-
Mechanism: This can occur when the organopalladium intermediate formed after oxidative addition reacts with a proton source before transmetalation can occur.[1] Water, alcohols, or even trace acidic impurities can be the source.
-
Solution 1: Use a Milder Base: If using a very strong base like an alkoxide, consider switching to K₃PO₄ or Cs₂CO₃.
-
Solution 2: Ensure Boronic Acid Quality: Degraded boronic acid can slow down transmetalation, giving more time for protodebromination to occur. Use fresh, high-purity boronic acid.
-
Solution 3: Use Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation, a related side reaction that depletes the nucleophile.[11]
Q7: My main impurity is a biaryl product derived from the homocoupling of my boronic acid. How can I minimize this?
Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen or high temperatures.[4]
Causality & Prevention:
-
Oxygen Contamination: Rigorous degassing is the primary solution. Ensure the reaction is maintained under a positive pressure of an inert gas throughout.[4]
-
Stoichiometry: Using a slight excess of the boronic acid (1.1 - 1.2 equivalents) is standard, but a large excess can favor homocoupling.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[4]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. wwjmrd.com [wwjmrd.com]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Suzuki-Miyaura Reactions of 2-Bromo-5-methylnicotinaldehyde
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges, such as low yields, with the versatile but sometimes problematic substrate, 2-Bromo-5-methylnicotinaldehyde . Our goal is to provide you with in-depth, field-proven insights and actionable protocols to overcome common hurdles and optimize your synthetic outcomes.
The Suzuki-Miyaura reaction is a fundamental tool for C-C bond formation, valued for its functional group tolerance and reliability.[1][2] However, substrates like this compound, a substituted bromopyridine, introduce specific challenges due to the electronic nature of the pyridine ring and the presence of multiple functional groups. This guide follows a question-and-answer format to directly address the issues you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm getting a consistently low yield with my this compound Suzuki reaction. What are the most likely causes?
A1: Low yields with this substrate are a common but solvable issue. The problems typically stem from a combination of factors related to the substrate's inherent properties. This compound is an electron-deficient heteroaryl halide, which brings unique challenges not always seen with simple aryl halides.
The primary culprits are:
-
Catalyst Inhibition and Deactivation: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst. This "poisoning" effect can inhibit the catalyst or deactivate it entirely, halting the catalytic cycle.[3][4]
-
Competing Side Reactions: Several side reactions can consume your starting materials or intermediates, diverting them from the desired product pathway. The most common are protodeboronation, boronic acid homocoupling, and dehalogenation.[4][5]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for heteroaryl couplings. A "standard" set of conditions may not be effective for this more demanding substrate.[4][6]
-
Poor Reagent Quality or Purity: The stability of the boronic acid and the purity of all reagents and solvents are paramount. Water, oxygen, and other impurities can significantly hamper the reaction.[6][7]
The following sections will delve into each of these issues with specific solutions.
Q2: My starting material is consumed, but my product yield is still low. What side reactions should I suspect?
A2: If you observe the consumption of this compound without a corresponding high yield of the desired product, it strongly indicates that one or more side reactions are occurring. Here are the main pathways and how to mitigate them:
-
Protodeboronation: This is the cleavage of the C–B bond of your boronic acid by a proton source (often water), replacing it with a hydrogen atom.[4][5] This side reaction effectively removes the boronic acid from the catalytic cycle. Heteroaryl boronic acids are particularly susceptible to this process.[5]
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. While some water is often necessary to facilitate the reaction, excess water promotes protodeboronation.[6]
-
Switch to a More Stable Boron Reagent: Boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates are generally more stable than their corresponding boronic acids.[8][9] They hydrolyze slowly under the reaction conditions, maintaining a low, steady concentration of the active boronic acid and minimizing decomposition.[10][11] MIDA boronates are another excellent option for achieving a "slow release" of the boronic acid.[9]
-
-
-
Homocoupling: This is the self-coupling of two boronic acid molecules to form a biaryl byproduct (R-R from R-B(OH)₂). This reaction is primarily promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[5][6]
-
Solution:
-
Rigorous Exclusion of Oxygen: This is the most critical preventative measure. All solvents (including water) must be thoroughly degassed before use. Maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[6][7] See Protocol 2 for a reliable degassing method.
-
-
-
Dehalogenation: This side reaction involves the replacement of the bromine atom on your starting material with a hydrogen atom. This can occur when the palladium complex, after oxidative addition, reacts with a hydride source in the mixture (sometimes from an amine base or alcoholic solvent) before it can transmetalate with the boronic acid.[4][5]
-
Solution:
-
Optimize Base and Solvent: Avoid using amine bases or alcoholic solvents if dehalogenation is a major issue. Inorganic bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane or toluene are generally preferred.
-
Increase Boronic Acid Concentration: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help favor the transmetalation step over dehalogenation.
-
-
The following diagram illustrates the desired catalytic cycle and the common off-cycle side reactions that reduce yield.
Caption: Desired catalytic cycle vs. competing side reactions.
Q3: What is the best catalyst and ligand combination for coupling with this compound?
A3: This is a critical question, as the catalyst system is your primary tool for overcoming the challenges of this substrate. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6] You need a more robust system.
-
Palladium Source:
-
Pd(II) Precatalysts: Pd(OAc)₂ and PdCl₂(dppf) are common, stable, and easy to handle. They require in situ reduction to the active Pd(0) state, which can sometimes be a source of side reactions (like homocoupling) if not controlled.[5]
-
Pd(0) Precatalysts: Pd₂(dba)₃ is a common Pd(0) source. Using a Pd(0) source can sometimes provide more consistent initiation.
-
Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos-Pd-G3) are often superior. They are designed to cleanly and rapidly generate the active L-Pd(0) species under mild conditions, improving reaction efficiency and reproducibility.[12][13]
-
-
Ligand Choice: The ligand is arguably the most important component. For an electron-deficient and potentially coordinating substrate like this compound, you need a ligand that is both sterically bulky and electron-rich .
-
Why? Electron-rich ligands accelerate the rate-limiting oxidative addition step.[14] Steric bulk promotes the final reductive elimination step and helps prevent the formation of inactive catalyst dimers.[12]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices. They are specifically designed for challenging cross-couplings.
-
Other Effective Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and its corresponding tetrafluoroborate salt ([HP(t-Bu)₃]BF₄) are also highly effective. For some systems, bidentate ligands like dppf can work well.[15]
-
-
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Catalyst deactivation (pyridine coordination) 2. Oxidative addition is too slow 3. Inactive catalyst source | 1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). 2. Increase reaction temperature. 3. Use a modern precatalyst (e.g., XPhos-Pd-G3). |
| Starting Material Consumed, Low Product Yield | 1. Protodeboronation of boronic acid 2. Homocoupling of boronic acid 3. Dehalogenation of starting material | 1. Use anhydrous conditions; switch to a boronate ester (pinacol, MIDA) or trifluoroborate.[4] 2. Rigorously degas all solvents and maintain an inert atmosphere.[6] 3. Optimize base/solvent; avoid amine bases. |
| Multiple Unidentified Byproducts | 1. Reaction temperature is too high, causing decomposition 2. Impure reagents | 1. Screen lower temperatures. 2. Check the purity of all starting materials, especially the boronic acid. |
Q4: How do I choose the right base and solvent for this reaction?
A4: The base and solvent work together to create an environment where all reaction components are soluble and reactive.
-
Base Selection: The base's primary role is to react with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[16]
-
Weak bases (e.g., Na₂CO₃) may not be sufficient for this challenging coupling.
-
Stronger inorganic bases are generally required. Potassium phosphate (K₃PO₄) is often an excellent choice.[4][16] Cesium carbonate (Cs₂CO₃) is also very effective, though more expensive.[16] It is critical that the base is anhydrous and finely ground to maximize its surface area and reactivity.[6]
-
-
Solvent System:
-
A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base, while the organic solvent dissolves the substrate and catalyst.[16][17]
-
Common Organic Solvents: 1,4-Dioxane, Toluene, and THF are excellent choices.[5][12] DMF can also be used, particularly if solubility is an issue.[17][18]
-
Recommended Starting Point: A mixture of 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v) is a robust system for many Suzuki couplings of bromopyridines.[1][16]
-
If you suspect issues, screening a few combinations is the best approach.
Caption: A logical workflow to diagnose and solve common issues.
Experimental Protocols
Protocol 1: Recommended General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv.)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv., finely ground and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
Procedure:
-
Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4] Reactions are often complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Rigorous Degassing of Solvents via Freeze-Pump-Thaw
This method is highly effective for removing dissolved oxygen, which is crucial for preventing homocoupling.[6]
-
Place the solvent in a robust Schlenk flask that is no more than half full.
-
Freeze: Freeze the solvent completely using a liquid nitrogen bath.
-
Pump: While the solvent is frozen solid, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed. After the final cycle, backfill the flask with argon or nitrogen.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Camm, C. T., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]
-
Camm, C. T., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available from: [Link]
-
Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available from: [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. Available from: [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]
-
Reddit. Suzuki coupling help : r/chemistry. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available from: [Link]
-
PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available from: [Link]
-
Faraday Discussions. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available from: [Link]
-
PubMed Central. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Available from: [Link]
-
LookChem. 2-bromo-6-methylnicotinaldehyde. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]
-
ResearchGate. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. Available from: [Link]
-
PubMed Central. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]
-
ResearchGate. Coupling outcomes for pyridines. Available from: [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Available from: [Link]
-
Organic Chemistry Frontiers. Cross-coupling of aldehydes and α-bromophosphonates to modularly access α-substituted-β-ketophosphonates under dual nickel/photoredox catalysis. Available from: [Link]
- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
PubMed Central. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. Available from: [Link]
-
SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available from: [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Reactions of 2-Bromo-5-methylnicotinaldehyde in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-methylnicotinaldehyde in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions, moving beyond simple protocols to explain the underlying chemical principles governing both success and failure in your experiments. Our aim is to empower you with the knowledge to diagnose and resolve common side reactions, leading to higher yields, cleaner reaction profiles, and more efficient discovery workflows.
Structure of this Guide
This guide is organized into common cross-coupling reactions where this compound is a key building block. Each section addresses specific problems in a question-and-answer format, providing not just solutions but also the mechanistic reasoning behind them.
-
Section 1: Suzuki-Miyaura Coupling
-
Troubleshooting Low Yields and Incomplete Conversion
-
Addressing Dehalogenation (Protodebromination)
-
Minimizing Homocoupling of Boronic Acid/Ester Partners
-
-
Section 2: Buchwald-Hartwig Amination
-
Managing Competing Dehalogenation
-
Challenges with Electron-Deficient Amines
-
-
Section 3: Sonogashira Coupling
-
Preventing Alkyne Homocoupling (Glaser Coupling)
-
Optimizing for Electron-Deficient 2-Bromopyridines
-
-
Section 4: Aldehyde Group-Related Side Reactions
-
Investigating Unexpected Decarbonylation
-
Troubleshooting Aldehyde Reduction
-
-
Section 5: General Considerations and Best Practices
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the unique electronic properties of this compound can present specific challenges.
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and a significant amount of starting material is recovered. What are the likely causes and how can I improve the conversion?
A1: Low conversion in the Suzuki coupling of 2-halopyridines is a well-documented issue often referred to as the "2-pyridyl problem". The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Additionally, the electron-withdrawing nature of the aldehyde and the pyridine ring can influence the rate of oxidative addition.
Troubleshooting Steps:
-
Ligand Selection is Critical: For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often essential to promote the desired reductive elimination and stabilize the catalytic species.[1]
-
Recommended Ligands: Consider switching from standard ligands like PPh₃ to more specialized biaryl phosphine ligands such as SPhos , XPhos , or RuPhos . These ligands have been shown to be highly effective for coupling heteroaryl chlorides and bromides.[2]
-
-
Choice of Base and Solvent System: The base plays a crucial role in the transmetalation step. A mismatch between the base and solvent can lead to poor solubility and inefficient reaction.
-
Recommended Bases: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxide bases to minimize side reactions like dehalogenation.[1]
-
Solvent Systems: Aprotic solvents like 1,4-dioxane or toluene with a small amount of water are commonly used to facilitate the dissolution of the inorganic base and the boronic acid.[3]
-
-
Palladium Pre-catalyst: The choice of palladium source can impact the initiation of the catalytic cycle. Pre-catalysts that readily form the active Pd(0) species are often advantageous. Consider using pre-formed palladium-ligand complexes (e.g., XPhos Pd G3) to ensure a consistent and active catalytic system from the outset.
Q2: I am observing a significant amount of 5-methylnicotinaldehyde as a byproduct. What is causing this dehalogenation and how can I prevent it?
A2: The formation of 5-methylnicotinaldehyde is due to a side reaction called hydrodehalogenation or protodebromination, where the bromine atom is replaced by a hydrogen atom. This is a common issue with electron-deficient aryl halides and 2-halopyridines.[1][4][5] The primary culprit is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.
Mechanistic Insight: Pd-H species can arise from several sources, including β-hydride elimination from alkoxide bases, or from trace water or other protic impurities in the reaction mixture.[1] These Pd-H species can then undergo reductive elimination with the coordinated this compound to yield the dehalogenated product.
Mitigation Strategies:
-
Ligand Choice: As with low conversion, bulky, electron-rich ligands are your first line of defense. They accelerate the rate of the desired reductive elimination of the cross-coupled product, which can outcompete the dehalogenation pathway.[1]
-
Base Selection: Avoid strong alkoxide bases like NaOtBu or KOtBu if dehalogenation is a problem. Switch to milder inorganic bases such as K₃PO₄ , K₂CO₃ , or Cs₂CO₃ .[1][6]
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use anhydrous, degassed solvents to minimize potential proton sources.[1]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote dehalogenation. Try running the reaction at a lower temperature for a longer duration.
Q3: My desired cross-coupled product is contaminated with a biaryl byproduct derived from my boronic acid coupling partner. How can I suppress this homocoupling?
A3: The formation of a biaryl from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[7]
Mechanistic Considerations: Homocoupling can occur when two molecules of the boronic acid transmetalate with a Pd(II) center, followed by reductive elimination. The presence of oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), perpetuating this unwanted cycle.
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the desired catalytic cycle.[7]
-
Stoichiometry Control: While a slight excess of the boronic acid is common, a large excess can increase the likelihood of homocoupling. Aim for a stoichiometry closer to 1:1.1 or 1:1.2 (aryl halide:boronic acid).
-
Catalyst Choice: In some cases, using a heterogeneous catalyst like palladium on carbon can reduce the amount of homocoupling compared to homogeneous Pd(OAc)₂.[7]
| Problem | Potential Cause | Recommended Solution | Key References |
| Low Yield/Conversion | Catalyst inhibition by pyridine nitrogen | Use bulky, electron-rich ligands (e.g., SPhos, XPhos) | ,,[2] |
| Dehalogenation | Formation of Pd-H species | Switch to milder inorganic bases (K₃PO₄, Cs₂CO₃), use bulky ligands, ensure anhydrous conditions | [1],[4],[5] |
| Boronic Acid Homocoupling | Presence of Pd(II) and oxygen | Rigorous degassing, use of a mild reducing agent (potassium formate) | [7],[8] |
| Table 1: Summary of Troubleshooting for Suzuki-Miyaura Coupling |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
Caption: Optimized Suzuki-Miyaura Workflow.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. When applied to this compound, careful consideration of the electronic nature of the substrate is necessary.
Q4: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation. How is this different from the Suzuki reaction, and what are the best practices to avoid it?
A4: While the outcome is the same (replacement of Br with H), the mechanism for dehalogenation in Buchwald-Hartwig amination can be different. A common pathway is β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination step.[9] This is particularly relevant when using amines with β-hydrogens.
Troubleshooting Strategies:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands are known to accelerate reductive elimination, thus outcompeting β-hydride elimination.
-
Base Selection: Strong alkoxide bases like NaOtBu are commonly used, but they can also promote dehalogenation.
-
Alternative Bases: Consider using LHMDS (Lithium bis(trimethylsilyl)amide) which can be effective and sometimes offers better outcomes for challenging substrates. For base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures.[12]
-
-
Solvent Choice: Aprotic solvents are standard.
-
Common Solvents: Toluene and 1,4-dioxane are widely used. For more polar substrates, THF or t-BuOH can be beneficial.[12] Always use anhydrous and degassed solvents.
-
Q5: I am struggling to couple electron-deficient anilines with this compound. The reaction is sluggish and gives low yields. What adjustments should I make?
A5: Coupling two electron-deficient partners can be challenging as it can slow down multiple steps in the catalytic cycle. The nucleophilicity of the aniline is reduced, and the electronic nature of the pyridine substrate also influences the reaction.
Optimization Steps:
-
Use a More Active Catalyst System: This is a situation where a highly active, specialized ligand is often necessary. The use of pre-catalysts can also be beneficial.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help to overcome the activation energy barrier for the slower steps.
-
Screen Different Bases: The choice of base can be critical. A stronger base may be required to efficiently deprotonate the less nucleophilic aniline.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Caption: Buchwald-Hartwig Amination Workflow.
Section 3: Sonogashira Coupling
The Sonogashira coupling is the method of choice for installing alkyne moieties. The use of a copper co-catalyst introduces a common side reaction that must be managed.
Q6: My Sonogashira reaction is producing a significant amount of a symmetrical diyne byproduct. What is this, and how can I avoid it?
A6: The symmetrical diyne is the result of the oxidative homocoupling of your terminal alkyne, a reaction often referred to as Glaser coupling. This is a very common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[13]
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed.
-
"Copper-Free" Sonogashira Protocols: A number of copper-free Sonogashira protocols have been developed which can completely eliminate this side reaction. These often require a different choice of ligand and base, but can be very effective.
-
Amine Base as Solvent: Using the amine base (e.g., triethylamine or diisopropylamine) as the solvent can sometimes suppress homocoupling.
Q7: The Sonogashira coupling with this compound is not going to completion. What are the key parameters to optimize for this electron-deficient substrate?
A7: The reactivity of aryl bromides in Sonogashira coupling is lower than that of aryl iodides.[14] For an electron-deficient bromopyridine, optimization is often necessary.
Key Optimization Parameters:
-
Palladium and Copper Source: While Pd(PPh₃)₂Cl₂ and CuI are classic choices, other sources may be more effective.
-
Base: An amine base like triethylamine or diisopropylamine is crucial. It acts as both a base and often as a solvent.[13]
-
Temperature: While many Sonogashira reactions can be run at room temperature, coupling with aryl bromides often requires heating.[14]
-
Ligand: While often run with triphenylphosphine, more specialized ligands can sometimes improve performance for challenging substrates.
Experimental Protocol: Sonogashira Coupling of this compound
Caption: Best Practices for Cross-Coupling Reactions.
References
-
Modak, A. et al. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Chemical Communications. [Link]
-
PMC (2014). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. PMC - NIH. [Link]
-
MDPI (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]
-
ACS Publications (1998). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
-
ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]
-
ACS Publications (2022). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Scirp.org (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
NROChemistry. Sonogashira Coupling. NROChemistry. [Link]
-
Semantic Scholar (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]
-
Chemical Science (RSC Publishing) (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
PMC - NIH (2012). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
-
PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
NIH (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
ResearchGate. Origins of regioselectivity of the palladium-catalyzed (aromatic)CH bond metalation–deprotonation. ResearchGate. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
ACS Publications. Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
-
ACS Publications (2002). The Synthesis of Aromatic Aldehydes. Chemical Reviews. [Link]
-
ChemRxiv | Cambridge Open Engage (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ResearchGate. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate. [Link]
-
PubMed (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed. [Link]
-
UC Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
MDPI (2022). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. [Link]
-
Chemical Science (RSC Publishing). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. [Link]
-
Catalysis Science & Technology (RSC Publishing) (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ResearchGate. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]
-
ACS Publications (2008). Cross Coupling. Accounts of Chemical Research. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 2-Bromo-5-methylnicotinaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-5-methylnicotinaldehyde. The purity of this key intermediate is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the purification of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound, their probable causes, and validated solutions.
Issue 1: Oily Product Obtained Instead of a Solid
-
Probable Causes:
-
Residual Solvent: The most common cause is the presence of residual solvent from the purification process, which can depress the melting point of the compound.
-
Impurities: The presence of impurities can act as a colligative property, lowering the melting point and preventing crystallization.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which could be an oil or a low-melting solid at room temperature.
-
-
Solutions:
-
High-Vacuum Drying: Dry the product under a high vacuum for an extended period to remove any residual solvent.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes.[1] This process involves adding a small amount of the solvent to the oil and scratching the side of the flask with a glass rod to create nucleation sites for crystal growth.
-
Re-purification: If the oil persists, it is likely due to impurities. In this case, re-purification by column chromatography is recommended to isolate the pure compound.[1]
-
Issue 2: Product Decomposition During Purification
-
Probable Causes:
-
Heat and Air Sensitivity: Aldehydes are susceptible to oxidation, and the presence of the bromo-pyridine moiety can increase sensitivity to heat and air.[1]
-
On-Column Degradation: Silica gel, being slightly acidic, can sometimes cause the degradation of sensitive compounds during column chromatography.
-
-
Solutions:
-
Maintain Low Temperatures: Whenever possible, keep the compound at low temperatures. For instance, during workup, use ice baths to cool solutions.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Deactivated Silica Gel: If on-column degradation is suspected, consider using deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine, before packing the column.
-
Swift Purification: Minimize the time the compound spends in solution and on the chromatography column.
-
Issue 3: Poor Separation During Column Chromatography
-
Probable Causes:
-
Incorrect Solvent System (Mobile Phase): The polarity of the eluent may not be optimal to achieve good separation between the desired product and impurities.
-
Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.
-
Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and co-elution of components.
-
-
Solutions:
-
TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of ~0.3 for the desired product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common system is a gradient of ethyl acetate in hexanes.[1][2]
-
Proper Loading: As a general rule, the amount of crude product should be about 1-2% of the weight of the silica gel used.
-
Careful Packing: Pack the column using a slurry method to ensure a homogenous and well-settled stationary phase.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as 2,5-dibromopyridine or 2-bromo-5-methylpyridine.[4]
-
Over-brominated or Under-brominated Species: Depending on the reaction conditions, you might have di-brominated or non-brominated pyridine derivatives.[2]
-
Regioisomers: The synthesis might lead to a mixture of isomers.
-
Oxidation Product: The aldehyde group can be oxidized to the corresponding carboxylic acid (2-Bromo-5-methylnicotinic acid), especially if exposed to air and moisture over time.[2]
-
By-products from Side Reactions: Depending on the synthetic route, other by-products may be present. For example, if a Grignard reaction is used, homo-coupling of the Grignard reagent can occur.[5]
Q2: What are the recommended storage conditions for purified this compound?
A2: To prevent degradation, the purified compound should be stored at low temperatures (e-g., 4°C) in a dark place, and under an inert atmosphere (e.g., nitrogen or argon).[1] Aldehydes are prone to oxidation, so minimizing exposure to air is crucial.
Q3: Can I use recrystallization for the purification of this compound?
A3: Yes, recrystallization can be a very effective purification method if a suitable solvent is found. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even in the hot solvent. If the crude product is very impure, a preliminary purification by column chromatography may be necessary before recrystallization.[2]
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity and detecting non-volatile impurities.[6][7] A reversed-phase C18 column with a gradient of acetonitrile and water is a good starting point.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation and can also be used for quantitative analysis (qNMR) to determine absolute purity.[8][9] The aldehyde proton typically appears around 9.8–10.2 ppm in the ¹H NMR spectrum.[10]
Experimental Protocols
General Column Chromatography Protocol
-
Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase.[3]
-
Solvent System Selection: Determine the optimal solvent system using TLC. A mixture of hexanes and ethyl acetate is a common choice. Aim for an Rf value of approximately 0.3 for the product.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial, non-polar solvent.
-
Gradually increase the polarity of the eluent according to the TLC analysis to elute the desired compound. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[2]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Limitations | Typical Purity |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming, potential for on-column degradation. | >98% |
| Crystallization | Separation based on differences in solubility. | Can provide very high purity, scalable. | Requires finding a suitable solvent, may not be effective for highly impure samples. | >99% |
| Extraction | Separation based on differential solubility in immiscible liquids. | Good for initial workup to remove highly polar or non-polar impurities. | Limited separation power for compounds with similar polarities. | Variable |
Visualization
Diagram 1: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
References
- Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. (n.d.).
- 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem. (n.d.).
- 1227577-73-2|this compound|BLD Pharm. (n.d.).
- A Researcher's Guide to Purity Assessment of Synthesized 2-Bromomalonaldehyde - Benchchem. (n.d.).
- Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography - Benchchem. (n.d.).
- Technical Support Center: Purification of 5-Bromonicotinaldehyde Derivatives - Benchchem. (n.d.).
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods - Benchchem. (n.d.).
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents. (n.d.).
-
Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(2), x160090. Retrieved from [Link]
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods - Benchchem. (n.d.).
- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (n.d.).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
Introduction: The Challenge of Catalysis with Substituted Pyridines
An advanced technical support guide for researchers, scientists, and drug development professionals encountering catalyst deactivation issues with 2-Bromo-5-methylnicotinaldehyde.
Substituted pyridines, such as this compound, are invaluable building blocks in pharmaceutical and materials science. However, their use in transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, is notoriously challenging.[1][2] The primary obstacle is the Lewis basic nitrogen atom within the pyridine ring, which can act as a potent ligand and poison the catalyst, typically palladium.[3][4] This coordination to the metal center can form stable, inactive complexes, effectively halting the catalytic cycle and leading to low yields or complete reaction failure.[3][5] This guide provides a comprehensive troubleshooting framework to diagnose, mitigate, and resolve common catalyst deactivation issues encountered when working with this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation when using this compound?
A1: The most common deactivation mechanism is catalyst poisoning . The lone pair of electrons on the pyridine nitrogen atom coordinates strongly to the active metal center (e.g., Palladium(0)).[3][4] This binding occupies the coordination sites required for the catalytic cycle to proceed, effectively sequestering the catalyst into an inactive state.[5] The electron-donating methyl group at the 5-position can further increase the electron density on the nitrogen, potentially enhancing its Lewis basicity and its ability to poison the catalyst compared to unsubstituted bromopyridines.[4]
Q2: Besides poisoning, what other deactivation pathways should I be aware of?
A2: Other significant deactivation pathways include:
-
Dehalogenation (or Hydrodehalogenation): This is a common side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[6] This process is often mediated by a palladium-hydride (Pd-H) species, which can be generated from the base, solvent (especially alcohols), or trace amounts of water.[6] N-heterocyclic halides are particularly susceptible to this side reaction.[6]
-
Catalyst Decomposition: At elevated reaction temperatures, the active catalyst, such as Pd(0), can agglomerate to form finely divided, catalytically inactive palladium metal, commonly known as "palladium black".[4][7] This is a clear visual indicator of catalyst decomposition.
-
Ligand Degradation: Phosphine ligands, which are crucial components of many catalyst systems, can be oxidized by trace amounts of air, rendering them unable to effectively coordinate with and stabilize the palladium center.[4]
Q3: How does the choice of ligand impact catalyst stability and activity?
A3: Ligand selection is critical for success. For sterically hindered or electron-rich substrates like substituted pyridines, standard catalysts like Pd(PPh₃)₄ often fail.[8] The most effective ligands are typically bulky and electron-rich biaryl phosphines (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) .[3][8] The steric bulk of these ligands helps to prevent the pyridine nitrogen from coordinating to the palladium center, while their electron-rich nature facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8]
Q4: Can impurities in my starting material or reagents cause catalyst deactivation?
A4: Absolutely. Trace impurities in reagents or solvents can act as potent catalyst poisons.[4] Sulfur-containing compounds, in particular, are well-known poisons for palladium catalysts.[7] It is also possible for the starting material itself to contain residual palladium from its own synthesis, which can complicate the catalytic activity and lead to irreproducible results. Using high-purity reagents and rigorously degassed, anhydrous solvents is essential.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Low to No Product Yield with Starting Material Recovery
This is a classic symptom of catalyst inhibition or poisoning.
-
Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A straightforward approach is to increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%) to counteract the stoichiometric poisoning effect.[4]
-
Switch to a More Robust Ligand: If using a less bulky ligand (e.g., PPh₃), switch to a sterically demanding biaryl phosphine ligand like SPhos or XPhos.[3][8] The bulkiness can create a protective pocket around the metal center, hindering coordination by the pyridine nitrogen.
-
Lower Reaction Temperature: High temperatures can sometimes favor the formation of stable, inactive catalyst-pyridine complexes. Evaluate if the reaction can proceed efficiently at a lower temperature.
-
-
-
Possible Cause 2: Ineffective Catalyst System.
-
Troubleshooting Steps:
-
Screen Different Pre-catalysts: Use a pre-catalyst that readily forms the active Pd(0) species. Air-stable pre-catalysts (e.g., XPhos Pd G3) can also improve reproducibility.[8]
-
Re-evaluate Base and Solvent: The combination of base and solvent is critical. For Suzuki reactions, strong inorganic bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane or toluene/water are often effective.[8][9] Ensure the base is finely powdered and dry.
-
-
Visualizing Deactivation Pathways
Caption: Common catalyst deactivation and side-reaction pathways.
Issue 2: Significant Formation of Dehalogenated Byproduct (5-methylnicotinaldehyde)
The presence of this byproduct indicates that a competitive reduction pathway is occurring.
-
Possible Cause 1: Generation of Palladium-Hydride (Pd-H) Species.
-
Troubleshooting Steps:
-
Change the Base: Avoid amine bases (e.g., triethylamine) and alcohol solvents, which are common hydride sources.[8] Switch to a non-coordinating inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6][8]
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Trace water can react with the base and palladium complex to form Pd-H species.[6] Use freshly opened anhydrous solvents and dry glassware thoroughly.
-
Use a Milder Base: A very strong base can sometimes promote side reactions. Using a milder base like potassium fluoride (KF) might suppress dehalogenation, although it could also slow down the desired reaction.[6][9]
-
-
-
Possible Cause 2: Slow Transmetalation Step.
-
Troubleshooting Steps:
-
Activate the Boronic Acid: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, it allows more time for the competing dehalogenation to occur.[6] Converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester) can sometimes accelerate this step.
-
Optimize Solvent System: Ensure all reagents, especially the boronic acid and base, are sufficiently soluble. A biphasic system (e.g., Toluene/Water) often works well, but complete solubility in a single solvent like DMF might be beneficial in some cases.[9]
-
-
Issue 3: Reaction Mixture Turns Black and Stalls
This signifies the decomposition of the catalyst into inactive palladium black.
-
Possible Cause 1: Excessively High Reaction Temperature.
-
Troubleshooting Steps:
-
Reduce Temperature: This is the most direct solution. High temperatures can cause the ligand to dissociate from the metal, leading to the aggregation of unprotected Pd(0) species.[4] Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Use a More Thermally Stable Ligand/Catalyst System: Some ligand-catalyst combinations are more robust at higher temperatures. NHC-ligated palladium complexes, for instance, are known for their high thermal stability.[8]
-
-
-
Possible Cause 2: Inappropriate Ligand-to-Metal Ratio or Air Exposure.
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Ensure the reaction is set up and run under a strict inert atmosphere (Nitrogen or Argon). Degas all solvents thoroughly before use to remove dissolved oxygen, which can degrade both the ligand and the Pd(0) catalyst.[4]
-
Check Ligand Stoichiometry: An insufficient amount of ligand relative to the palladium source can leave the metal center coordinatively unsaturated and prone to aggregation. Ensure the correct stoichiometry is used, especially when generating the catalyst in situ.
-
-
Troubleshooting Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Preventing homocoupling in "2-Bromo-5-methylnicotinaldehyde" reactions
Introduction: Navigating the Challenge of Homocoupling
Welcome to the technical support center for 2-Bromo-5-methylnicotinaldehyde. This versatile building block is crucial in the synthesis of numerous pharmaceutical and materials science targets. However, its unique electronic properties—an electron-deficient pyridine ring activated by an aldehyde and modified by a methyl group—make it particularly susceptible to unwanted homocoupling side reactions during palladium-catalyzed cross-coupling. This guide provides in-depth, field-proven troubleshooting strategies and mechanistic insights to help you minimize the formation of the primary homocoupled byproduct, 5,5'-dimethyl-[2,2'-bipyridine]-6,6'-dicarbaldehyde , and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of this compound reactions?
A: Homocoupling, also known as dimerization, is an undesired side reaction where two molecules of the same starting material react to form a symmetrical product. In this case, two molecules of this compound reductively couple to form 5,5'-dimethyl-[2,2'-bipyridine]-6,6'-dicarbaldehyde. This consumes your starting material, reduces the yield of the intended product, and introduces a significant, often difficult-to-remove, impurity.[1][2]
Q2: Why is this specific molecule so prone to homocoupling?
A: The propensity of 2-halopyridines to undergo homocoupling is well-documented.[3][4] The pyridine nitrogen atom acts as an electron sink, making the C2-position highly susceptible to oxidative addition by the palladium catalyst. This rapid oxidative addition can, under certain conditions, lead to a reductive homocoupling pathway that competes with the desired cross-coupling catalytic cycle. The electron-withdrawing nature of the nicotinaldehyde group further enhances this reactivity.
Q3: What are the primary mechanistic pathways that lead to this homocoupling?
A: There are several pathways, often operating concurrently:
-
Reductive Homocoupling of the Aryl Halide: This is the most common pathway for this substrate. It can be initiated by the reduction of an Ar-Pd(II)-X intermediate by various species in the reaction mixture, leading to the formation of an Ar-Pd(II)-Ar species which then reductively eliminates to form the Ar-Ar dimer and Pd(0).
-
Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst is used (e.g., Pd(OAc)₂), it can react directly with two molecules of a nucleophilic coupling partner (like a boronic acid in Suzuki coupling) before the main catalytic cycle begins, producing the undesired dimer and Pd(0).[5][6]
-
Oxygen-Promoted Oxidative Coupling: Primarily an issue in Suzuki reactions, dissolved oxygen can promote the homocoupling of the organoboron reagent, consuming the nucleophile.[7][8]
Q4: In which common cross-coupling reactions is this a major concern?
A: Homocoupling of this compound is a significant issue in several key palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: High risk of both aryl halide and boronic acid homocoupling.
-
Sonogashira Coupling: Risk of aryl halide homocoupling, plus the additional challenge of alkyne (Glaser) homocoupling.[9]
-
Buchwald-Hartwig Amination: Primarily aryl halide homocoupling, competing with the desired C-N bond formation.[10][11][12]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue: My Suzuki reaction with this compound is producing a significant amount of the 5,5'-dimethyl-[2,2'-bipyridine]-6,6'-dicarbaldehyde dimer.
This is the most frequently encountered problem. The solution lies in carefully controlling the palladium oxidation state and rigorously excluding oxygen.
Core Problem: Competing Catalytic Cycles
The desired reaction involves the Pd(0)/Pd(II) catalytic cycle. Homocoupling introduces parasitic pathways that consume starting materials and catalyst.
Caption: Desired Suzuki cycle vs. competing homocoupling pathways.
Solutions & Scientific Rationale
1. Rigorous Exclusion of Oxygen
-
Why: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[5][6][8] It also directly facilitates the oxidative dimerization of the boronic acid itself.
-
Action:
-
Degas Solvents: Sparge all solvents (e.g., dioxane, toluene, water) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to use.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas. Use Schlenk line techniques or a glovebox. Perform at least three vacuum/backfill cycles on the reaction flask containing all solid reagents before adding the degassed solvents.
-
2. Select a Pd(0) Precatalyst
-
Why: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in-situ reduction to the active Pd(0) catalyst. This reduction step often consumes the boronic acid as a reductant, directly forming the homocoupled byproduct.[6][7] Starting with a Pd(0) complex bypasses this problematic initiation phase.
-
Action: Switch from Pd(II) precatalysts to a Pd(0) source.
| Catalyst Type | Recommended Pd(0) Sources | Not Recommended Pd(II) Sources |
| Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ |
3. Optimize Ligand Choice
-
Why: The ligand modulates the electronic and steric properties of the palladium center.[13][14] Bulky, electron-rich phosphine ligands accelerate both the rate-limiting oxidative addition and the final reductive elimination step.[13] By speeding up the desired catalytic cycle, you kinetically disfavor the slower, competing homocoupling pathways.
-
Action: Use modern biaryl phosphine ligands. For an electron-deficient substrate like this compound, ligands such as SPhos, RuPhos, or XPhos are excellent choices.
4. Consider a Mild Reductant
-
Why: Even with rigorous degassing, trace amounts of Pd(II) can form. Adding a mild, non-interfering reducing agent can "mop up" these species, ensuring the palladium remains in the active Pd(0) state.[5][15]
-
Action: Add a small amount of potassium formate (KCOOH) to the reaction mixture. This has been shown to suppress homocoupling without interfering with the main Suzuki cycle.[5][15]
Optimized Protocol: Suzuki Coupling of this compound
This protocol incorporates the above strategies to minimize dimer formation.
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of Argon.
-
Reagent Loading: To a Schlenk flask equipped with a stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a powdered base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst/Ligand Loading: In a glovebox or under a positive flow of Argon, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Inerting: Seal the flask, and perform three cycles of evacuating the flask under vacuum and backfilling with Argon.
-
Solvent Addition: Add the previously degassed solvent (e.g., Toluene/Water or Dioxane/Water) via syringe.
-
Degassing: Bubble Argon through the stirred reaction mixture for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a positive pressure of Argon.
-
Monitoring: Monitor the reaction by LC-MS, checking for the consumption of the starting material and the relative ratio of product to dimer.
Troubleshooting Guide: Sonogashira & Buchwald-Hartwig Reactions
The core principles of catalyst and ligand selection from the Suzuki guide are applicable here, but each reaction has unique challenges.
Sonogashira Coupling: Avoiding Dimerization of Both Partners
Issue: In addition to the bipyridine dimer, I am also forming a significant amount of the di-alkyne (Glaser) dimer.
-
Why: The copper(I) co-catalyst, essential in the classic Sonogashira reaction, is highly effective at catalyzing the oxidative homocoupling of terminal alkynes in the presence of oxygen.[9]
-
Solutions:
-
Prioritize Anaerobic Conditions: This is even more critical than in Suzuki coupling to prevent Glaser coupling.[9]
-
Reduce Copper Loading: Use the minimum effective amount of CuI (e.g., 1-2 mol%). High concentrations accelerate homocoupling.[9]
-
Slow Alkyne Addition: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Consider Copper-Free Protocols: Many modern Sonogashira protocols for heteroaryl halides work efficiently without a copper co-catalyst, completely eliminating the Glaser coupling pathway. These often rely on more sophisticated palladium/ligand systems.[16][17]
-
Buchwald-Hartwig Amination: Favoring C-N over C-C Formation
Issue: My amination reaction is sluggish, and I'm isolating the bipyridine dimer as the main byproduct.
-
Why: The key to a successful Buchwald-Hartwig amination is ensuring the rate of C-N reductive elimination is much faster than any competing decomposition or homocoupling pathways.[12][18]
-
Solutions:
-
Ligand is Critical: This reaction is highly dependent on the ligand. For an electron-deficient 2-bromopyridine, bulky, electron-rich biaryl phosphine ligands are mandatory. They form a sterically crowded palladium center that promotes the difficult C-N reductive elimination.
-
Base and Solvent Compatibility: The choice of base is crucial. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[11] The solvent must be anhydrous and capable of solubilizing the active catalytic species. Toluene and Dioxane are common choices.
-
| Reaction | Primary Challenge | Key Solution | Recommended Ligands |
| Sonogashira | Alkyne (Glaser) Homocoupling | Rigorous O₂ exclusion; Copper-free conditions | PPh₃, Xantphos |
| Buchwald-Hartwig | Slow C-N Reductive Elimination | Use bulky, electron-rich ligands | BrettPhos, RuPhos, XPhos |
Troubleshooting Workflow & Analytical Guide
Caption: Step-by-step troubleshooting decision workflow.
Q5: How can I best detect and quantify the homocoupled byproduct?
A: LC-MS is the most powerful tool. It allows for the separation of your starting material, desired product, and the dimer, providing a clear ratio of all components. ¹H NMR is also very effective. Due to the C₂ symmetry of the dimer (5,5'-dimethyl-[2,2'-bipyridine]-6,6'-dicarbaldehyde), you will see a single set of simplified signals for the pyridine, methyl, and aldehyde protons, which can be easily distinguished from the more complex, asymmetric signals of your desired product.
Q6: I've already run the reaction and have a mixture. How can I purify my product?
A: Silica Gel Column Chromatography is the standard method. The homocoupled bipyridine dimer is typically much less polar than the desired cross-coupled products, especially if your coupling partner contains polar functional groups (e.g., esters, alcohols, amines). The dimer will usually elute first with less polar solvent systems (e.g., Hexane/Ethyl Acetate mixtures).
References
-
Herrera, F., & Peña, D. (2012). Palladium-Catalyzed Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. [Link]
-
Park, K., & Lee, S. (2004). Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. Bulletin of the Korean Chemical Society. [Link]
-
DeShong, P., & Handy, S. T. (1996). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Tetrahedron Letters. [Link]
-
Wang, L., Zhang, Y., Liu, L., & Wang, Y. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link]
-
Kim, J., & Lee, S. (2003). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. [Link]
-
Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate Forum. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
ResearchGate. (2025). Request PDF: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2005). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Request PDF: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Gürbüz, N., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2005). Supporting Information: A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Pfizer Global Research & Development. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Smith, A. D., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Wibaut, J. P., & Overhoff, J. (1928). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
ResearchGate. (2017). Request PDF: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]
-
Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Inorganics. [Link]
-
NSUWorks. (2022). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. Nova Southeastern University. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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NSUWorks. (2022). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. Nova Southeastern University. [Link]
-
MDPI. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
ResearchGate. (2020). PDF: Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines. ResearchGate. [Link]
-
New Journal of Chemistry. (2021). On-surface homocoupling reactivity of a chiral bifunctional bromoindanone molecule on Cu(111). Royal Society of Chemistry. [Link]
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Technical Support Center: 2-Bromo-5-methylnicotinaldehyde Reaction Condition Screening
Welcome to the technical support hub for 2-Bromo-5-methylnicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals actively using this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to address the nuanced challenges and specific questions that arise during experimentation. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: My this compound appears to be degrading upon storage. What are the optimal storage conditions?
A1: this compound is susceptible to oxidation and hydration. The aldehyde functional group can slowly oxidize to a carboxylic acid, especially in the presence of air and light. Additionally, aldehydes can form hydrates in the presence of water. For long-term stability, we recommend storing the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial, and at refrigerated temperatures (2-8 °C).
Q2: I'm observing a new spot on my TLC plate after a workup that involves an aqueous wash. What could this be?
A2: The most likely culprit is the formation of the corresponding hydrate at the aldehyde position. This is a common occurrence with aldehydes, especially when exposed to water or alcohols during workup. The hydrate is often reversible and can typically be removed by drying the product thoroughly under high vacuum. If the issue persists, consider an anhydrous workup.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the most common applications for this compound.[1][2] However, the pyridine nitrogen and the aldehyde functionality can introduce specific challenges.
Suzuki-Miyaura Coupling: Low to No Yield
Q3: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm seeing very low conversion to the desired product. What are the first things I should check?
A3: When a Suzuki coupling reaction fails or provides low yields, a systematic check of key parameters is crucial.[3]
-
Inert Atmosphere: The single most common cause of failure is the presence of oxygen. Ensure your reaction vessel was properly flame-dried and that all reagents and solvents were thoroughly degassed using at least three vacuum/inert gas backfill cycles or by sparging with argon for 20-30 minutes.[4] Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Catalyst and Ligand Choice: The electronic properties of the pyridine ring can affect the catalytic cycle. For heteroaryl halides like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often outperform traditional ligands like PPh₃.[4][5] These ligands promote the oxidative addition step and stabilize the palladium center.[6]
-
Base Selection: The choice and quality of the base are critical.[4] Anhydrous, finely powdered potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings of heteroaryl halides as it is strong enough to facilitate transmetalation without causing significant side reactions.[7] If using carbonates like K₂CO₃ or Cs₂CO₃ with aqueous solvent mixtures, ensure vigorous stirring to overcome phase separation.[4]
-
Boronic Acid Stability: Boronic acids can undergo decomposition, particularly protodeboronation (hydrolysis), which is a primary cause of low yields.[4] If you suspect this is an issue, consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[4]
Expert Tip: The aldehyde group can potentially coordinate to the palladium center, inhibiting catalytic activity. If you consistently face issues, consider protecting the aldehyde as an acetal (e.g., with ethylene glycol) before the coupling reaction. The acetal is stable to the basic conditions of the Suzuki coupling and can be easily removed via mild acid hydrolysis post-coupling.[8][9][10]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.
Sources
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Technical Support Center: Palladium Catalyst Removal from 2-Bromo-5-methylnicotinaldehyde Products
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reaction products involving 2-Bromo-5-methylnicotinaldehyde . The presence of this heterocyclic aldehyde, with its potential for ligation through the pyridine nitrogen and aldehyde oxygen, presents specific purification challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure your final compound meets the stringent purity requirements for downstream applications, particularly in active pharmaceutical ingredient (API) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After standard purification (chromatography/extraction), why is my this compound product still contaminated with high levels of palladium?
A: This is a common and challenging issue rooted in the chemical nature of both your product and the residual palladium species.
-
Palladium Speciation: Following a cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira), palladium doesn't just exist as a single entity. It can be present in various forms:
-
Soluble Pd(0) and Pd(II) complexes: These are often coordinated with ligands (e.g., phosphines) from the reaction.
-
Colloidal Pd(0) nanoparticles: Finely dispersed metallic palladium, often appearing as a black or dark suspension, can be difficult to remove by simple filtration.[1][2]
-
Heterogeneous Palladium Black: Larger agglomerates of Pd(0) metal.[2]
-
-
Product-Catalyst Interaction: The primary challenge with this compound is its ability to act as a ligand for palladium. The lone pair of electrons on the pyridine nitrogen can form a stable coordinate bond with palladium species. This strong interaction can cause the palladium to co-elute with your product during chromatography or be carried through aqueous workups, making separation difficult.[3][4]
Q2: I observed the formation of a fine black precipitate in my reaction mixture. What is it and how do I handle it?
A: The black precipitate is almost certainly palladium black , which is finely divided, heterogeneous Pd(0) metal.[2] Its formation can occur due to the decomposition or instability of the initial palladium catalyst under the reaction conditions.[2]
While it is heterogeneous, the particles can be extremely fine or colloidal.
-
Recommended Action: The most effective initial step is filtration through a pad of Celite®. This will remove the larger agglomerated particles.[5][6] However, this step alone is often insufficient to remove finer, colloidal particles, which may require subsequent treatment with a scavenger.
Q3: What are the primary methods for palladium removal, and how do I select the most appropriate one?
A: Choosing the right method depends on the scale of your reaction, the suspected state of the palladium, and the required final purity. The most effective strategies often involve a combination of techniques.[7]
| Method | Principle | Advantages | Disadvantages | Best For |
| Metal Scavengers | Chemisorption: Functionalized silica or polymers (e.g., with thiol, thiourea, or amine groups) bind tightly to palladium.[7][8][9] | High selectivity and efficiency; can reduce Pd levels to <10 ppm.[8][10] | Cost of scavengers; requires screening for optimal performance; potential for product loss via non-specific binding. | Achieving very low Pd levels (<50 ppm) required for APIs; removing soluble and colloidal Pd. |
| Activated Carbon | Adsorption: Palladium species are adsorbed onto the high surface area of the carbon.[11] | Inexpensive and widely available. | Can be non-selective, leading to significant product loss; efficacy can be variable. | Initial bulk removal of palladium; less suitable for high-value, polar compounds. |
| Filtration | Physical Separation: Use of a filter aid like Celite® to trap heterogeneous palladium particles.[5][12] | Simple, fast, and inexpensive. | Only effective for heterogeneous palladium (e.g., palladium black); will not remove soluble species. | Reactions where significant catalyst precipitation (palladium black) is observed. |
| Chromatography | Adsorption: Standard silica gel chromatography can retain polar palladium complexes.[5] | Integrates purification of the product from other organic impurities. | Often insufficient on its own for complete removal; palladium can co-elute with polar products like yours. | General purification; may require a subsequent scavenging step for trace removal.[13] |
| Crystallization | Exclusion: Palladium impurities are excluded from the crystal lattice of the product. | Can be highly effective for final polishing. | Often fails to remove strongly chelated palladium which can co-crystallize with the product.[3][14] | A final purification step after the bulk of palladium has been removed by other means. |
Troubleshooting & Method Selection Workflow
Caption: Decision workflow for palladium purification.
Q4: What are the regulatory limits for palladium in pharmaceutical products?
A: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines. According to the ICH Q3D guideline for elemental impurities, palladium is a Class 2B element. For oral administration, the Permitted Daily Exposure (PDE) is 100 µ g/day .[6][15] For a typical daily dose, this often translates to a required concentration limit of less than 10 ppm in the final API.[14][16]
Detailed Experimental Protocols
Protocol 1: Palladium Removal with Thiol-Based Silica Scavenger (Slurry Method)
This protocol is highly effective for removing both Pd(0) and Pd(II) species to low ppm levels. Thiol-based scavengers show a high affinity for palladium.[8][16]
-
Preparation: After the initial workup of your reaction, dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or THF) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol). A typical starting point is to use 5-10 equivalents (by weight) of scavenger relative to the initial mass of the palladium catalyst used in the reaction.
-
Slurrying: Stir the mixture vigorously at a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Allow the mixture to cool to room temperature. Filter the slurry through a sintered glass funnel or a Büchner funnel fitted with filter paper to remove the solid scavenger.
-
Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure.
-
Analysis: Submit a sample of the dried product for quantitative analysis of residual palladium, typically by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[17]
Protocol 2: Removal of Heterogeneous Palladium Black via Celite® Filtration
This method should be used when a visible black precipitate has formed in the reaction.
-
Pad Preparation: In a sintered glass or Büchner funnel, place a piece of filter paper. Add a layer of Celite® (diatomaceous earth) approximately 1-2 cm thick. Gently press down to create a compact pad.
-
Solvent Wash: Wet the Celite® pad with the main solvent used in your reaction mixture. This prevents the pad from being disturbed during filtration.
-
Filtration: Dilute the entire post-reaction mixture with a suitable solvent (e.g., Ethyl Acetate, DCM) to reduce its viscosity.[5] Carefully pour the diluted mixture onto the Celite® pad. Apply gentle vacuum if necessary.
-
Washing: Once the mixture has passed through, wash the pad thoroughly with additional fresh solvent to ensure all of the soluble product is collected. The palladium black should be trapped in the Celite® pad.[5]
-
Further Processing: The resulting filtrate, now free of heterogeneous palladium, can be taken forward for standard workup and further purification (e.g., Protocol 1 or chromatography) to remove any remaining soluble palladium species.
Palladium Removal Workflow Diagram
Caption: General experimental workflow for palladium removal.
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
A. J. F. N. Sobrinho, et al. (2014). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 18(5), 626-635. Available from: [Link]
-
M. Economidou, et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1794-1815. Available from: [Link]
-
How can I remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved from [Link]
-
M. Chatzopoulou, et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 271-277. Available from: [Link]
- Method of removing palladium. (2005). Google Patents.
-
Why palladium metal scavengers are not all the same. (2023). Biotage. Retrieved from [Link]
-
D. R. Carrow, et al. (2015). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 19(2), 343-349. Available from: [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. (2010). Organic Process Research & Development, 14(4), 939-941. Available from: [Link]
-
Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. Retrieved from [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2022). ResearchGate. Retrieved from [Link]
-
How to remove palladium catalyst from reaction mixture? (2017). ResearchGate. Retrieved from [Link]
-
The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (2018). KAUST Repository. Retrieved from [Link]
-
The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (2018). ResearchGate. Retrieved from [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI. Retrieved from [Link]
-
Residual palladium levels in reaction samples following automated... (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SCIRP. Retrieved from [Link]
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2018). ResearchGate. Retrieved from [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2004). ResearchGate. Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2004). ACS Publications. Retrieved from [Link]
-
Formation of palladium black during Suzuki coupling. (2022). Reddit. Retrieved from [Link]
-
Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. (2018). Scientific & Academic Publishing. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. (2012). National Institutes of Health. Retrieved from [Link]
-
The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. (2018). Universitat Autònoma de Barcelona Research Portal. Retrieved from [Link]
-
Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. (2017). RSC Publishing. Retrieved from [Link]
-
Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. (2020). ResearchGate. Retrieved from [Link]
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"2-Bromo-5-methylnicotinaldehyde" aldehyde group side reactions
Welcome to the technical support guide for 2-Bromo-5-methylnicotinaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Here, we address common issues, provide in-depth troubleshooting protocols, and explain the chemical principles behind the observed side reactions of the critical aldehyde functional group.
Introduction: The Double-Edged Sword of the Aldehyde Group
This compound is a valuable intermediate due to its multiple reactive handles: the pyridine ring, the bromine atom amenable to cross-coupling, and the electrophilic aldehyde group. However, the high reactivity of the aldehyde is often the source of unexpected byproducts and low yields. Understanding and controlling these side reactions is paramount for successful synthesis.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the challenges you may encounter in the lab.
Troubleshooting Guide 1: The Cannizzaro Reaction - Unwanted Disproportionation
The Cannizzaro reaction is one of the most common pitfalls when working with non-enolizable aldehydes like this compound under basic conditions.[1][2]
FAQ 1: I'm seeing both the alcohol (2-Bromo-5-methylpyridin-3-yl)methanol) and the carboxylic acid (2-Bromo-5-methylnicotinic acid) in my product mixture after a basic reaction. What happened?
Answer: You are observing the classic outcome of a Cannizzaro reaction. This is a base-induced disproportionation where two molecules of the aldehyde react: one is oxidized to a carboxylate salt, and the other is reduced to a primary alcohol.[1][2] Because this compound has no alpha-hydrogens, it cannot form an enolate and undergo aldol-type reactions. Instead, under strong basic conditions, it follows this redox pathway.[2][3]
Causality:
-
Mechanism: The reaction begins with a hydroxide ion attacking the electrophilic aldehyde carbon. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, completing the oxidation-reduction cycle.[1][2]
-
Required Conditions: This reaction is highly dependent on the base strength and concentration. It is typically promoted by strong bases (e.g., NaOH, KOH) and can be accelerated by heat. High concentrations of alkali can sometimes lead to undesirable resinification.
Visualizing the Cannizzaro Mechanism
Caption: Figure 1: Simplified mechanism of the base-induced Cannizzaro reaction.
Troubleshooting & Prevention Protocol
| Issue Symptom | Root Cause Analysis | Recommended Action |
| ~1:1 mixture of alcohol and acid byproducts | Reaction conditions (strong base, high temp) are promoting the Cannizzaro reaction over the intended pathway. | 1. Reagent Choice: Switch to a non-hydroxide, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU or DIPEA) if compatible with your desired reaction. 2. Lower Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to disfavor the Cannizzaro pathway. |
| Low yield of desired product, complex mixture | The aldehyde is being consumed by the Cannizzaro reaction before your primary reaction can complete. | 3. Use a Sacrificial Aldehyde: In a "Crossed Cannizzaro" approach, add formaldehyde. It acts as a sacrificial reductant, being oxidized to formate, thereby pushing your valuable aldehyde towards the alcohol product if reduction is acceptable.[1] |
| Reaction fails completely with sensitive reagents | The aldehyde is inherently incompatible with the required basic conditions (e.g., in some cross-coupling reactions). | 4. Protect the Aldehyde: The most robust solution is to protect the aldehyde group as an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to bases and many nucleophiles. It can be easily removed post-reaction with a simple acid wash.[4] |
Troubleshooting Guide 2: Over-reduction or Over-oxidation
The aldehyde group exists at a midway oxidation state, making it susceptible to both reduction to an alcohol and oxidation to a carboxylic acid.
FAQ 2: My Suzuki coupling reaction yielded the alcohol ((2-Bromo-5-methylpyridin-3-yl)methanol) instead of the desired biaryl aldehyde. Why did it get reduced?
Answer: This is a known side reaction, particularly in palladium-catalyzed cross-coupling reactions.[4] The reduction can be mediated by the palladium catalyst itself, especially in the presence of a potential hydride source. Reagents like boronic acids or certain bases can, under specific conditions, act as hydride donors, leading to the reduction of the highly electrophilic aldehyde.[4]
FAQ 3: I left my sample out, and now I see a new impurity which I suspect is the carboxylic acid. How can this happen?
Answer: Aldehydes are notoriously easy to oxidize to carboxylic acids.[5] This can happen simply through exposure to atmospheric oxygen over time (auto-oxidation), a process that can be accelerated by light. Alternatively, if your reaction conditions involve any oxidizing agents, even mild ones, this transformation is likely. Using strong oxidizing agents like potassium permanganate (KMnO₄) can be particularly aggressive and even hazardous with substituted pyridines.[5][6]
Protocol for Preventing Undesired Redox Reactions
-
For Reductions (especially in Cross-Coupling):
-
Lower the Temperature: High temperatures can promote this side reaction. Attempt the reaction at the lowest temperature that provides a reasonable conversion rate.[4]
-
Change Ligand/Base: Experiment with different phosphine ligands or use a weaker, non-coordinating base.
-
Protect the Aldehyde: As with the Cannizzaro reaction, protecting the aldehyde as an acetal is the most effective strategy to completely prevent its reduction.[4]
-
-
For Oxidations:
-
Inert Atmosphere: Handle and store this compound under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
-
Solvent Purity: Ensure solvents are free of peroxides, which can initiate oxidation.
-
Storage: Store the compound in a cool, dry, and dark place, preferably refrigerated and in a tightly sealed container to minimize exposure to light, moisture, and air.[7]
-
Experimental Workflow: Acetal Protection of the Aldehyde
Caption: Figure 2: A standard workflow for acetal protection and deprotection.
Troubleshooting Guide 3: Other Nucleophilic Side Reactions
The electrophilic nature of the aldehyde carbonyl carbon makes it a target for a wide range of nucleophiles, which can lead to byproducts if not anticipated.
FAQ 4: I'm trying a Buchwald-Hartwig amination and I'm getting a significant imine byproduct. What is the cause?
Answer: The primary or secondary amine used in your amination reaction is a potent nucleophile. It can directly attack the aldehyde in a condensation reaction to form an imine.[4] This reaction is often reversible but can consume your starting materials and complicate purification.
Troubleshooting & Prevention
| Side Reaction | Nucleophile Source | Prevention Strategy |
| Imine Formation | Primary/Secondary Amines (e.g., Buchwald-Hartwig) | 1. Order of Addition: If possible, add the aldehyde to the pre-formed catalytic complex and other reagents to minimize its direct contact time with the free amine. 2. Lower Temperature: Run the reaction at a lower temperature. 3. Acetal Protection: This is the most reliable method to prevent imine formation.[4] |
| Hemiacetal/Acetal Formation | Alcohol solvents (e.g., Methanol, Ethanol) | 1. Solvent Choice: Use a non-nucleophilic, aprotic solvent such as THF, Dioxane, Toluene, or DMF. |
| Cyanohydrin Formation | Cyanide sources (e.g., NaCN, KCN, TMSCN) | 1. pH Control: This reaction is base-catalyzed. Running the reaction under neutral or acidic conditions (if compatible) can prevent it. 2. Acetal Protection: The protected aldehyde will not react with cyanide. |
| Decarbonylation | Palladium catalysts at high temperatures | If you observe a product where the -CHO group is replaced by -H, decarbonylation may be the cause.[4] 1. Lower Temperature: This is often promoted by excessive heat. 2. Catalyst/Ligand Screening: Some palladium-ligand systems are more prone to this pathway than others. Screen different catalysts. |
Summary and Final Recommendations
The aldehyde group on this compound is the center of its synthetic utility and its instability. A successful experimental design often hinges on anticipating and mitigating its side reactions.
-
For Base-Sensitive Reactions: Always consider the possibility of a Cannizzaro reaction. Use non-nucleophilic bases and moderate temperatures.
-
For Redox-Sensitive Reactions: Use an inert atmosphere and be mindful of hydride sources (for reduction) or ambient air (for oxidation).
-
When in Doubt, Protect: The most versatile strategy for complex, multi-step syntheses involving harsh conditions (strong bases, nucleophiles, high heat) is to protect the aldehyde as an acetal. This two-step protection/deprotection sequence often saves significant time in purification and optimization.
References
-
ResearchGate. (2025). Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. Available at: [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Available at: [Link]
-
JoVE. (2023). Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. Available at: [Link]
-
Chem-Station. (2014). Cannizzaro Reaction. Available at: [Link]
-
Chenicek, A. G. (1937). THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. University of Chicago. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylpyridine. Available at: [Link]
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 3. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of 2-Bromo-5-methylnicotinaldehyde for Reactions
Introduction: This technical support guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 2-Bromo-5-methylnicotinaldehyde (CAS No. 1227577-73-2) in their synthetic workflows. Due to its chemical structure, this heterocyclic aldehyde can present solubility challenges in various reaction systems, potentially leading to low yields, incomplete reactions, or difficulties in purification. This document provides a comprehensive resource of troubleshooting strategies, frequently asked questions, and detailed experimental protocols to effectively address and overcome these solubility-related issues. Our aim is to equip you with the technical knowledge and practical insights to ensure the successful and efficient use of this valuable building block in your research and development endeavors.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
While specific quantitative solubility data for this compound is not extensively published, its solubility can be inferred from its structure and data on analogous compounds like 2-Bromopyridine-5-carbaldehyde. Generally, it is a solid at room temperature and is expected to have low solubility in non-polar organic solvents and very poor solubility in water. It exhibits good solubility in polar aprotic solvents and some polar protic solvents.
Q2: Which organic solvents are recommended for dissolving this compound at room temperature?
Based on the solubility of similar compounds, the following solvents are recommended for initial trials to dissolve this compound:
-
Polar Aprotic Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
-
-
Chlorinated Solvents:
-
Dichloromethane (DCM)
-
-
Polar Protic Solvents:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
It is crucial to consider the compatibility of these solvents with your specific reaction conditions, as some may react with other reagents or influence the reaction pathway. For instance, alcohols like methanol and ethanol can potentially form acetals with the aldehyde group under certain conditions.
Q3: My this compound is not dissolving in my reaction solvent. What are the immediate steps I can take?
If you observe that this compound is not dissolving, you can take the following immediate actions:
-
Increase Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the surface area of the solid in contact with the solvent.
-
Gentle Heating: Gradually increase the temperature of the reaction mixture. Solubility of most organic solids increases with temperature. Use a reflux condenser to prevent solvent loss.
-
Sonication: Subjecting the mixture to ultrasonic waves can help to break down solid agglomerates and enhance dissolution.
Part 2: Troubleshooting Guide for Solubility-Related Reaction Failures
Scenario 1: Incomplete or Stalled Reaction
Symptom: You are running a reaction, for example, a Suzuki-Miyaura cross-coupling, and you notice that a significant amount of solid this compound remains in the reaction flask even after an extended period. TLC or LC-MS analysis shows a large amount of unreacted starting material.
Cause: The low concentration of the dissolved aldehyde is limiting the reaction rate.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting incomplete reactions due to poor solubility.
Experimental Protocol: Improving Solubility in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework for addressing the poor solubility of this compound in a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Primary Solvent (e.g., Toluene, THF)
-
Co-solvent (e.g., DMF, 1,4-Dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition:
-
Initial Approach: Add the primary solvent (e.g., toluene).
-
Co-solvent Modification: If solubility is poor, add a co-solvent such as DMF or 1,4-dioxane. A common starting ratio is 4:1 or 3:1 of the primary solvent to the co-solvent.
-
Add degassed water (often used in Suzuki reactions, typically 10-20% of the total solvent volume).
-
-
Heating: Heat the reaction mixture to a temperature appropriate for the chosen solvent system (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls and starting material is still present, consider adding more co-solvent or increasing the temperature.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Qualitative Solubility of a Related Compound
The following table provides the qualitative solubility of 2-Bromopyridine-5-carbaldehyde, which can be used as a preliminary guide for solvent selection for this compound.[1][2][3][4]
| Solvent | Type | Qualitative Solubility |
| Dichloromethane | Chlorinated | Soluble[1][2][4] |
| Diethyl Ether | Ether | Soluble[1][2][4] |
| Ethyl Acetate | Ester | Soluble[1][2][4] |
| Methanol | Polar Protic | Soluble[1][2][4] |
| Dimethyl Sulfoxide | Polar Aprotic | Soluble[3] |
| Water | Aqueous | Insoluble |
Part 3: Advanced Strategies for Enhancing Solubility
For particularly challenging reactions where standard solvent modifications are insufficient, the following advanced techniques can be employed.
Phase-Transfer Catalysis (PTC)
Principle: In biphasic reactions (e.g., aqueous/organic), a phase-transfer catalyst (such as a quaternary ammonium salt) can transport a reactant from one phase to another, thereby increasing the effective concentration of the reactant in the phase where the reaction occurs. This is particularly useful for reactions involving an aqueous phase and an organic-soluble substrate like this compound.
Visualization of Phase-Transfer Catalysis:
Caption: Mechanism of phase-transfer catalysis.
References
-
2-BROMOPYRIDINE-5-CARBOXALDEHYDE - ChemBK. (2024, April 9). Retrieved January 15, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-methylnicotinaldehyde vs. 2-Chloro-5-methylnicotinaldehyde
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that influences synthetic efficiency, cost, and the overall timeline of a project. The 2-halo-5-methylnicotinaldehydes are valuable heterocyclic building blocks, offering a versatile scaffold for the synthesis of complex molecules in pharmaceuticals and materials science.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two common analogs: 2-Bromo-5-methylnicotinaldehyde and 2-Chloro-5-methylnicotinaldehyde . By understanding their inherent chemical behavior, supported by experimental data from analogous systems, you can make a more informed and strategic choice for your synthetic route.
Core Principles: Unpacking the Reactivity of 2-Halopyridines
The reactivity of these two compounds in the most common and synthetically valuable transformations—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution—is governed by fundamental physicochemical properties of the carbon-halogen (C-X) bond.
The pyridine ring is electron-deficient, which significantly influences the reactivity of its substituents.[1] The halogen atom at the 2-position (ortho to the ring nitrogen) is particularly activated, making this site a focal point for chemical modification.[3] However, the identity of the halogen, bromine versus chlorine, introduces a critical divergence in reactivity.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[4] This trend is primarily dictated by two factors:
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): This is the energy required to break the C-X bond. The C-Br bond (~72 kcal/mol) is significantly weaker than the C-Cl bond (~85 kcal/mol).[5] In palladium-catalyzed cross-couplings, the oxidative addition of the palladium catalyst into the C-X bond is often the rate-determining step.[4] A lower BDE facilitates this step, leading to a lower activation energy and a faster reaction rate.
-
Leaving Group Ability: In nucleophilic aromatic substitution (SNAr), the stability of the departing halide ion is crucial. Larger, more polarizable ions can better stabilize the negative charge. Consequently, bromide (Br⁻) is a better leaving group than chloride (Cl⁻).[5]
Therefore, from first principles, This compound is expected to be the more reactive coupling partner across a range of synthetically important reactions.
Caption: Key factors governing the differential reactivity.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[6] The superior reactivity of the bromo-derivative is most pronounced in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is arguably one of the most widely used cross-coupling reactions.[6] For 2-halopyridines, the trend is clear: chloro-derivatives are less reactive than their bromo counterparts and often require more forcing conditions to achieve comparable yields.[6] This necessitates the use of more specialized, electron-rich, and sterically bulky phosphine ligands (e.g., PCy₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition to the strong C-Cl bond.[7]
| Parameter | This compound | 2-Chloro-5-methylnicotinaldehyde | Causality & Field Insights |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(OAc)₂/XPhos, Pd₂(dba)₃/P(t-Bu)₃ | The stronger C-Cl bond requires a more electron-rich, sterically demanding ligand to promote the rate-limiting oxidative addition step. |
| Catalyst Loading | Typically 1-3 mol% | Often requires 2-5 mol% | Higher catalyst loading may be needed to overcome the slower catalytic turnover with the less reactive chloride. |
| Reaction Temp. | 80 - 100 °C | 100 - 120 °C | The higher bond energy of the C-Cl bond necessitates more thermal energy to drive the reaction to completion. |
| Reaction Time | 4 - 12 hours | 12 - 24 hours | Slower oxidative addition and overall catalytic cycle leads to longer required reaction times for the chloro-analog. |
| Expected Yield | Good to Excellent | Moderate to Good | While high yields are achievable with the chloro-analog, it often requires more rigorous optimization of ligand, base, and solvent. |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne.[8][9] The reactivity trend mirrors that of the Suzuki coupling, where the relative rates of reaction are I > Br >> Cl.[8] Achieving efficient coupling with 2-chloropyridines can be particularly challenging and may require higher temperatures and specialized catalyst systems, whereas 2-bromopyridines react reliably under standard conditions.
| Parameter | This compound | 2-Chloro-5-methylnicotinaldehyde | Causality & Field Insights |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / Ligand / CuI | The chloro-derivative often requires a supporting ligand (e.g., a phosphine or NHC) to achieve reasonable reaction rates.[10] |
| Reaction Temp. | 60 - 90 °C | 90 - 110 °C | Increased thermal energy is needed to facilitate the oxidative addition to the C-Cl bond. |
| Base | Et₃N, DIPEA | K₂CO₃, Cs₂CO₃ | Stronger bases may be required for the chloro-analog to promote the deprotonation of the alkyne and facilitate the catalytic cycle. |
| Expected Yield | Good to Excellent | Lower to Moderate | Homocoupling of the alkyne (Glaser coupling) can become a more significant side reaction under the more forcing conditions required for the chloro-substrate. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for the formation of C-N bonds.[11][12] The coupling of amines with 2-chloropyridines was historically a significant challenge, which spurred the development of highly active, bulky, and electron-rich phosphine ligands (e.g., Josiphos, XPhos).[13] While these modern ligands have made the amination of 2-chloropyridines feasible, the corresponding 2-bromopyridines remain more reactive substrates that can often be coupled successfully with a wider range of less specialized catalysts.[14][15]
| Parameter | This compound | 2-Chloro-5-methylnicotinaldehyde | Causality & Field Insights |
| Typical Ligand | BINAP, Xantphos | XPhos, RuPhos, BrettPhos | The chloro-derivative requires state-of-the-art, sterically demanding biarylphosphine ligands to promote both oxidative addition and reductive elimination.[13] |
| Base | NaOt-Bu, K₃PO₄ | LHMDS, K₂CO₃/Cs₂CO₃ | A strong, non-nucleophilic base is critical for catalyst turnover. The choice can be highly substrate-dependent. |
| Reaction Temp. | 80 - 110 °C | 100 - 130 °C | Higher temperatures are generally required to achieve efficient coupling with the less reactive C-Cl bond. |
| Expected Yield | Good to Excellent | Moderate to Good | Success with the chloro-analog is highly dependent on finding the optimal combination of palladium precursor, ligand, and base. |
Performance in Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, especially with the inductive pull of the nitrogen, activates the C2 position for attack by strong nucleophiles.[16] This allows for a substitution reaction that proceeds via a negatively charged intermediate (a Meisenheimer-like complex).[17][18]
In this mechanism, two factors are at play: the rate of nucleophilic attack and the rate of leaving group expulsion. While highly electronegative groups can stabilize the anionic intermediate, the C-X bond must still be broken.[18] Given that bromide is a better leaving group than chloride, This compound is expected to undergo SNAr reactions more readily than its chloro counterpart.
| Parameter | This compound | 2-Chloro-5-methylnicotinaldehyde | Causality & Field Insights |
| Nucleophiles | Alkoxides, Thiolates, Amines | Alkoxides, Thiolates, Amines | The scope of nucleophiles is similar, but reaction conditions will differ. |
| Reaction Conditions | Lower temperatures, shorter times | Higher temperatures, longer times | The superior leaving group ability of bromide facilitates the final, irreversible step of the reaction, allowing for milder conditions. |
| Expected Yield | Good | Moderate to Good | Forcing conditions for the chloro-analog can sometimes lead to side reactions or decomposition, impacting yield. |
Experimental Protocols: A Head-to-Head Suzuki-Miyaura Coupling
To illustrate the practical implications of these reactivity differences, the following are representative, generalized protocols for a Suzuki-Miyaura coupling.
Caption: Generalized experimental workflow for comparison.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
Objective: To synthesize 2-Aryl-5-methylnicotinaldehyde via a standard Suzuki coupling.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-5-methylnicotinaldehyde
-
Objective: To synthesize 2-Aryl-5-methylnicotinaldehyde using optimized conditions for a less reactive chloride.
-
Materials:
-
2-Chloro-5-methylnicotinaldehyde (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.04 equiv)
-
XPhos (0.08 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂, XPhos, and potassium phosphate.
-
Seal the flask, evacuate, and backfill with argon or nitrogen.
-
Add the 2-chloro-5-methylnicotinaldehyde and the arylboronic acid, followed by degassed toluene.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 16-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Conclusion and Strategic Recommendations
For professionals in drug development and chemical synthesis, the choice between this compound and 2-chloro-5-methylnicotinaldehyde has significant practical implications.
This compound is the superior choice for most applications. Its heightened reactivity, a direct consequence of the lower C-Br bond dissociation energy, allows for:
-
Milder Reaction Conditions: Lower temperatures and shorter reaction times save energy and can improve the stability of sensitive functional groups elsewhere in the molecule.
-
Broader Catalyst Compatibility: It often works well with standard, less expensive palladium catalysts and ligands.
-
More Reliable Results: Reactions are generally more robust and less prone to failure, requiring less optimization.
2-Chloro-5-methylnicotinaldehyde should be considered under specific circumstances:
-
Cost and Availability: In some cases, the chloro-analog may be significantly less expensive or more readily available on a large scale.
-
Orthogonal Reactivity: If a molecule contains both a bromine and a chlorine atom at different positions, it is often possible to selectively react at the more labile C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation.
Ultimately, while modern catalysis has made the use of aryl chlorides more accessible, they remain inherently less reactive.[19] The investment in more expensive ligands, higher catalyst loadings, and longer reaction times required for the chloro-derivative must be weighed against the potential upfront cost savings of the material itself. For rapid library synthesis, medicinal chemistry programs, and process development where efficiency and reliability are paramount, the bromo-derivative is the more strategic and field-proven choice.
References
- Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0gAgvj1ywyCH4Zye21uUx7K-8MpCIYNPWfy5bxtBWWQAFjEYQ0RG66jSjxv2S4rU5ijTukZhVyoZnCnsWKj8R0ywZm62oyuS78xA9mB7QZKef0QGXQZSZ8w9EItrRvecpcZ9wE0WLzCS68bNtqDyheOYGPaxgoi5aV7AmI7w8rS_OgfpgXHDS3D_bFZTwHAMaaUKC3GBq3NFyDbp24VkIBMnG8TmFj_TxK93B3vJFKhs=]
- Al-Masum, M., & El-Hellani, A. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(11), 2986. [URL: https://www.mdpi.com/1420-3049/23/11/2986]
- Jolliffe, J. D., & Procter, D. J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8247854/]
- Benchchem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-J5H_v0aEc4rJnQdD3uP95LHEP4CBbcsW65chw8FtioeLpnwXYeyPD4MIF8NcDAGqfEpMBXi3rvn8oibc6sht2zVop0RM_BBh9Ftn1QJZm-_ynHYN1J-zqcdcgCX5uS5qiXontcFvd3HxcbrW24v3KEvhSb9J-3fdILRbDrj5pCGyVapd_G8Xg_FaspCIb5L6Zc808GzrDJqtokWFnxDo3fGtbCjvAzBvGbL1tOuLzobuf9pamnG4Uh8oGU9ZCesr81GIekJKDdWDId7L1CHjoPGD]
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"2-Bromo-5-methylnicotinaldehyde" reactivity compared to other bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced Reactivity of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of the pyridine ring is a critical exercise in rational drug design, as the nature and position of substituents profoundly dictate the molecule's physicochemical properties, including its reactivity, basicity, and pharmacokinetic profile.[1][2]
This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-5-methylnicotinaldehyde , a versatile building block, against other common bromopyridines. We will dissect how the interplay of the bromo, methyl, and aldehyde functionalities creates a unique electronic and steric profile that governs its behavior in several key synthetic transformations. Our analysis is grounded in fundamental principles of organic chemistry and supported by experimental data from peer-reviewed literature.
Electronic and Steric Profile: An Analysis of Substituent Effects
The reactivity of an aromatic or heteroaromatic ring is dictated by the electronic effects (inductive and resonance) and steric hindrance imparted by its substituents.[1][3] In this compound, three distinct groups contribute to its chemical personality.
-
2-Bromo Group: Occupying an activated position ortho to the ring nitrogen, the C-Br bond is the primary site for transformations like cross-coupling and metallation. Its electronegativity also contributes to the overall electron-deficient nature of the ring.
-
3-Aldehyde Group (-CHO): This is the dominant functional group from an electronic standpoint. As a potent electron-withdrawing group (EWG) through both resonance and induction, it significantly lowers the electron density of the pyridine ring. This deactivation makes electrophilic aromatic substitution challenging but markedly activates the ring for nucleophilic aromatic substitution (SNAr).[4]
-
5-Methyl Group (-CH₃): As a weak electron-donating group (EDG), the methyl group slightly increases electron density through hyperconjugation and induction. Its electronic contribution is modest compared to the powerful aldehyde group but it does introduce some steric bulk.
This unique combination renders the pyridine ring in this compound highly electron-poor, a key factor differentiating its reactivity from simpler analogs like 2-bromopyridine or 2-bromo-5-methylpyridine.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are fundamental for C-C, C-N, and C-C (alkyne) bond formation, respectively.[5][6][7] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5]
Causality: The rate of oxidative addition is generally accelerated by electron-withdrawing groups on the aryl halide. By pulling electron density from the ring, the aldehyde group in this compound makes the carbon of the C-Br bond more electrophilic and susceptible to insertion by the electron-rich Pd(0) catalyst.
Comparison:
-
This compound: High reactivity is expected due to the strong EWG.
-
2-Bromo-5-nitropyridine: Similar high reactivity is expected, as the nitro group is also a strong EWG.
-
2-Bromopyridine: Serves as a baseline; it is less reactive than analogs with EWGs.
-
2-Bromo-5-methylpyridine: Expected to be the least reactive in this series due to the electron-donating nature of the methyl group.
Supporting Experimental Data: Suzuki-Miyaura Coupling
The following table synthesizes typical outcomes for the Suzuki-Miyaura coupling of various 2-bromopyridines with phenylboronic acid, illustrating the impact of substituents. Conditions are standardized for comparison.
| Substrate | Substituent(s) | Electronic Nature | Typical Yield (%) | Relative Reaction Rate |
| This compound | 3-CHO, 5-CH₃ | Strongly Withdrawing | ~85-95% | Very Fast |
| 2-Bromo-5-nitropyridine | 5-NO₂ | Strongly Withdrawing | ~80-95% | Very Fast |
| 2-Bromopyridine | None | Neutral | ~70-85%[8] | Moderate |
| 2-Bromo-5-methylpyridine | 5-CH₃ | Donating | ~60-75% | Slow |
Yields and rates are representative estimates based on established principles and data for analogous systems.[9][10]
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=dashed, fontcolor="#202124"]; pd_complex [label="[Ar-Pd(II)-Br]L₂", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=dashed, fontcolor="#202124"]; boronic_acid [label="Ar'-B(OH)₂\n+ Base", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; pd_aryl_complex [label="[Ar-Pd(II)-Ar']L₂", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=dashed, fontcolor="#202124"]; product [label="Ar-Ar'\n(Coupled Product)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-Br\n(e.g., this compound)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges pd0 -> pd_complex [label="Ar-Br", edgetooltip="Oxidative Addition"]; aryl_halide -> pd_complex [style=invis]; pd_complex -> oxidative_addition [style=invis]; oxidative_addition -> pd0 [style=invis];
pd_complex -> pd_aryl_complex [label="Ar'B(OR)₃⁻", edgetooltip="Transmetalation"]; boronic_acid -> pd_complex [style=invis]; pd_aryl_complex -> transmetalation [style=invis]; transmetalation -> pd_complex [style=invis];
pd_aryl_complex -> pd0 [label="Forms Product", edgetooltip="Reductive Elimination"]; pd_aryl_complex -> product [style=dashed]; reductive_elimination -> pd_aryl_complex [style=invis];
// Invisible nodes for layout subgraph { rank=same; pd0; pd_aryl_complex; } subgraph { rank=same; oxidative_addition; reductive_elimination; } } caption="Generalized Suzuki-Miyaura catalytic cycle."
Reactivity in Metallation Reactions (Lithiation & Grignard)
Halogen-metal exchange is a powerful method for generating organometallic nucleophiles. However, the presence of an unprotected aldehyde group makes these reactions problematic for this compound.
Causality: Organolithium and Grignard reagents are potent nucleophiles and strong bases. The aldehyde group in this compound is highly electrophilic and will be readily attacked by the organometallic reagent, consuming it before any halogen-metal exchange can occur. Furthermore, the ring proton at C4 is acidified by the adjacent aldehyde group and could be deprotonated by a strong base like n-BuLi.[11]
Comparison & Strategy:
-
Direct Metallation: Not feasible for this compound without protection.
-
Alternative Bromopyridines: 2-Bromopyridine and 2-bromo-5-methylpyridine can undergo halogen-metal exchange at low temperatures (-78 °C) to generate the corresponding lithio- or magnesiated species.[12][13][14]
-
Recommended Strategy: To use this compound in such reactions, the aldehyde must first be protected, typically as an acetal (e.g., using ethylene glycol). The protected derivative can then safely undergo halogen-metal exchange, followed by reaction with an electrophile and subsequent deprotection. An alternative synthetic approach involves performing the halogen-magnesium exchange on a precursor like 2,5-dibromopyridine and then introducing the aldehyde functionality by quenching with an appropriate electrophile like N,N-Dimethylformamide (DMF).[15]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for functionalizing electron-poor aromatic systems.[16] The reaction proceeds via a two-step addition-elimination mechanism, where the stability of the intermediate anionic σ-complex (Meisenheimer complex) is paramount.
Causality: The reaction is highly favored on pyridine rings at the 2- and 4-positions, as the electronegative nitrogen atom can bear the negative charge in one of the resonance structures of the intermediate.[17] A strong electron-withdrawing group, like the aldehyde in this compound, provides additional resonance stabilization for this intermediate, dramatically lowering the activation energy and accelerating the reaction.
Comparison:
-
This compound: Exceptionally high reactivity is expected. The combined activation from the ring nitrogen and the aldehyde group makes the 2-position highly susceptible to nucleophilic attack.
-
2-Bromo-5-nitropyridine: Also exhibits very high reactivity due to the powerful nitro group.
-
2-Bromopyridine: Reacts under more forcing conditions (higher temperatures, stronger nucleophiles) as it lacks an additional activating group.
-
2-Bromo-5-methylpyridine: The least reactive, as the electron-donating methyl group destabilizes the negative charge of the SNAr intermediate.
Supporting Experimental Data: Reaction with Sodium Methoxide
The table below outlines the expected relative reactivity for the substitution of bromide with methoxide, a classic SNAr transformation.
| Substrate | Substituent(s) | Electronic Nature | Typical Conditions | Relative Rate |
| This compound | 3-CHO, 5-CH₃ | Strongly Withdrawing | NaOMe, MeOH, RT | Very High |
| 2-Bromo-5-nitropyridine | 5-NO₂ | Strongly Withdrawing | NaOMe, MeOH, RT-50°C | Very High |
| 2-Bromopyridine | None | Neutral | NaOMe, MeOH, 100-150°C | Low |
| 2-Bromo-5-methylpyridine | 5-CH₃ | Donating | NaOMe, MeOH, >150°C | Very Low |
Conditions and rates are representative estimates based on established SNAr principles on pyridines.[16]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating system for the coupling of this compound with an arylboronic acid. The choice of catalyst, base, and solvent is critical for success.
Rationale:
-
Catalyst: Pd(dppf)Cl₂ is chosen. The dppf ligand is a bulky, electron-rich phosphine that promotes both oxidative addition and reductive elimination while preventing catalyst deactivation by the pyridine nitrogen.[9]
-
Base: K₂CO₃ is a moderately strong inorganic base, sufficient to facilitate the transmetalation step without causing unwanted side reactions with the aldehyde.[9]
-
Solvent: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic components, while water is essential for dissolving the base and facilitating the activation of the boronic acid.[5]
-
Inert Atmosphere: An argon or nitrogen atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) active catalyst.[9]
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the bromopyridine.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-methylnicotinaldehyde.
Conclusion
The reactivity of This compound is a compelling illustration of substituent-directed synthesis. Its profile is dominated by the powerful electron-withdrawing aldehyde group, which places it in a distinct class from simpler, electron-neutral or electron-rich bromopyridines.
-
Enhanced Reactivity: It is a highly activated substrate for palladium-catalyzed cross-coupling reactions and especially for nucleophilic aromatic substitutions, often proceeding under milder conditions and with faster rates than its counterparts lacking a strong EWG.
-
Synthetic Challenges: The electrophilic nature of the aldehyde complicates its use in reactions involving strong nucleophiles or bases, such as Grignard or organolithium reagents, necessitating a protection-deprotection strategy.
By understanding these distinct reactivity patterns, researchers can leverage this compound as a powerful and versatile building block for the efficient construction of complex, biologically relevant molecules.
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A Comparative Guide to the Analytical Characterization of 2-Bromo-5-methylnicotinaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of synthetic intermediates are paramount. Halogenated pyridine carbaldehydes, such as 2-Bromo-5-methylnicotinaldehyde, serve as versatile scaffolds for the synthesis of a myriad of biologically active molecules. The precise placement of the bromo, methyl, and formyl groups on the pyridine ring dictates the molecule's reactivity and, ultimately, the pharmacological profile of the final product. Consequently, robust and unequivocal analytical characterization is not merely a procedural step but a cornerstone of quality and reproducibility in the drug development pipeline.
This guide provides an in-depth comparative analysis of the analytical standards and characterization of this compound and two of its key positional isomers: 2-Bromo-6-methylisonicotinaldehyde and 5-Bromo-2-methylisonicotinaldehyde. By examining their spectroscopic and chromatographic signatures, this document aims to equip researchers with the necessary tools to distinguish between these closely related compounds, ensuring the fidelity of their synthetic pathways and the purity of their lead candidates.
The Critical Role of Isomer Differentiation
The subtle shift in the position of a methyl or bromo substituent on the pyridine ring can lead to significant differences in the physicochemical properties and reactivity of the molecule. For instance, the steric hindrance and electronic effects imparted by the substituent's location can influence reaction kinetics, impurity profiles, and the ultimate biological activity of the derived compounds. Therefore, the ability to confidently identify and differentiate between these isomers is a critical analytical challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the molecular architecture.
Comparative ¹H NMR Spectral Data
The predicted ¹H NMR spectra of the three isomers reveal distinct patterns that allow for their unambiguous identification. The electron-withdrawing effects of the bromine atom, the aldehyde group, and the pyridine nitrogen, combined with the electron-donating nature of the methyl group, create unique electronic environments for the aromatic protons.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) |
| This compound | ~10.1 (s, 1H, -CHO), ~8.6 (s, 1H, H-6), ~8.0 (s, 1H, H-4), ~2.5 (s, 3H, -CH₃) |
| 2-Bromo-6-methylisonicotinaldehyde | ~10.0 (s, 1H, -CHO), ~7.8 (s, 1H, H-5), ~7.6 (s, 1H, H-3), ~2.7 (s, 3H, -CH₃)[1] |
| 5-Bromo-2-methylisonicotinaldehyde | ~10.0 (s, 1H, -CHO), ~8.8 (s, 1H, H-6), ~7.9 (s, 1H, H-3), ~2.6 (s, 3H, -CH₃) |
Note: Predicted values are based on established substituent effects and may vary slightly based on solvent and experimental conditions.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbonyl and aromatic carbons being particularly diagnostic.
| Compound | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~192 (C=O), ~155 (C-Br), ~152 (C-6), ~140 (C-4), ~135 (C-5), ~130 (C-3), ~18 (-CH₃) |
| 2-Bromo-6-methylisonicotinaldehyde | ~191 (C=O), ~160 (C-CH₃), ~150 (C-Br), ~145 (C-4), ~125 (C-5), ~122 (C-3), ~24 (-CH₃)[2] |
| 5-Bromo-2-methylisonicotinaldehyde | ~192 (C=O), ~162 (C-CH₃), ~153 (C-6), ~148 (C-4), ~125 (C-Br), ~122 (C-3), ~23 (-CH₃) |
Note: Predicted values are based on established substituent effects and may vary slightly based on solvent and experimental conditions.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectra of these isomers.
Comparative Mass Spectrometry Data
All three isomers have the same molecular formula (C₇H₆BrNO) and a monoisotopic mass of approximately 198.96 g/mol . The electron ionization (EI) mass spectra are expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity.
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Expected Relative Abundance | Fragmentation |
| [M]⁺ | 199 | 201 | ~1:1 | Molecular Ion |
| [M-H]⁺ | 198 | 200 | Variable | Loss of a hydrogen radical |
| [M-CHO]⁺ | 170 | 172 | Variable | Loss of the formyl group |
| [M-Br]⁺ | 120 | - | Significant | Loss of a bromine radical |
| [C₆H₆N]⁺ | 92 | - | Variable | Further fragmentation |
While the primary fragmentation patterns are expected to be similar, subtle differences in the relative intensities of the fragment ions may be observed due to the different substitution patterns influencing bond stabilities.
Experimental Protocol: Mass Spectrometry (EI)
Caption: Workflow for Mass Spectrometric analysis.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Resolving Isomers
HPLC is an indispensable tool for determining the purity of chemical compounds and for separating mixtures of isomers. A well-developed reversed-phase HPLC method can effectively resolve the three isomers, allowing for their individual quantification.
Comparative HPLC Performance
A reversed-phase HPLC method utilizing a C18 column is a suitable starting point for the separation of these moderately polar compounds.[3][4] The elution order will depend on the subtle differences in their polarity. Generally, isomers with more exposed polar groups or less steric hindrance around the polar functionalities will have shorter retention times.
| Compound | Expected Elution Order | Rationale |
| 2-Bromo-6-methylisonicotinaldehyde | Potentially the earliest eluting | The methyl and bromo groups flanking the nitrogen may lead to slightly increased polarity and less hydrophobic interaction with the stationary phase. |
| This compound | Intermediate elution | The relative positions of the substituents provide a balance of polar and non-polar interactions. |
| 5-Bromo-2-methylisonicotinaldehyde | Potentially the latest eluting | The arrangement of substituents may allow for greater hydrophobic interaction with the C18 stationary phase. |
Note: The actual elution order should be confirmed experimentally and may vary depending on the specific mobile phase composition and column chemistry.
Experimental Protocol: HPLC
Caption: Workflow for HPLC analysis.
Conclusion: A Multi-faceted Approach to Analytical Assurance
The comprehensive analytical characterization of this compound and its isomers requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the most definitive structural information, mass spectrometry confirms the molecular weight and elemental composition, and HPLC is essential for assessing purity and resolving isomeric mixtures.
By employing the methodologies and comparative data presented in this guide, researchers and drug development professionals can confidently establish the identity, purity, and quality of these critical synthetic intermediates. This rigorous analytical approach is fundamental to ensuring the integrity of the research and development process, ultimately contributing to the successful discovery and production of novel therapeutics and other advanced chemical products.
References
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-
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A Comparative Yield Analysis of 2-Bromo-5-methylnicotinaldehyde Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylnicotinaldehyde is a key heterocyclic building block in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors and other therapeutic agents. The strategic placement of the bromo, methyl, and formyl groups on the pyridine ring provides a versatile scaffold for further molecular elaboration through cross-coupling reactions, reductive aminations, and other transformations. The efficiency of synthesizing this intermediate can significantly impact the overall cost and timeline of a drug development program. This guide provides a comparative analysis of the most viable synthetic routes to this compound, with a focus on reaction yields, procedural complexity, and scalability. We will delve into two primary pathways: a direct, high-yield Grignard-based approach and a multi-step route commencing from 5-methylnicotinic acid.
Route 1: Grignard-Based Synthesis from 2,5-Dibromopyridine
This modern approach leverages a regioselective bromine-magnesium exchange reaction on a readily available starting material, followed by formylation. It is characterized by its directness and high reported yields.
Mechanistic Rationale
The core of this synthesis is a Grignard exchange reaction. The use of a Grignard reagent like isopropylmagnesium chloride facilitates the exchange of one of the bromine atoms on the 2,5-dibromopyridine with a magnesium-halide moiety. Kinetically, the C(2) position is often favored for deprotonation or metalation due to the inductive effect of the ring nitrogen. However, the resulting 2-magnesiated pyridine is less stable than its 5-magnesiated counterpart. The reaction conditions are typically controlled to favor the formation of the thermodynamically more stable 5-pyridyl Grignard reagent. This regioselectivity is crucial for the success of the synthesis. The subsequent addition of an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the 5-position.
Experimental Protocol
The following protocol is adapted from a patented procedure which reports high yields and purity suitable for industrial-scale production.[1]
Step 1: Grignard Exchange and Formylation
-
Under an inert nitrogen atmosphere, charge a dry reaction vessel with 2,5-dibromopyridine and an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the mixture to a temperature between 0 °C and 15 °C.
-
Slowly add a solution of isopropylmagnesium chloride (typically 1 to 2 molar equivalents) dropwise, maintaining the temperature.
-
Allow the reaction to stir at this temperature for a period of 2 to 15 hours to ensure complete formation of the Grignard reagent.
-
In a separate vessel, prepare a solution of N,N-dimethylformamide (DMF) in anhydrous THF.
-
Slowly add the DMF solution to the Grignard reagent mixture, again maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed for approximately 30 minutes.
-
The reaction is then quenched with an acidic aqueous solution (e.g., a mixture of hydrochloric acid and water) to hydrolyze the intermediate and neutralize any remaining Grignard reagent.
-
The product is extracted into an organic solvent (e.g., toluene), and the organic layers are combined.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield this compound as a solid.
Workflow Diagram
Caption: Grignard-based synthesis of this compound.
Route 2: Multi-Step Synthesis from 5-Methylnicotinic Acid
This classical, though more circuitous, route involves the initial bromination of 5-methylnicotinic acid followed by the reduction of the carboxylic acid to the target aldehyde.
Mechanistic Rationale
The first step is an electrophilic aromatic substitution (bromination) on the pyridine ring. The carboxylic acid group is a deactivating meta-director. However, under forcing conditions, typically involving oleum or thionyl chloride and a bromine source, substitution can be achieved. The position of bromination is influenced by the existing substituents. The second step involves the selective reduction of the carboxylic acid to an aldehyde. This is a challenging transformation as over-reduction to the alcohol is a common side reaction. Modern methods, such as those employing activated carboxylic acids or specific catalytic systems, are required to achieve good yields of the aldehyde.
Experimental Protocol
This protocol is a composite based on established methods for the bromination of nicotinic acid and general procedures for the reduction of carboxylic acids.
Step 1: Bromination of 5-Methylnicotinic Acid
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, add 5-methylnicotinic acid and thionyl chloride.
-
Optionally, a catalytic amount of powdered iron can be added.
-
Heat the mixture to approximately 70-80 °C.
-
Slowly add bromine dropwise over several hours.
-
After the addition is complete, maintain the reaction at reflux for 6 to 14 hours.[2]
-
Cool the reaction mixture and carefully quench with water.
-
Adjust the pH of the solution to approximately 2.5-3.0 with an inorganic base to precipitate the 2-bromo-5-methylnicotinic acid.
-
The crude product is collected by filtration and can be purified by recrystallization.
Step 2: Reduction of 2-Bromo-5-methylnicotinic Acid to the Aldehyde
A variety of modern reagents can be employed for this transformation to avoid over-reduction. One such method involves the use of a nickel catalyst and a silane reducing agent.[3]
-
To a solution of 2-bromo-5-methylnicotinic acid in a suitable solvent, add a nickel precatalyst.
-
Add an activator, such as dimethyl dicarbonate.
-
Introduce a silane reducing agent, for example, diphenylsilane.
-
The reaction is typically stirred at room temperature until completion.
-
Work-up involves quenching the reaction, followed by extraction and purification of the resulting this compound by column chromatography.
Workflow Diagram
Caption: Multi-step synthesis from 5-Methylnicotinic Acid.
Comparative Analysis
| Parameter | Route 1: Grignard-Based Synthesis | Route 2: Multi-Step Synthesis from 5-Methylnicotinic Acid |
| Starting Material | 2,5-Dibromopyridine | 5-Methylnicotinic Acid |
| Number of Steps | 1 (one-pot) | 2 |
| Overall Yield | >80%[1] | Variable, likely lower due to multiple steps |
| Key Reagents | Isopropylmagnesium chloride, DMF | Bromine, Thionyl Chloride, Specialized Reducing Agents |
| Scalability | Good, suitable for industrial production[1] | Moderate, may require optimization for large scale |
| Purity of Product | High, often purified by crystallization[1] | May require chromatographic purification |
| Advantages | High yield, direct, fewer steps | Potentially cheaper starting material |
| Disadvantages | Requires strict anhydrous conditions for Grignard reaction | Lower overall yield, more steps, requires specialized reducing agents |
Conclusion
For the synthesis of this compound, the Grignard-based route starting from 2,5-dibromopyridine offers a clear advantage in terms of efficiency and overall yield. Its one-pot nature and high conversion rates make it a superior choice for both laboratory-scale synthesis and industrial production. While the multi-step route from 5-methylnicotinic acid is chemically feasible, it is likely to be less efficient and may present greater challenges in optimization and purification. The choice of synthesis route will ultimately depend on the specific requirements of the research or production campaign, including cost of starting materials, available equipment, and desired purity of the final product. However, for most applications, the directness and high yield of the Grignard approach make it the more compelling option.
References
- [Reference for Grignard reaction principles and challenges]
- [Reference for electrophilic substitution on pyridine rings]
- [Reference for modern methods of carboxylic acid reduction]
- [Reference for the use of this compound in pharmaceutical synthesis]
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A Comparative Guide to Impurity Profiling of 2-Bromo-5-methylnicotinaldehyde
Introduction: The Critical Role of Impurity Profiling
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-5-methylnicotinaldehyde is a key building block in the synthesis of various pharmaceutical agents. Its impurity profile can directly influence the quality, stability, and safety of the final drug product. Even trace-level impurities can have unintended pharmacological or toxicological effects, making their identification and control a regulatory and scientific imperative.[1][2]
This guide provides an in-depth comparison of analytical strategies for the comprehensive impurity profiling of this compound. We will move beyond rote protocols to explore the causality behind methodological choices, offering a framework for developing robust, self-validating analytical systems suitable for regulatory scrutiny.
Part 1: Mapping the Impurity Landscape
A successful profiling strategy begins with a theoretical understanding of the potential impurities. These can be broadly categorized as synthesis-related impurities and degradation products.
Synthesis-Related Impurities
The manufacturing process is the primary source of impurities. Based on common synthetic routes for substituted bromopyridines, such as the bromination of a pyridine precursor or a Grignard reaction with 2,5-dibromopyridine, we can anticipate several classes of impurities.[3][4]
-
Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of starting materials like 5-methylnicotinaldehyde or 2,5-dibromopyridine.
-
By-products: Side reactions are common in heterocyclic chemistry. Electrophilic bromination of pyridine rings can be challenging and may lead to the formation of positional isomers (e.g., 2-Bromo-3-methylnicotinaldehyde).[5]
-
Reagents: Residual catalysts or unreacted reagents can also be present.
-
Over- and Under-brominated Species: The process may yield species with either no bromine or multiple bromine atoms.
Degradation Products: Insights from Forced Degradation
Forced degradation, or stress testing, is essential for identifying potential degradants that could form during storage and for developing stability-indicating analytical methods.[6][7] According to International Council for Harmonisation (ICH) guidelines, the molecule should be subjected to various stress conditions.[6][7]
-
Oxidative Degradation: The aldehyde functional group is highly susceptible to oxidation. The primary and most anticipated degradation product is 2-Bromo-5-methylnicotinic acid . Hydrogen peroxide is a common stressor used for this purpose.[8]
-
Hydrolytic Degradation: Testing across a range of pH values (acidic, neutral, basic) helps determine the compound's stability in aqueous environments.
-
Photolytic Degradation: Exposure to UV and visible light can induce degradation, potentially through radical mechanisms leading to debromination or polymerization.
-
Thermal Degradation: High temperatures can reveal thermally labile aspects of the molecule.
The diagram below illustrates the potential sources of impurities for this compound.
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Coupling of 2-Bromo-5-methylnicotinaldehyde
Introduction: The Strategic Importance of 2-Bromo-5-methylnicotinaldehyde in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of functionalized pyridine building blocks, this compound stands out as a particularly valuable intermediate. Its unique arrangement of a reactive bromine atom, an electron-withdrawing aldehyde, and a methyl group on an electron-deficient pyridine ring presents both a challenge and an opportunity for synthetic chemists. The aldehyde functionality serves as a versatile handle for subsequent transformations, while the bromine at the 2-position is primed for palladium-catalyzed cross-coupling reactions—a powerful class of reactions for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]
The successful functionalization of this core structure is paramount for accessing novel chemical space in drug discovery programs. However, the inherent electron deficiency of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair and the aldehyde group necessitate a careful and informed selection of the palladium catalyst system. This guide provides an in-depth, objective comparison of the efficacy of various palladium catalysts for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this compound. Drawing from established principles and data from analogous systems, we will explore the causality behind experimental choices to empower researchers in accelerating their drug development pipelines.
I. Suzuki-Miyaura Coupling: Forging Key Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the synthesis of biaryl compounds due to its mild conditions and broad functional group tolerance.[2] For a substrate like this compound, the choice of catalyst and, critically, the associated phosphine ligand, dictates the success of the transformation by modulating the rates of oxidative addition and reductive elimination.[3]
Comparative Catalyst Performance
The following table summarizes the performance of common palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The data, while illustrative, is synthesized from typical outcomes observed for structurally similar bromopyridines.[1][2]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Rationale |
| Pd(PPh₃)₄ | 5 | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 | A classic, reliable "first-pass" catalyst. Triphenylphosphine is a versatile but less electron-rich ligand, often requiring higher temperatures and longer reaction times for electron-deficient substrates.[1] |
| PdCl₂(dppf) | 2.5 | K₂CO₃ | 1,4-Dioxane | 90 | 6 | 88 | The bidentate dppf ligand enhances catalyst stability and promotes reductive elimination. This system is often more efficient than Pd(PPh₃)₄ for challenging couplings.[4] |
| Pd₂(dba)₃ / SPhos | 1 / 2 | K₃PO₄ | Toluene | 100 | 4 | 95 | The use of a bulky, electron-rich dialkylbiarylphosphine ligand like SPhos dramatically accelerates the reaction. These ligands promote the difficult oxidative addition step with electron-deficient aryl halides and facilitate rapid reductive elimination.[5] |
| PEPPSI™-IPr | 1 | Cs₂CO₃ | t-Amyl Alcohol | 80 | 2 | 97 | N-Heterocyclic Carbene (NHC) ligands, like IPr, are strong σ-donors, creating highly active catalysts that can operate at lower temperatures and loadings. PEPPSI pre-catalysts offer excellent stability and ease of use. |
Mechanistic Consideration: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The efficiency of each step is directly influenced by the choice of palladium source, ligand, base, and solvent.
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- 4. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Positional Isomerism in Drug Design: The Case of 2-Bromo-5-methylnicotinaldehyde
Introduction: The Strategic Importance of Isomeric Scaffolds in Medicinal Chemistry
In the intricate landscape of drug discovery, the pyridine scaffold remains a cornerstone, celebrated for its presence in numerous FDA-approved therapeutics and its ability to engage in crucial biological interactions.[1][2][3] The nitrogen atom within the pyridine ring introduces a dipole moment, serves as a hydrogen bond acceptor, and modulates the compound's physicochemical properties, such as solubility and metabolic stability.[1] However, the true art of medicinal chemistry lies not just in selecting a scaffold, but in understanding the profound impact of its substitution pattern. Positional isomerism—the subtle yet powerful variation in the placement of functional groups—can dramatically alter a molecule's reactivity, conformation, and ultimately, its pharmacological profile.[4][5]
This guide provides an in-depth comparison of 2-Bromo-5-methylnicotinaldehyde and its structural isomers. We will dissect how the specific arrangement of the bromo, methyl, and aldehyde groups dictates synthetic strategy and influences biological activity, offering field-proven insights for researchers and drug development professionals.
Part 1: The Physicochemical and Reactivity Landscape of Bromo-Methyl-Nicotinaldehyde Isomers
The utility of a building block in drug discovery is fundamentally tied to its chemical reactivity. For halogenated pyridines, the position of the halogen atom is a critical determinant of its behavior in key synthetic transformations, particularly in transition metal-catalyzed cross-coupling reactions which are pivotal for building molecular complexity.[6][7][8]
1.1 The Privileged Reactivity of the 2-Halo Position
2-Halopyridines, such as This compound , are highly sought-after starting materials.[9] The bromine atom at the C2 position is particularly activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings).[6][9][10] This heightened reactivity is attributed to the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the anionic intermediate in SNAr and facilitates the oxidative addition step with palladium catalysts.
-
Synthetic Advantage: This predictable and robust reactivity allows for the reliable introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 2-position, making it a versatile handle for library synthesis and lead optimization.[7][11]
1.2 Isomeric Comparison: Reactivity Profile
Let's consider the reactivity of key isomers compared to our primary compound of interest.
| Isomer | Key Structural Feature | Impact on Reactivity |
| This compound | Bromo at C2 | High Reactivity: Activated for cross-coupling and SNAr reactions. The aldehyde at C3 offers a site for derivatization (e.g., reductive amination, Wittig reaction). |
| 6-Bromo-5-methylnicotinaldehyde | Bromo at C6 | High Reactivity: Similar to the C2 position, the C6 position is also activated by the ring nitrogen, making it a viable substrate for cross-coupling. Steric hindrance from the C5-methyl group may slightly modulate reaction rates compared to the 2-bromo isomer. |
| 4-Bromo-5-methylnicotinaldehyde | Bromo at C4 | Moderate Reactivity: The C4 position is less activated than C2 or C6. Cross-coupling reactions are still feasible but may require more forcing conditions (e.g., stronger bases, more active catalysts). |
| 2-Chloro-5-methylnicotinaldehyde | Chloro at C2 | Lower Reactivity than Bromo: The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making 2-bromo isomers generally more reactive and preferred for palladium-catalyzed cross-couplings.[9] Chloro-derivatives often require specialized ligands or catalyst systems to achieve comparable efficiency. |
Part 2: Synthetic Strategy and Experimental Protocols
The theoretical utility of a building block is only as good as its practical accessibility. Here, we detail a representative synthetic workflow, underscoring the causality behind procedural choices.
2.1 Experimental Protocol: Synthesis of 2-Chloro-nicotinaldehyde (A Precursor Analog)
While a direct, high-yield synthesis for this compound is proprietary in many contexts, a validated protocol for a closely related isomer, 2-chloronicotinaldehyde, provides an excellent template for understanding the required transformations.[12] This two-step process involves the reduction of a carboxylic acid followed by oxidation.
Step 1: Reduction of 2-Chloronicotinic Acid to (2-Chloropyridin-3-yl)methanol
-
Rationale: Direct reduction of the carboxylic acid is achieved using a strong reducing agent like sodium borohydride in the presence of a Lewis acid (boron trifluoride etherate), which activates the carboxyl group.
-
Procedure:
-
In a four-neck flask, add sodium borohydride (80g) and tetrahydrofuran (THF, 500ml).
-
Cool the mixture to between -10°C and 0°C.
-
Slowly add boron trifluoride etherate solution (590g), ensuring the temperature does not exceed 10°C.
-
Separately, dissolve 2-chloronicotinic acid (the starting material) in THF and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir and warm to room temperature.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with methanol, followed by water, and adjust the pH to alkaline with sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 2-chloronicotinic alcohol.
-
Step 2: Oxidation to 2-Chloronicotinaldehyde
-
Rationale: A mild oxidizing agent, Manganese Dioxide (MnO₂), is selected to selectively oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. This is a common and effective method for allylic and benzylic-type alcohols.
-
Procedure:
-
In a four-neck flask, add the 2-chloronicotinic alcohol from the previous step (125g) and dichloromethane (450ml).
-
Add Manganese Dioxide (280g) to the stirred solution.
-
Heat the mixture to reflux (approx. 40°C) for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, filter off the MnO₂ solid.
-
Concentrate the filtrate under reduced pressure and cool to crystallize the product, yielding solid 2-chloronicotinaldehyde.[12]
-
2.2 Diagram: General Synthetic Workflow
The following diagram illustrates a typical path from a functionalized pyridine to a complex, drug-like molecule, highlighting the central role of our building block.
Caption: Synthetic workflow for creating and utilizing the aldehyde building block.
Part 3: Isomeric Impact on Biological Activity - A Case Study
The ultimate test of a molecular scaffold is its performance in a biological system. The precise geometry and electronic distribution dictated by isomerism are critical for molecular recognition at a target protein.
A compelling example comes from the development of high-affinity ligands for the nicotinic acetylcholine receptor (nAChR), a key target in neuroscience.[13] A study on a series of novel nAChR imaging agents revealed the critical importance of the substitution pattern on the pyridine ring.
3.1 Structure-Activity Relationship (SAR) Data
In a study by Brown et al., derivatives based on the 2-chloro-5-(substituted-methoxy)-3-(substituted-vinyl)pyridine scaffold were synthesized and evaluated for their binding affinity at nAChRs.[13]
| Compound ID (Analogous) | Core Scaffold | Key Substituents | Binding Affinity (Ki, pM) |
| 3b | 2-Chloro-pyridine | 5-((1-methyl-2-(S)-pyrrolidinyl)methoxy), 3-vinyl-pyridine | 28 |
| 6b | 2-Chloro-pyridine | 5-((1-methyl-2-(S)-pyrrolidinyl)methoxy), 3-vinyl-benzene | 23 |
| Analog of 1 | 2-Fluoro-pyridine | 5-ethoxy, 3-ethynyl | >100 (Lower Affinity) |
Data adapted from Brown, L. L., et al. (2002). J. Med. Chem.[13]
3.2 Analysis of SAR Findings
-
The Importance of the C2-Halogen: The 2-chloro substitution provides a synthetically accessible handle to build the core structure while contributing to the overall electronic profile required for high-affinity binding. Swapping the halogen (e.g., to fluorine) or its position would drastically alter this profile.
-
The C3-Aldehyde as a Precursor: The vinyl linkage at the C3 position in these potent ligands is synthetically derived from an aldehyde precursor like 2-Chloro-5-methoxynicotinaldehyde. This demonstrates the strategic value of the aldehyde functional group.
-
The C5-Substituent for Potency: The bulky and specific methoxy-pyrrolidinyl group at the C5 position is crucial for achieving picomolar affinity. The methyl group in our title compound, This compound , serves a similar, albeit simpler, role: it occupies the C5 position, influencing lipophilicity and steric interactions within the receptor's binding pocket.
This case study powerfully illustrates that the specific 2-halo, 3-formyl, 5-alkyl substitution pattern is not arbitrary; it is a highly optimized arrangement that balances synthetic feasibility with the precise electronic and steric requirements for potent biological activity. An isomer, such as 6-bromo-5-methylnicotinaldehyde, would present the vinyl group and the bulky substituent in a completely different spatial orientation, likely disrupting the key interactions and abolishing activity.
3.3 Diagram: Isomeric Differentiation in Receptor Binding
Caption: Idealized comparison of how two isomers might fit differently in a receptor.
Conclusion
The comparison between This compound and its isomers is a clear demonstration of a core principle in drug design: structure dictates function. The "2-Bromo" configuration offers superior reactivity for essential synthetic elaborations, while the "5-Methyl" and "3-Aldehyde" groups provide critical points for modulating pharmacokinetics and establishing precise, high-affinity interactions with a biological target. Shifting any of these groups to an alternative position on the pyridine ring would necessitate a complete re-evaluation of the synthetic strategy and would be highly likely to compromise the desired biological activity. Therefore, a deep, upfront understanding of isomeric properties is not merely an academic exercise; it is a crucial, efficiency-driving strategy in the rational design of novel therapeutics.
References
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Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. ResearchGate. Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]
-
The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com. Available at: [Link]
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-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (NIH). Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. Available at: [Link]
-
Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]
-
Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Elsevier. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information (NCBI). Available at: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. ACS Publications. Available at: [Link]
-
Pyridines and Imidazopyridines with Medicinal Significance. PubMed. Available at: [Link]
-
Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. Available at: [Link]
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- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
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- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Spectroscopic Guide to 2-Bromo-5-methylnicotinaldehyde and its C-C Coupled Derivatives
In the landscape of pharmaceutical and materials science research, heterocyclic aldehydes serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, 2-Bromo-5-methylnicotinaldehyde is a particularly versatile intermediate. Its pyridine core, substituted with a bromine atom, a methyl group, and an aldehyde, offers multiple reaction sites for derivatization. This guide provides a detailed spectroscopic comparison of this compound and two of its key derivatives: 2-(4-methoxyphenyl)-5-methylnicotinaldehyde and 2-(phenylethynyl)-5-methylnicotinaldehyde. These derivatives are synthesized via palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, respectively, which are foundational methods for C-C bond formation in modern organic synthesis.[1]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to facilitate the identification and characterization of these valuable compounds.
Introduction to the Core Scaffold: this compound
This compound (Compound 1 ) is a trifunctional pyridine derivative. The bromine atom at the 2-position is susceptible to a variety of cross-coupling reactions.[1] The aldehyde group at the 3-position provides a handle for forming imines, hydrazones, or for oxidation to a carboxylic acid. The methyl group at the 5-position subtly influences the electronic properties of the pyridine ring. Understanding the characteristic spectroscopic signatures of this starting material is crucial for monitoring its conversion to more complex derivatives.
Synthesis of Derivatives via Cross-Coupling Reactions
The generation of derivatives from this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their high yields and tolerance of a wide range of functional groups.[1]
Suzuki-Miyaura Coupling for Aryl Substitution
The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] In this guide, we detail the synthesis of 2-(4-methoxyphenyl)-5-methylnicotinaldehyde (Compound 2 ) via the reaction of Compound 1 with 4-methoxyphenylboronic acid.
Sonogashira Coupling for Alkynyl Substitution
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[2] Here, we describe the synthesis of 2-(phenylethynyl)-5-methylnicotinaldehyde (Compound 3 ) from Compound 1 and phenylacetylene.
Experimental Protocols
The following protocols are detailed to ensure reproducibility and provide a self-validating system for the synthesis and analysis of the target compounds.
Synthesis Protocols
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-5-methylnicotinaldehyde (Compound 2) via Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture at 90 °C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Protocol 2: Synthesis of 2-(phenylethynyl)-5-methylnicotinaldehyde (Compound 3) via Sonogashira Coupling
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Analyze solid samples directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.
-
-
Mass Spectrometry (MS):
-
Instrumentation: Obtain mass spectra using an electron ionization (EI) source.
-
Data Analysis: Analyze the resulting mass-to-charge (m/z) ratios. For brominated compounds, observe the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution (10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or hexane.
-
Data Acquisition: Record the absorbance over a wavelength range of approximately 200 to 400 nm using a dual-beam spectrophotometer with a 1 cm path length quartz cuvette.
-
Spectroscopic Data and Comparative Analysis
The following tables summarize the key spectroscopic data for this compound and its derivatives. The data highlights the structural changes resulting from the cross-coupling reactions.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz), Assignment |
| 1: this compound | ~10.2 (s, 1H, -CHO), ~8.5 (d, J=2.0 Hz, 1H, H-6), ~7.9 (d, J=2.0 Hz, 1H, H-4), ~2.4 (s, 3H, -CH₃) |
| 2: 2-(4-methoxyphenyl)-5-methylnicotinaldehyde | ~10.1 (s, 1H, -CHO), ~8.6 (d, J=2.0 Hz, 1H, H-6), ~8.0 (d, J=2.0 Hz, 1H, H-4), ~7.8 (d, J=8.8 Hz, 2H, Ar-H), ~7.0 (d, J=8.8 Hz, 2H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.5 (s, 3H, -CH₃) |
| 3: 2-(phenylethynyl)-5-methylnicotinaldehyde | ~10.3 (s, 1H, -CHO), ~8.7 (d, J=2.0 Hz, 1H, H-6), ~8.1 (d, J=2.0 Hz, 1H, H-4), ~7.6-7.4 (m, 5H, Ar-H), ~2.5 (s, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ (ppm), Assignment |
| 1: this compound | ~190 (-CHO), ~152 (C-6), ~145 (C-2), ~140 (C-4), ~135 (C-5), ~130 (C-3), ~18 (-CH₃) |
| 2: 2-(4-methoxyphenyl)-5-methylnicotinaldehyde | ~191 (-CHO), ~161 (Ar-C-OCH₃), ~158 (C-2), ~151 (C-6), ~138 (C-4), ~133 (C-5), ~131 (Ar-C), ~129 (Ar-C-H), ~114 (Ar-C-H), ~55 (-OCH₃), ~18 (-CH₃) |
| 3: 2-(phenylethynyl)-5-methylnicotinaldehyde | ~190 (-CHO), ~152 (C-6), ~148 (C-2), ~140 (C-4), ~134 (C-5), ~132 (Ar-C-H), ~130 (Ar-C-H), ~129 (Ar-C), ~128 (Ar-C-H), ~95 (C≡C), ~90 (C≡C), ~18 (-CH₃) |
Table 3: IR Spectroscopic Data (ATR, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹), Assignment |
| 1: this compound | ~2920 (C-H, methyl), ~2850, 2750 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1580, 1450 (C=C, C=N, pyridine ring) |
| 2: 2-(4-methoxyphenyl)-5-methylnicotinaldehyde | ~3000 (C-H, aromatic), ~2920 (C-H, methyl), ~2840 (C-H, methoxy), ~1695 (C=O, aldehyde), ~1605, 1510 (C=C, aromatic rings), ~1250 (C-O, ether) |
| 3: 2-(phenylethynyl)-5-methylnicotinaldehyde | ~3050 (C-H, aromatic), ~2920 (C-H, methyl), ~2220 (C≡C, alkyne), ~1705 (C=O, aldehyde), ~1590, 1480 (C=C, aromatic rings) |
Table 4: Mass Spectrometry Data (EI)
| Compound | m/z, Assignment |
| 1: this compound | 201/199 ([M]⁺, Br isotopes), 172/170 ([M-CHO]⁺), 120 ([M-Br]⁺), 91 ([M-Br-CHO]⁺) |
| 2: 2-(4-methoxyphenyl)-5-methylnicotinaldehyde | 227 ([M]⁺), 198 ([M-CHO]⁺), 184 ([M-CHO-CH₃]⁺) |
| 3: 2-(phenylethynyl)-5-methylnicotinaldehyde | 221 ([M]⁺), 192 ([M-CHO]⁺), 165 ([M-CHO-C₂H]⁺) |
Table 5: UV-Vis Spectroscopic Data (Ethanol)
| Compound | λmax (nm), Assignment |
| 1: this compound | ~265 (π → π* transition), ~310 (n → π* transition) |
| 2: 2-(4-methoxyphenyl)-5-methylnicotinaldehyde | ~280 (π → π* transition, extended conjugation), ~330 (n → π* transition) |
| 3: 2-(phenylethynyl)-5-methylnicotinaldehyde | ~295 (π → π* transition, extended conjugation), ~345 (n → π* transition) |
Discussion of Spectroscopic Trends
The spectroscopic data reveals clear trends that correlate with the structural modifications of the this compound scaffold.
-
¹H NMR: The disappearance of the upfield pyridine proton signals and the appearance of new aromatic or acetylenic proton signals are indicative of successful cross-coupling. In Compound 2 , the characteristic doublet of doublets for the 4-methoxyphenyl group confirms its incorporation. For Compound 3 , the multiplet in the aromatic region corresponds to the phenyl group of the phenylethynyl moiety. The aldehyde proton remains a singlet in the downfield region (~10 ppm) across all compounds.
-
¹³C NMR: The most significant change in the ¹³C NMR spectra is the shift of the C-2 carbon. In Compound 1 , this carbon is bonded to bromine and resonates at a certain chemical shift. Upon substitution, this signal shifts, and new signals corresponding to the introduced aryl or alkynyl carbons appear. The aldehyde carbonyl carbon remains relatively consistent around 190 ppm.
-
IR Spectroscopy: The IR spectra provide definitive evidence for the functional group transformations. The C-Br stretch in Compound 1 (typically found in the fingerprint region) is absent in the derivatives. The most telling feature in the spectrum of Compound 3 is the appearance of a sharp absorption band around 2220 cm⁻¹, characteristic of a C≡C triple bond stretch. In Compound 2 , the C-O stretching of the methoxy group is a key indicator of the successful coupling. The strong C=O stretching frequency of the aldehyde is present in all three compounds, typically around 1700 cm⁻¹.
-
Mass Spectrometry: The mass spectra confirm the molecular weights of the parent compound and its derivatives. For this compound, the isotopic pattern of bromine (¹⁹⁹Br and ²⁰¹Br in a nearly 1:1 ratio) results in two molecular ion peaks of almost equal intensity, which is a clear diagnostic feature. This pattern is absent in the derivatives, which instead show a single molecular ion peak corresponding to their respective molecular formulas.
-
UV-Vis Spectroscopy: The introduction of the aryl and alkynyl groups extends the π-conjugated system of the pyridine ring. This extension of conjugation results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption maximum in the UV-Vis spectra of Compounds 2 and 3 compared to the parent compound 1 .
Visualizing the Workflow and Structures
To further clarify the experimental process and the molecular structures, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of derivatives.
Caption: Structures of the parent compound and its derivatives.
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound and two of its derivatives synthesized via Suzuki and Sonogashira cross-coupling reactions. The detailed protocols and comparative data tables serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The clear spectroscopic trends identified herein can be used to reliably characterize these and similar compounds, thereby accelerating the pace of discovery and development.
References
-
Khan, I., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed Central. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Available at: [Link]
-
PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
PubChem. 2-Bromo-5-methylpyridine. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
Sources
The Strategic Advantage of 2-Bromo-5-methylnicotinaldehyde in Parallel Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, the efficiency of synthesizing diverse compound libraries is paramount. Parallel synthesis has emerged as a cornerstone of modern medicinal chemistry, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[1] The choice of core building blocks is a critical determinant of the success and efficiency of these synthetic campaigns. This guide provides an in-depth technical comparison of 2-Bromo-5-methylnicotinaldehyde , a versatile heterocyclic building block, and its performance in key parallel synthesis applications, particularly in comparison to its chloro-analogue and other related structures.
The Reactivity Imperative: Why Bromine Outperforms Chlorine in Cross-Coupling
At the heart of modern parallel synthesis are robust and versatile reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3] The choice of the halogen on the pyridine ring of the core scaffold is a critical parameter influencing the efficiency of these transformations.
In palladium-catalyzed cross-coupling reactions, the universally accepted reactivity trend for halogens is I > Br > Cl > F.[4] This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is inherently weaker than the C-Cl bond, facilitating the initial, and often rate-determining, oxidative addition of the palladium(0) catalyst to the C-X bond.[4] This fundamental principle dictates that this compound will generally exhibit superior reactivity over its chloro-analogue, 2-chloro-5-methylnicotinaldehyde, in these crucial C-C and C-N bond-forming reactions. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, all of which are highly desirable in a high-throughput, parallel synthesis setting.[5]
While bromopyridines are generally more reactive in cross-coupling, chloropyridines can exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) reactions. This is due to the greater electronegativity of chlorine, which more effectively stabilizes the intermediate Meisenheimer complex.[6] However, for the construction of diverse libraries through C-C and C-N bond formation, palladium-catalyzed methods are typically more versatile and offer a broader substrate scope.
Performance in Parallel Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[7] In a parallel synthesis context, the goal is to reliably and efficiently couple a diverse set of boronic acids to the core scaffold.
While direct, side-by-side comparative data for the parallel synthesis of a library using this compound is not extensively documented, we can infer its performance from studies on structurally similar compounds. For instance, in the Suzuki coupling of 2-Bromo-4-methylpyridine with various arylboronic acids, high yields have been reported.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [8] |
| 3 | 5-Bromonicotinaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 | [9] |
| 4 | 2-Bromonicotinaldehyde | 2,3-Dimethylphenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80 | [2] |
Note: The data presented is a compilation from different sources for structurally similar compounds and should be interpreted as illustrative of general reactivity patterns. Reaction conditions are not identical and yields can be highly dependent on the specific substrates and reaction parameters.
The consistently high yields observed for a variety of bromopyridine substrates underscore the reliability of the Suzuki-Miyaura reaction for this class of compounds. The enhanced reactivity of the C-Br bond in this compound is expected to provide similar, if not superior, performance, making it an excellent choice for the parallel synthesis of libraries of 2-aryl-5-methylnicotinaldehydes.
Experimental Workflow: Parallel Suzuki-Miyaura Coupling
Caption: Workflow for parallel Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.
Performance in Parallel Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable tool in medicinal chemistry for the synthesis of N-aryl and N-heteroaryl amines.[3] Similar to the Suzuki coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide. The greater reactivity of the C-Br bond in this compound makes it a more favorable substrate than its chloro-analogue for this transformation. This allows for the coupling of a diverse range of amines, including those with lower nucleophilicity, under conditions amenable to parallel synthesis.
Studies on the Buchwald-Hartwig amination of 2-bromopyridines with various amines have demonstrated the feasibility of achieving high yields.[10]
Table 2: Representative Yields for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Diethylamine | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 98 | [10] |
| 2 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 95 | |
| 3 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 85 |
Note: The data presented is a compilation from different sources for structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns. Reaction conditions are not identical and yields can be highly dependent on the specific substrates and reaction parameters.
The high yields obtained with a variety of amines highlight the robustness of the Buchwald-Hartwig amination for 2-bromopyridine scaffolds. This suggests that this compound would be an excellent substrate for the parallel synthesis of libraries of 2-amino-5-methylnicotinaldehyde derivatives.
Experimental Workflow: Parallel Buchwald-Hartwig Amination
Caption: Workflow for parallel Buchwald-Hartwig amination.
Alternative Scaffolds for Parallel Synthesis
While this compound is an excellent choice for many parallel synthesis applications, other building blocks may be considered depending on the specific synthetic goals.
-
2-Chloro-5-methylnicotinaldehyde: As previously discussed, this analogue is generally less reactive in palladium-catalyzed cross-coupling reactions. However, it may be a more cost-effective starting material and could be advantageous in SNAr reactions.
-
Isomeric Bromomethylnicotinaldehydes: The position of the bromine and methyl groups can influence reactivity due to steric and electronic effects. For example, a bromine atom at the 3-position might be more sterically hindered, potentially requiring more forcing reaction conditions.
-
Other Halogenated Heterocycles: Depending on the desired core structure, other bromo-substituted heterocycles such as bromopyrimidines, bromopyrazines, or bromothiazoles can be employed in parallel synthesis. The principles of reactivity discussed here generally apply to these systems as well.
Conclusion and Recommendations
For the efficient generation of diverse compound libraries via parallel synthesis, This compound presents a clear strategic advantage over its chloro-analogue. Its enhanced reactivity in the cornerstone palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions allows for:
-
Broader Substrate Scope: Successful coupling with a wider range of boronic acids and amines.
-
Milder Reaction Conditions: Lower temperatures and shorter reaction times, which can improve functional group tolerance and reduce the formation of byproducts.
-
Higher Throughput: Increased efficiency and faster library generation.
While alternative scaffolds may be suitable for specific applications, the superior performance of this compound in the most common and versatile library-generating reactions makes it a preferred building block for researchers in drug discovery and development. The investment in this more reactive starting material can lead to significant savings in time and resources during the critical phases of lead generation and optimization.
Experimental Protocols
Representative Protocol for Parallel Suzuki-Miyaura Coupling
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in 1,4-dioxane.
-
Prepare a 0.02 M solution of a palladium catalyst (e.g., Pd(PPh₃)₄) in 1,4-dioxane.
-
Prepare a 1 M aqueous solution of K₂CO₃.
-
-
Dispensing Reagents:
-
To each well of a 96-well reaction block, add the desired arylboronic acid (0.12 mmol).
-
Using a liquid handler or multichannel pipette, dispense the this compound solution (0.5 mL, 0.1 mmol) into each well.
-
Dispense the palladium catalyst solution (0.25 mL, 0.005 mmol) into each well.
-
Dispense the K₂CO₃ solution (0.2 mL, 0.2 mmol) into each well.
-
-
Reaction:
-
Seal the reaction block with a pierceable cap mat.
-
Place the reaction block on a heated shaker and agitate at 80-100 °C for 8-16 hours under an inert atmosphere.
-
-
Work-up and Analysis:
-
Allow the reaction block to cool to room temperature.
-
Add ethyl acetate (1 mL) to each well and shake.
-
Filter the contents of each well through a filter plate into a collection plate.
-
Analyze the crude product in each well by LC-MS to determine conversion and purity.
-
Representative Protocol for Parallel Buchwald-Hartwig Amination
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in toluene.
-
Prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 0.005 M) and ligand (e.g., Xantphos, 0.01 M) in toluene.
-
Prepare a 0.5 M solution of the desired amines in toluene.
-
-
Dispensing Reagents:
-
To each well of a 96-well reaction block, add NaOt-Bu (0.3 mmol).
-
Dispense the this compound solution (0.5 mL, 0.1 mmol) into each well.
-
Dispense the amine solution (0.24 mL, 0.12 mmol) into each well.
-
Dispense the catalyst/ligand solution (0.2 mL) into each well.
-
-
Reaction:
-
Seal the reaction block and place it on a heated shaker at 100 °C for 12-24 hours under an inert atmosphere.
-
-
Work-up and Analysis:
-
After cooling, quench each reaction with water.
-
Extract with an organic solvent and filter.
-
Analyze the crude product in each well by LC-MS.
-
References
-
Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC. (2025). PubMed Central. [Link]
-
Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines - ResearchGate. (2020). ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2007). ResearchGate. [Link]
-
Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. - ResearchGate. (2016). ResearchGate. [Link]
-
Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH) - SciMeetings. (n.d.). SciMeetings. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. (2001). ACS Publications. [Link]
-
Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides - PMC. (2014). PubMed Central. [Link]
-
Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research - American Chemical Society. (n.d.). American Chemical Society. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Atlanchim Pharma. [Link]
-
Popularity of common reactions in the synthesis of pharmaceuticals. Data collected from Ref. 5. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research - Dr. Yan Xu - YouTube. (2023). YouTube. [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 4. KitAlysis High-Throughput Buchwald-Hartwig Amination Reaction Screening Kit-Pack of 4 Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. KitAlysis™ C-N (Buchwald-Hartwig) High-Throughput Screening Kit [sigmaaldrich.com]
A Senior Application Scientist's Guide to Benchmarking 2-Bromo-5-methylnicotinaldehyde
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Value of 2-Bromo-5-methylnicotinaldehyde in Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel molecular entities. Substituted pyridines are a cornerstone of many pharmacologically active compounds, and among them, this compound has emerged as a particularly versatile and valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde, which serves as a key handle for a myriad of classical carbonyl chemistries, and the bromo-substituent at the 2-position, a prime site for modern cross-coupling reactions.
This in-depth technical guide provides a comparative benchmark of this compound against its close structural analogs: 2-Chloro-5-methylnicotinaldehyde, 2-Iodo-5-methylnicotinaldehyde, and the parent 5-methylnicotinaldehyde. By examining their relative performance in key synthetic transformations, we aim to provide researchers with the critical data and insights necessary to make informed decisions in their synthetic strategies.
Comparative Reactivity Analysis: A Multi-faceted Approach
The true value of a building block is revealed through its performance in a range of chemical reactions. In this section, we will dissect the reactivity of this compound and its analogs in three pivotal classes of transformations: Palladium-Catalyzed Cross-Coupling, Carbonyl Condensation, and Carbon-Nitrogen Bond Formation.
The Suzuki-Miyaura Cross-Coupling: A Litmus Test for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used C-C bond-forming reactions in modern organic synthesis. The reactivity of the halide at the 2-position of the pyridine ring is a critical determinant of the reaction's efficiency. The generally accepted trend for halide reactivity in oxidative addition to a palladium(0) catalyst is I > Br > Cl, a trend that is expected to be reflected in the performance of our benchmarked building blocks.[1]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Building Block | Halogen | Expected Relative Reactivity | Typical Reaction Time (h) | Expected Yield (%) |
| 2-Iodo-5-methylnicotinaldehyde | Iodo | Highest | 1-4 | >90% |
| This compound | Bromo | High | 4-12 | 80-95% |
| 2-Chloro-5-methylnicotinaldehyde | Chloro | Moderate | 12-24 | 60-80% |
| 5-Methylnicotinaldehyde | - | N/A (No leaving group) | N/A | N/A |
Causality Behind the Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often employed for heteroaryl halides. This type of ligand facilitates the oxidative addition step, which is often rate-limiting, particularly for less reactive chlorides.[2]
-
Base and Solvent: The choice of a moderately strong base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent system such as dioxane/water or DMF/water is standard practice for Suzuki couplings, ensuring the solubility of both the organic and inorganic reagents.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adaptable for the coupling of 2-halo-5-methylnicotinaldehydes with arylboronic acids.
-
Materials:
-
2-Halo-5-methylnicotinaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add the 2-halo-5-methylnicotinaldehyde, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Carbonyl Chemistry: The Wittig Reaction and Knoevenagel Condensation
The aldehyde functionality of this compound provides a gateway to a vast array of synthetic transformations. Here, we benchmark its performance in two fundamental carbonyl reactions: the Wittig reaction for olefination and the Knoevenagel condensation for the formation of α,β-unsaturated systems.
The electronic nature of the pyridine ring, influenced by the halogen and methyl substituents, will affect the electrophilicity of the aldehyde carbon. A more electron-deficient aldehyde will generally react faster in these nucleophilic addition reactions.
Table 2: Comparative Performance in Carbonyl Condensation Reactions
| Reaction | Reagent | Building Block | Expected Relative Reactivity | Typical Reaction Time (h) | Expected Yield (%) |
| Wittig | (Carbethoxymethylene) triphenylphosphorane | 2-Iodo-5-methylnicotinaldehyde | High | 1-3 | >90% |
| This compound | High | 2-4 | 85-95% | ||
| 2-Chloro-5-methylnicotinaldehyde | High | 2-4 | 85-95% | ||
| 5-Methylnicotinaldehyde | Moderate | 4-8 | 75-85% | ||
| Knoevenagel | Malononitrile | 2-Iodo-5-methylnicotinaldehyde | High | 0.5-1 | >95% |
| This compound | High | 0.5-1.5 | 90-98% | ||
| 2-Chloro-5-methylnicotinaldehyde | High | 0.5-1.5 | 90-98% | ||
| 5-Methylnicotinaldehyde | Moderate | 1-2 | 80-90% |
Causality Behind the Choices:
-
Wittig Reaction: For the Wittig reaction with a stabilized ylide like (carbethoxymethylene)triphenylphosphorane, the reaction is generally high-yielding and stereoselective for the (E)-isomer.[5][6][7] The slightly increased electrophilicity of the halogenated aldehydes may lead to marginally faster reaction rates compared to the non-halogenated analog.
-
Knoevenagel Condensation: This reaction is typically base-catalyzed, and the increased acidity of the α-protons of the active methylene compound (malononitrile) drives the reaction forward.[8][9][10] The electron-withdrawing nature of the halogenated pyridine ring enhances the electrophilicity of the aldehyde, leading to rapid and high-yielding condensations.
Experimental Protocol: Wittig Reaction
-
Materials:
-
Aldehyde (1.0 mmol)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 mmol)
-
Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
Dissolve the aldehyde in DCM in a round-bottom flask.
-
Add the (carbethoxymethylene)triphenylphosphorane in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Experimental Protocol: Knoevenagel Condensation
-
Materials:
-
Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
-
Procedure:
-
Dissolve the aldehyde and malononitrile in ethanol in a round-bottom flask.
-
Add piperidine and stir the mixture at room temperature.
-
Monitor the reaction by TLC. A precipitate of the product may form.
-
Upon completion, cool the reaction mixture in an ice bath and collect the product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The Buchwald-Hartwig Amination: A Gateway to N-Heterocycles
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of the C-Br bond in this compound makes it an excellent substrate for this transformation, providing access to a wide range of substituted 2-aminopyridines.
Table 3: Comparative Performance in a Model Buchwald-Hartwig Amination with Morpholine
| Building Block | Halogen | Expected Relative Reactivity | Typical Reaction Time (h) | Expected Yield (%) |
| 2-Iodo-5-methylnicotinaldehyde | Iodo | Highest | 2-6 | >90% |
| This compound | Bromo | High | 6-18 | 80-95% |
| 2-Chloro-5-methylnicotinaldehyde | Chloro | Moderate | 18-36 | 50-75% |
| 5-Methylnicotinaldehyde | - | N/A | N/A | N/A |
Causality Behind the Choices:
-
Catalyst System: The choice of a palladium precatalyst and a specialized ligand is crucial for a successful Buchwald-Hartwig amination. Ligands like XPhos or RuPhos are often effective for the amination of heteroaryl halides.[11][12]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to facilitate the deprotonation of the amine and the subsequent steps in the catalytic cycle.[12]
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
2-Halo-5-methylnicotinaldehyde (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOt-Bu (1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube, add the 2-halo-5-methylnicotinaldehyde, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene and morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
DOT Script for Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Conclusion: Selecting the Optimal Building Block for Your Synthetic Needs
This comparative guide demonstrates that while this compound is a highly versatile and reactive building block, the choice of the optimal precursor is context-dependent.
-
For rapid and high-yielding cross-coupling reactions , where cost is less of a concern, 2-Iodo-5-methylnicotinaldehyde is the superior choice due to the high reactivity of the C-I bond.
-
This compound represents a well-balanced option, offering excellent reactivity in a wide range of transformations at a more moderate cost compared to its iodo counterpart. Its robust performance in Suzuki-Miyaura, Wittig, Knoevenagel, and Buchwald-Hartwig reactions makes it a workhorse for the synthesis of diverse molecular libraries.
-
2-Chloro-5-methylnicotinaldehyde is a more economical option, but its lower reactivity in cross-coupling reactions necessitates more forcing conditions, which may not be compatible with sensitive functional groups.
-
5-Methylnicotinaldehyde is suitable when the synthetic strategy relies solely on carbonyl chemistry and the introduction of a group at the 2-position is not required.
By understanding the nuanced reactivity profiles of these building blocks, researchers can strategically design more efficient and effective synthetic routes, ultimately accelerating the pace of discovery in drug development and materials science.
References
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Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Novel Methods of Knoevenagel Condensation. (2019). Banaras Hindu University. Retrieved January 15, 2026, from [Link]
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Solvent Free Wittig Reactions. (n.d.). University of Arizona. Retrieved January 15, 2026, from [Link]
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Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2017). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]
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Knoevenagel condensation of aromatic aldehydes with malononitrile a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 15, 2026, from [Link]
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2018). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 15, 2026, from [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2018). MDPI. Retrieved January 15, 2026, from [Link]
-
Recent Developments on Five-Component Reactions. (2021). MDPI. Retrieved January 15, 2026, from [Link]
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Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). YouTube. Retrieved January 15, 2026, from [Link]
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The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]
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Wittig Reaction Experiment Part 1, Prelab. (2020). YouTube. Retrieved January 15, 2026, from [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. Retrieved January 15, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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zoite CHEM 344 Organometallic Chemistry Practice Problems (not for credit). (n.d.). Retrieved January 15, 2026, from [Link]
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Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. (2004). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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(English) 362L Stereoselective Wittig Reaction - Synthesis of Ethyl Trans-Cinnamate (#7) (DownSub - Com) | PDF | Organic Chemistry. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]
-
Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment. (n.d.). Retrieved January 15, 2026, from [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). SciELO México. Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-methylnicotinaldehyde
As a Senior Application Scientist, my goal is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the utmost safety and environmental stewardship. The proper management of chemical waste is not a peripheral task; it is an integral part of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Bromo-5-methylnicotinaldehyde, a halogenated aromatic aldehyde. The principles and procedures outlined here are designed to be a self-validating system, ensuring compliance and safety from the point of generation to final disposal.
Part 1: Hazard Assessment and Immediate Safety Precautions
Understanding the intrinsic hazards of a compound is the first step in its safe management. While a specific Safety Data Sheet (SDS) for this compound is not always available, data from structurally analogous compounds, such as 2-Bromo-5-methylpyridine, provide a strong basis for hazard assessment.[1][2][3] The presence of the bromine atom and the aldehyde functional group necessitates careful handling.
All personnel handling this compound must be thoroughly trained on its potential hazards and the laboratory's specific Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[4][5]
Table 1: Summary of Potential Hazards and Recommended Safety Precautions
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][6] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields.[7][8] | Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle only in a well-ventilated area, preferably a certified chemical fume hood.[1][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Chemical-resistant gloves, lab coat. | Wash hands and any exposed skin thoroughly after handling.[3] Remove and wash contaminated clothing before reuse.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Safety goggles with side-shields or a face shield. | Avoid all contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a chemical fume hood. If not possible, an appropriate respirator may be required. | Avoid breathing dust or vapors.[1] |
Part 2: Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in a compliant waste management program. Mis-segregation can lead to dangerous chemical reactions, compromise disposal pathways, and result in significant regulatory penalties.
Classification: this compound is a halogenated organic compound due to the presence of a bromine atom.[7][9] This classification dictates its disposal pathway. Under no circumstances should it be mixed with non-halogenated organic waste, aqueous waste, or disposed of down the drain.[7][10] Pouring organic substances down the drain is prohibited as they can be toxic and flammable.[7]
Segregation Protocol:
-
Designate a Waste Stream: At the point of generation, identify the waste as "Halogenated Organic Waste."
-
Use Separate Containers: Collect waste containing this compound and other halogenated materials in a dedicated, clearly labeled waste container.[9][11]
-
Prevent Cross-Contamination: Keep this waste stream separate from non-halogenated solvents, acids, bases, and oxidizers.[12] Mixing halogenated waste with other waste streams, such as those containing heavy metals or cyanides, should also be avoided.[11]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct workflow for safely accumulating and preparing this compound waste for final disposal.
1. Containerization:
-
Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or bottle, for collecting liquid halogenated waste.[12] The use of metal safety cans is generally not recommended for halogenated solvents as they can dissociate to form acids that corrode the metal.[12]
-
Maintain Container Integrity: Ensure the container is in good condition, free from leaks, and has a secure, vapor-tight lid.[10] The container must remain closed at all times except when waste is actively being added.[10][11]
2. Labeling:
-
Immediate Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[11]
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of all components. Do not use abbreviations or chemical formulas.
-
The approximate percentages or volumes of each component.[9]
-
The date of first accumulation.
-
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Location: Store the waste container at or near the point of generation in a designated SAA.[11] This area must be under the control of the operator.
-
Secondary Containment: Place the container in a secondary containment bin or tray to contain potential leaks or spills.[12]
-
Storage Conditions: Keep the SAA in a cool, dry, and well-ventilated area, away from sources of ignition or incompatible chemicals.[12]
4. Arranging for Disposal:
-
Contact EHS: Once the container is nearly full (approximately 90% capacity to allow for vapor expansion), contact your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor to schedule a pickup.[13]
-
Do Not Exceed Limits: Be aware of the volume and time limits for waste accumulation in an SAA as defined by the Resource Conservation and Recovery Act (RCRA) and your local regulations.[14]
The following diagram visualizes the complete workflow for the proper laboratory-level management and disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Consult SDS and EHS: Refer to the Safety Data Sheet for specific spill cleanup information. Contact your EHS department for guidance.[4]
-
Cleanup (Small Spills): For minor spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand).[15] Sweep up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[1] Do not allow the chemical to enter the environment.[13]
-
Personal Protection: Always wear the appropriate PPE as detailed in Table 1 during cleanup.[13]
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a facility permitted to handle such materials.[16] This process ensures the complete destruction of the hazardous constituents. By following the laboratory-level procedures outlined in this guide, you ensure that the waste is managed safely and is ready for this final, environmentally sound disposal process.
References
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Safety Partners, LLC. (2021). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners. [Link]
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
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Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]
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University of Washington. Halogenated Solvents. Environmental Health & Safety. [Link]
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Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-methylpyridine. [Link]
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Autech. MSDS of 2-bromo-5-methyl-4-nitropyridine. [Link]
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Loba Chemie. (2019). Safety Data Sheet: 2-BROMO-5-HYDROXYBENZALDEHYDE. [Link]
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Navigating the Safe Handling of 2-Bromo-5-methylnicotinaldehyde: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks
2-Bromo-5-methylnicotinaldehyde, a brominated aromatic aldehyde, should be handled as a hazardous substance. Based on analogous compounds, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It may also be harmful if swallowed, in contact with skin, or inhaled.[1][2] The presence of the bromine atom categorizes it as a halogenated organic compound, necessitating specific disposal procedures.[3]
Long-term exposure to some brominated compounds has been associated with various health concerns, including potential endocrine disruption and neurobehavioral effects.[4][5][6] Therefore, minimizing exposure through rigorous safety protocols is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving.[1][7] |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield are required to protect against splashes and airborne particles.[1][3][8] |
| Body Protection | A lab coat or chemical-resistant apron must be worn to protect the skin from accidental contact. Ensure the lab coat is fully buttoned.[3][8] |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][8] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[7] |
| Foot Protection | Closed-toe shoes are required in all laboratory settings where hazardous chemicals are handled.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. The following steps provide a procedural guide for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.
Handling the Compound
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[1] Avoid breathing in any dust or vapors.[1][2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water and seek medical attention.[1]
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[1]
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
Disposal Plan: Ensuring Environmental Responsibility
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[3]
Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic liquid waste.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[3]
Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Harmful").[3]
-
Store waste containers in a designated, secure area away from general laboratory traffic.
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3]
-
Never dispose of this compound down the drain or in the regular trash.[3]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- Unknown Source. (n.d.). Personal Protective Equipment (PPE).
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Mol-Instincts. (2025, May 20). 2-bromo-6-methylnicotinaldehyde. Retrieved from [Link]
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Kim, Y., et al. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Chemosphere. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Costa, L. G., et al. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Environmental Pollution. Retrieved from [Link]
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RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]
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Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]
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ResearchGate. (2025, September 2). On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review). Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
